1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O2/c1-13-4-6-14(7-5-13)11-3-2-9(15(16)17)8-10(11)12/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZIHNDVFUJRHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382417 | |
| Record name | 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221198-29-4 | |
| Record name | 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine
CAS Number: 221198-29-4
This technical guide provides a comprehensive overview of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine, a heterocyclic compound of interest to researchers and professionals in drug development. This document details its chemical properties, synthesis, and potential biological activities, supported by experimental protocols and data presented for clarity and comparative analysis.
Chemical and Physical Properties
This compound is a substituted piperazine derivative with a molecular formula of C11H14FN3O2 and a molecular weight of 239.25 g/mol .[1] Key physicochemical properties are summarized in the table below, derived from publicly available chemical databases.
| Property | Value | Source |
| CAS Number | 221198-29-4 | [1] |
| Molecular Formula | C11H14FN3O2 | [1] |
| Molecular Weight | 239.25 g/mol | [1] |
| Appearance | Not explicitly available, likely a solid | N/A |
| Purity | Typically offered at ≥97% | [1] |
| Storage Conditions | Room temperature | [1] |
Synthesis
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol outlines the synthesis of this compound from 1,2-difluoro-4-nitrobenzene and 1-methylpiperazine.
Materials:
-
1,2-Difluoro-4-nitrobenzene
-
1-Methylpiperazine
-
Potassium carbonate (K2CO3) or other suitable base
-
Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 1,2-difluoro-4-nitrobenzene (1 equivalent) in acetonitrile or DMF.
-
Add 1-methylpiperazine (1.1-1.5 equivalents) and a base such as potassium carbonate (2-3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or elevate the temperature (e.g., 60-80 °C) to facilitate the reaction. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent like ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Characterization:
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Below is a DOT script for a Graphviz diagram illustrating the synthesis workflow.
Caption: General workflow for the synthesis of this compound.
Potential Biological Activity
Derivatives of nitrophenylpiperazine have been investigated for a range of biological activities, with a significant focus on their potential as antimicrobial and antifungal agents. The presence of the fluorophenyl and piperazine moieties can influence the pharmacokinetic and pharmacodynamic properties of the molecule.[6][7]
Antimicrobial and Antifungal Activity
Numerous studies have reported the antimicrobial and antifungal properties of nitrophenylpiperazine derivatives. For instance, various analogs have shown activity against a range of bacterial and fungal strains.[4] The mechanism of action is often not fully elucidated but may involve the disruption of cellular processes essential for microbial survival.
The table below summarizes minimum inhibitory concentration (MIC) values for some related nitrophenylpiperazine compounds against various pathogens. It is important to note that these are for analogous compounds and not the specific compound of interest, but they provide a strong rationale for investigating the antimicrobial potential of this compound.
| Compound Structure | Organism | MIC (µg/mL) | Reference |
| Substituted nitrophenylpiperazine derivative | Staphylococcus aureus | Varies | [8] |
| Substituted nitrophenylpiperazine derivative | Escherichia coli | Varies | [8] |
| Substituted nitrophenylpiperazine derivative | Candida albicans | Varies | [4] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control (growth control)
-
Negative control (sterility control)
-
Reference antibiotic (e.g., ciprofloxacin, gentamicin)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the 96-well microtiter plate using MHB to achieve a range of final concentrations.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the standardized bacterial suspension to each well containing the diluted compound.
-
Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Below is a DOT script for a Graphviz diagram illustrating the workflow for determining the Minimum Inhibitory Concentration.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Signaling Pathways and Mechanism of Action
The precise mechanism of action and the specific signaling pathways modulated by this compound are not yet elucidated in the scientific literature. However, based on the activities of other phenylpiperazine derivatives, several potential targets can be hypothesized. Phenylpiperazines are known to interact with various receptors in the central nervous system, including serotonin and dopamine receptors.[6] Additionally, their antimicrobial and antifungal effects suggest interference with essential microbial pathways. Further research, such as receptor binding assays and enzymatic assays, is required to identify the specific molecular targets of this compound.
Conclusion
This compound is a readily synthesizable compound with potential for further investigation in drug discovery, particularly in the area of antimicrobial and antifungal research. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and standardized protocols for evaluating its biological activity. Further in-depth studies are warranted to fully characterize its pharmacological profile and elucidate its mechanism of action.
References
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cscanada.net [cscanada.net]
- 6. Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical Properties of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine, a compound of interest for researchers, scientists, and professionals in drug development.
Chemical Identity and Physical Properties
This compound is a substituted piperazine derivative. The presence of a fluoronitrophenyl group attached to the piperazine scaffold suggests its potential as a building block in medicinal chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄FN₃O₂ | [Vibrant Pharma Inc.[1]] |
| Molecular Weight | 239.25 g/mol | [Vibrant Pharma Inc.[1]] |
| CAS Number | 221198-29-4 | [Vibrant Pharma Inc.[1]] |
| Appearance | Not explicitly reported, likely a solid | Inferred |
| Melting Point | Not explicitly reported. A related compound, 1-(2-fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine, has a melting point of 94-96 °C. Another related compound, 1-methyl-4-(4-nitrophenyl)piperazine, melts at 105-107 °C. | Inferred from[2][3] |
| Boiling Point | Not reported | |
| Solubility | Not explicitly reported. Likely soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. | Inferred |
| Purity | Typically offered at ≥97% | [Vibrant Pharma Inc.[1]] |
| Storage Conditions | Room temperature | [Vibrant Pharma Inc.[1]] |
Spectroscopic Data
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Aromatic protons on the fluoronitrophenyl ring are expected to appear in the range of 7.0-8.5 ppm. The fluorine and nitro group substituents will influence their specific shifts and coupling patterns. | Aromatic carbons are expected in the 110-160 ppm region. The carbon bearing the fluorine will show a large C-F coupling constant. |
| Protons on the piperazine ring adjacent to the aromatic ring are likely to be in the 3.2-3.6 ppm range. | Carbons of the piperazine ring will likely appear in the 45-55 ppm range. |
| Protons on the piperazine ring adjacent to the methyl group are expected around 2.5-2.9 ppm. | The methyl carbon is expected to have a chemical shift in the 40-50 ppm range. |
| The methyl protons will likely appear as a singlet around 2.3-2.5 ppm. |
Synthesis and Experimental Protocols
The synthesis of this compound is anticipated to proceed via a nucleophilic aromatic substitution reaction. A detailed, experimentally verified protocol for this specific compound is not available in the cited literature. However, a general and reliable method can be proposed based on the synthesis of analogous piperazine derivatives.[3][4]
Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution
This method involves the reaction of 1-fluoro-2-nitrobenzene with 1-methylpiperazine in the presence of a base.
dot
Caption: Proposed synthetic workflow for this compound.
Experimental Details:
-
Reaction Setup: To a solution of 1,2-difluoro-4-nitrobenzene (1.0 equivalent) in a suitable solvent such as acetonitrile (ACN) or dimethylformamide (DMF), add 1-methylpiperazine (1.1-1.2 equivalents) and a base, typically potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Reaction Conditions: The reaction mixture is stirred at an elevated temperature, for instance, 80°C, for a period of 6 to 18 hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is partitioned between water and an organic solvent like ethyl acetate. The aqueous layer is extracted multiple times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo. The crude product is then purified by flash column chromatography on silica gel to yield the final product.
Biological Activity and Potential Applications
Specific biological activity data for this compound is not currently available in the public domain. However, the piperazine moiety is a well-established pharmacophore present in a wide array of therapeutic agents.[5] Derivatives of piperazine have been reported to exhibit a broad spectrum of biological activities, including but not limited to:
-
Antipsychotic
-
Antihistamine
-
Antianginal
-
Antidepressant
-
Anticancer
-
Antiviral
-
Anti-inflammatory
The presence of the fluoronitrophenyl group may modulate the biological activity and pharmacokinetic properties of the parent piperazine scaffold. The electron-withdrawing nature of the nitro group and the electronegativity of the fluorine atom can influence receptor binding and metabolic stability. Further research is required to elucidate the specific biological targets and pharmacological profile of this compound.
dot
Caption: General therapeutic areas associated with the piperazine scaffold.
Conclusion
This compound is a chemical compound with potential applications in medicinal chemistry and drug discovery. While detailed experimental data on its physical and biological properties are limited, this guide provides a summary of its known characteristics and a scientifically sound, proposed route for its synthesis. Further investigation into its pharmacological effects is warranted to fully understand its therapeutic potential.
References
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine
Abstract: This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine. This compound belongs to the nitrophenylpiperazine class, a group of molecules recognized for their diverse pharmacological activities. This document collates available physicochemical data, details a probable synthetic protocol, and presents spectroscopic and crystallographic information derived from the target molecule and its close structural analogs. The content is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Molecular Identity and Physicochemical Properties
This compound is a substituted nitrophenylpiperazine with a distinct arrangement of functional groups that dictates its chemical behavior and potential biological activity. The core structure consists of a piperazine ring N-substituted with a methyl group at one position and a 2-fluoro-4-nitrophenyl group at the other. Key identifying information and computed properties are summarized below.[1][2]
| Identifier | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 221198-29-4 | [1] |
| Molecular Formula | C₁₁H₁₄FN₃O₂ | [1] |
| Molecular Weight | 239.25 g/mol | [1] |
| Canonical SMILES | CN1CCN(CC1)C2=C(C=C(C=C2)--INVALID-LINK--[O-])F | [3] |
| InChI Key | SVXUJOMAWXJSIK-UHFFFAOYSA-N | [3] |
Synthesis and Characterization
The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This common pathway for creating N-aryl piperazines is efficient and well-documented for analogous compounds.
This protocol is based on established methods for the synthesis of related nitrophenylpiperazine derivatives.[4]
-
Reactant Preparation: In a round-bottom flask, dissolve 1-methylpiperazine (1.1 equivalents) and a base such as potassium carbonate (K₂CO₃, 2-3 equivalents) in a suitable polar aprotic solvent like dimethylformamide (DMF).
-
Addition of Aryl Halide: To the stirred solution, add 1,2-difluoro-4-nitrobenzene (1.0 equivalent) dropwise at room temperature. The fluorine atom ortho to the electron-withdrawing nitro group is highly activated towards nucleophilic substitution.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours (typically 12-24 h). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. This will precipitate the crude product and dissolve inorganic salts.
-
Purification: Collect the solid product by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound.
The logical flow of the synthetic protocol is illustrated below.
FTIR Spectroscopy: The infrared spectrum is expected to show characteristic peaks for the functional groups present. Symmetric and asymmetric stretching vibrations of the nitro group are prominent in nitrophenyl compounds, typically appearing around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.[5] Aromatic C-H stretches will be observed above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine and methyl groups will appear just below 3000 cm⁻¹.[6] The C-N and C-F stretching vibrations will also be present in the fingerprint region.
| Vibrational Mode (Predicted) | Expected Wavenumber (cm⁻¹) Range | Functional Group |
| Aromatic C-H Stretch | 3100 - 3000 | Nitrophenyl Ring |
| Aliphatic C-H Stretch | 2980 - 2800 | Piperazine Ring, Methyl Group |
| Asymmetric NO₂ Stretch | 1550 - 1500 | Nitro Group |
| Aromatic C=C Stretch | 1600 - 1450 | Nitrophenyl Ring |
| Symmetric NO₂ Stretch | 1360 - 1330 | Nitro Group |
| C-N Stretch | 1250 - 1180 | Aryl-N, Aliphatic-N |
| C-F Stretch | 1100 - 1000 | Fluoro-Aryl |
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum will be complex. The three protons on the aromatic ring will appear as distinct multiplets in the downfield region (approx. 6.9-8.1 ppm), with their splitting patterns influenced by both fluorine and proton-proton coupling.[7] The piperazine protons adjacent to the aromatic ring will be deshielded compared to those adjacent to the methyl group. The N-methyl group will appear as a singlet in the upfield region (approx. 2.3-2.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will show 11 distinct signals. The aromatic carbons will resonate in the 110-155 ppm range, with the carbon attached to the fluorine showing a large C-F coupling constant. The piperazine carbons will appear in the 45-55 ppm range, and the methyl carbon will be the most upfield signal.[7]
The table below shows experimental data for a closely related analog, 4-(2-fluoro-4-nitrophenyl)morpholine, which provides a strong reference for the expected chemical shifts of the aromatic portion of the title molecule.
| Analog: 4-(2-fluoro-4-nitrophenyl)morpholine | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |
| Ar-H | 8.03 (ddd), 7.94 (dd), 6.94 (t) | |
| Ar-C | 153.3 (d), 145.6 (d), 121.1 (d), 117.0 (d), 112.7 (d) | |
| Data from Organic Spectroscopy International.[7] |
Mass Spectrometry: The molecular ion peak ([M]⁺) in the mass spectrum would be expected at m/z 239. The fragmentation pattern would likely involve cleavage of the piperazine ring and loss of the nitro group (NO₂).
Solid-State Structure
No published crystal structure exists for this compound. However, the crystal structure of a very similar derivative, 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine , provides valuable insight into the likely conformation and packing in the solid state.[4]
In this analog, the piperazine ring adopts a stable chair conformation. The crystal lattice is stabilized by intermolecular interactions, including C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings.[4] It is highly probable that the title compound would adopt a similar conformation and exhibit comparable intermolecular forces.
| Crystallographic Data for 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine | |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.7366 |
| b (Å) | 17.9148 |
| c (Å) | 7.5270 |
| β (°) | 102.397 |
| Data from ResearchGate.[4] |
Biological Context and Potential Applications
Piperazine and its derivatives are well-established pharmacophores present in a wide array of therapeutic agents, exhibiting activities such as anti-inflammatory, antimicrobial, anticonvulsant, and antipsychotic effects.[8][9] The nitrophenyl moiety is also a common feature in bioactive molecules, often contributing to antimicrobial or antiparasitic activity through redox-mediated mechanisms.[10]
Specifically, nitrophenylpiperazine derivatives have been investigated for various biological activities:
-
Antimicrobial and Antifungal Activity: Various substituted piperazine derivatives have been synthesized and tested against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as various fungi, with many showing significant activity.[11][12]
-
Enzyme Inhibition: A recent study designed and synthesized a series of 4-nitrophenylpiperazine derivatives as potential inhibitors of tyrosinase, an enzyme involved in melanin production.[13]
The combination of the fluoro, nitro, and methylpiperazine moieties in the title compound makes it a candidate for investigation in drug discovery programs, particularly in the areas of infectious diseases and enzyme inhibition. The specific substitution pattern (fluoro at position 2, nitro at position 4) modulates the electronic properties of the aromatic ring, which can significantly influence binding affinity to biological targets.
References
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. This compound | 221198-29-4 [amp.chemicalbook.com]
- 3. 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine | C11H14FN3O2 | CID 2915664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(2-fluoro-4-nitrophenyl)morpholine [orgspectroscopyint.blogspot.com]
- 8. Syntheses, crystal structures and Hirshfeld surface analysis of 4-(4-nitrophenyl)piperazin-1-ium trifluoroacetate and 4-(4-nitrophenyl)piperazin-1-ium trichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 10. mdpi.com [mdpi.com]
- 11. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens [pubmed.ncbi.nlm.nih.gov]
- 12. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 13. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical and Solubility Profiling of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine is a synthetic organic compound featuring a fluoronitrophenyl group attached to a methylpiperazine moiety. Its structural alerts suggest potential utility in medicinal chemistry, as the piperazine core is a common scaffold in drug discovery. Accurate determination of its solubility is a critical first step in its evaluation as a potential drug candidate, influencing everything from in vitro assay design to formulation development.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below. This data provides a foundational understanding of the compound's characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄FN₃O₂ | - |
| Molecular Weight | 239.25 g/mol | [1] |
| Melting Point | 71-72°C | [1] |
| Boiling Point (Predicted) | 365.6 ± 42.0 °C | [1] |
| pKa (Predicted) | 7.15 ± 0.42 | [1] |
| LogP (Predicted) | 1.8 | [2] |
Experimental Protocols for Solubility Determination
The solubility of a compound can be determined under kinetic or thermodynamic conditions. Kinetic solubility is often used in early-stage drug discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium solubility, which is crucial for later-stage development.[3][4]
This assay measures the solubility of a compound from a DMSO stock solution into an aqueous buffer, which is relevant for many in vitro screening assays.[5]
Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The concentration at which the compound precipitates is determined, typically by nephelometry (light scattering) or by separating the undissolved solid and measuring the concentration of the dissolved compound via UV spectroscopy or LC-MS.[5][6]
Materials and Equipment:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Microtiter plates
-
Pipettes and tips
-
Nephelometer or a UV spectrophotometer with a plate reader
-
Filtration apparatus (for direct UV/LC-MS method)
-
Incubator/shaker
Procedure (Nephelometric Method):
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dispense 2 µL of the DMSO stock solution into the wells of a microtiter plate.
-
Add 98 µL of the aqueous buffer to each well to achieve a starting concentration of 200 µM.
-
Perform serial dilutions to create a range of concentrations.
-
Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 2 hours).[5]
-
Measure the turbidity (light scattering) in each well using a nephelometer.
-
The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer blank.
This method determines the equilibrium solubility of the solid compound in a solvent.[6]
Principle: An excess amount of the solid compound is added to a solvent and agitated until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined.
Materials and Equipment:
-
Solid this compound
-
Selected aqueous buffers (e.g., pH 5.0, 7.4) and/or organic solvents
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Syringe filters (e.g., 0.45 µm PVDF)
-
Analytical balance
-
HPLC-UV or LC-MS/MS system for quantification
Procedure:
-
Add an excess amount of solid this compound to a glass vial (e.g., 1-2 mg).
-
Add a known volume of the desired solvent (e.g., 1 mL of aqueous buffer).
-
Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Filter the supernatant through a syringe filter to remove all solid particles.
-
Dilute the filtrate with an appropriate solvent.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV or LC-MS/MS method against a standard curve.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflows for solubility determination and a hypothetical signaling pathway where a compound like this compound might be investigated.
Caption: Workflow for Kinetic Solubility Determination.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Hypothetical Inhibition of a Kinase Pathway.
Conclusion
While experimental solubility data for this compound is not currently published, this guide provides the necessary framework for its determination. The detailed protocols for kinetic and thermodynamic solubility assays offer a clear path for researchers to generate this crucial data. Understanding the physicochemical properties and establishing a robust solubility profile are essential for advancing the study of this compound in any drug discovery or development program.
References
- 1. This compound | 221198-29-4 [amp.chemicalbook.com]
- 2. 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine | C11H14FN3O2 | CID 2915664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. enamine.net [enamine.net]
A Technical Guide to Investigating the Potential Mechanism of Action of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine
Disclaimer: As of the current date, there is no publicly available scientific literature detailing a specific biological mechanism of action for the compound 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine. This document, therefore, serves as a technical guide outlining a hypothetical, yet standard, research framework for elucidating the potential pharmacological activity of a novel chemical entity such as this. The experimental protocols, data, and pathways described herein are illustrative and intended to guide research efforts.
Introduction
This compound is a synthetic organic compound. Its chemical structure, featuring a fluoronitrophenyl group attached to a methylpiperazine moiety, suggests potential interactions with biological systems, as the piperazine ring is a common scaffold in many centrally acting agents. However, without experimental data, its precise biological targets and effects remain unknown. This guide outlines a systematic approach to characterize its mechanism of action.
Hypothetical Research Workflow
The investigation into the mechanism of action of a novel compound can be systematically approached through a multi-stage process, from initial computational predictions to in vivo validation.
Illustrative Data Presentation
Should experimental investigations yield quantitative data, it is crucial to present it in a clear and structured manner.
Table 1: Example Binding Affinity Data
| Target Receptor | Radioligand | Ki (nM) |
| Dopamine D2 | [3H]Spiperone | 15.2 ± 2.1 |
| Serotonin 5-HT2A | [3H]Ketanserin | 8.7 ± 1.5 |
| Adrenergic α1 | [3H]Prazosin | 120.5 ± 15.3 |
Table 2: Example Functional Activity Data
| Assay Type | Target | EC50 / IC50 (nM) | Mode of Action |
| Calcium Mobilization | 5-HT2A | 25.4 ± 3.6 | Antagonist |
| cAMP Accumulation | D2 | 48.1 ± 5.9 | Antagonist |
Example Experimental Protocols
Detailed methodologies are critical for reproducibility. Below are example protocols for key experiments.
4.1. Radioligand Binding Assay (Hypothetical)
-
Objective: To determine the binding affinity (Ki) of this compound for a specific target receptor (e.g., 5-HT2A).
-
Materials:
-
Cell membranes expressing the human 5-HT2A receptor.
-
[3H]Ketanserin (radioligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., 10 µM Mianserin).
-
Test compound dilutions.
-
-
Procedure:
-
Incubate receptor membranes (10-20 µg protein) with a fixed concentration of [3H]Ketanserin (e.g., 0.5 nM) and varying concentrations of the test compound (e.g., 0.1 nM to 10 µM).
-
Incubate for 60 minutes at room temperature.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash filters three times with ice-cold assay buffer.
-
Measure radioactivity retained on the filters using liquid scintillation counting.
-
Calculate Ki values using the Cheng-Prusoff equation.
-
4.2. Cell-Based Functional Assay (Hypothetical)
-
Objective: To determine the functional activity (e.g., antagonism) at the 5-HT2A receptor.
-
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Assay medium (e.g., DMEM).
-
A known 5-HT2A agonist (e.g., Serotonin).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Load cells with the calcium-sensitive dye.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle.
-
Stimulate the cells with a fixed concentration of the agonist (e.g., EC80 of Serotonin).
-
Measure the change in fluorescence intensity using a plate reader.
-
Generate a dose-response curve to determine the IC50 value.
-
Potential Signaling Pathway Involvement (Illustrative)
Given that many piperazine-containing compounds target G-protein coupled receptors (GPCRs), a potential mechanism could involve the modulation of a GPCR signaling cascade. The diagram below illustrates a hypothetical antagonistic action on a Gq-coupled receptor, such as the 5-HT2A receptor.
The Evolving Landscape of Nitrophenylpiperazine Derivatives: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The nitrophenylpiperazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, pharmacological effects, and mechanisms of action of these derivatives, with a focus on their potential as therapeutic agents. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided to facilitate further research and development.
Synthesis of 4-Nitrophenylpiperazine Derivatives
A general and efficient method for the synthesis of 4-nitrophenylpiperazine derivatives involves a one-pot, three-component reaction. This approach offers the advantages of simplicity, high yields, and the ability to readily generate a diverse library of compounds for biological screening.
General Synthesis Workflow
The synthesis typically proceeds through the reaction of 4-fluoronitrobenzene with 1,4-diazabicyclo[2.2.2]octane (DABCO) and a variety of carboxylic acid derivatives in the presence of a base such as cesium carbonate (Cs₂CO₃) in a suitable solvent like dimethylformamide (DMF).[1]
Experimental Protocol: General Synthesis of 4-Nitrophenylpiperazine Derivatives[1]
-
Reaction Setup: In a round-bottom flask, combine 4-fluoronitrobenzene (1 mmol), 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.2 mmol), the desired carboxylic acid derivative (1.2 mmol), and cesium carbonate (Cs₂CO₃) (1.3 mmol) in dimethylformamide (DMF) (5 mL).
-
Reaction Conditions: Stir the reaction mixture at 80°C for 4 hours.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water.
-
Purification: The resulting precipitate can be collected by filtration and purified by recrystallization or column chromatography to yield the desired 4-nitrophenylpiperazine derivative.
Biological Activities and Quantitative Data
Nitrophenylpiperazine derivatives have been investigated for a range of biological activities, including enzyme inhibition, antimicrobial effects, and anticancer properties.
Tyrosinase Inhibitory Activity
Several 4-nitrophenylpiperazine derivatives have shown significant inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis. This makes them promising candidates for the development of agents for hyperpigmentation disorders.
| Compound ID | R Group | IC50 (µM)[1] |
| 4a | Phenyl | 174.71 ± 0.68 |
| 4b | 2-Bromophenyl | > 200 |
| 4c | 2,4-Dichlorophenyl | > 200 |
| 4f | 2-Chloro-4-nitrophenyl | > 200 |
| 4h | 2,3-Dimethoxyphenyl | > 200 |
| 4i | Benzyl | 184.24 |
| 4j | Cinnamyl | > 200 |
| 4k | 3-Pyridyl | 82.68 |
| 4l | Indole-3-acetyl | 72.55 |
| Kojic Acid (Standard) | - | 16.69 |
Antimicrobial Activity
Certain 1-(4-nitrophenyl)piperazine derivatives have demonstrated moderate activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter for evaluating antimicrobial efficacy.
| Compound | Target Organism | MIC (µM) |
| 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.4 |
| 1-{3-[(4-Butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.0 |
| 1-{3-[(4-Butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | M. marinum | 15.0 |
| 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | F. avenaceum | 14.2 |
Anticancer Activity
The anticancer potential of nitrophenylpiperazine derivatives is an emerging area of research. While specific IC50 values for nitrophenylpiperazine derivatives are still being extensively explored, related piperazine compounds have shown potent cytotoxic effects against various cancer cell lines. The data below for a novel piperazine derivative (not specifically a nitrophenylpiperazine) illustrates the potential of this scaffold.[2]
| Cancer Cell Line | Cancer Type | GI50 (µM)[2] |
| K562 | Chronic Myeloid Leukemia | 0.06 - 0.16 |
| Various | Other Cancer Types | 0.06 - 0.16 |
Experimental Protocols for Biological Evaluation
Tyrosinase Inhibitory Assay[1]
-
Reagents and Solutions:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA
-
Phosphate buffer (0.1 M, pH 6.8)
-
Test compounds dissolved in DMSO
-
Kojic acid (positive control)
-
-
Assay Procedure (96-well plate):
-
To each well, add 20 µL of the test compound solution (at various concentrations) and 140 µL of phosphate buffer.
-
Add 20 µL of mushroom tyrosinase solution (30 U/mL in phosphate buffer).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (10 mM in phosphate buffer).
-
Incubate at 37°C for 20 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 475 nm using a microplate reader.
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
-
Protocol:
-
Perform serial two-fold dilutions of the test compounds in the broth in the wells of the microtiter plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
-
Determination of MIC:
Cytotoxicity Assay (MTT Assay)
-
Cell Culture:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the nitrophenylpiperazine derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value from the dose-response curve.
-
Mechanism of Action and Signaling Pathways
The biological effects of nitrophenylpiperazine derivatives are mediated through various mechanisms, including direct enzyme inhibition and modulation of cellular signaling pathways. A significant area of investigation is their ability to induce apoptosis in cancer cells.
Apoptotic Signaling Pathway
While specific pathways for individual nitrophenylpiperazine derivatives are still under investigation, the broader class of piperazine derivatives is known to induce apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the activation of caspases, modulation of the Bcl-2 family of proteins, and inhibition of pro-survival signaling pathways such as NF-κB.[7][8][9]
Conclusion and Future Directions
Nitrophenylpiperazine derivatives represent a promising class of compounds with diverse biological activities. Their potential as tyrosinase inhibitors, antimicrobial agents, and anticancer drugs warrants further investigation. The synthetic accessibility of this scaffold allows for the generation of extensive compound libraries for structure-activity relationship (SAR) studies. Future research should focus on elucidating the specific molecular targets and signaling pathways of these derivatives to optimize their therapeutic potential and advance them towards clinical applications. The detailed protocols and compiled data in this guide aim to serve as a valuable resource for researchers in this exciting field.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Anticancer agents based on Plastoquinone analogs with N-phenylpiperazine: Structure-activity relationship and mechanism of action in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines | MDPI [mdpi.com]
- 8. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Utility of 1-(2-Fluoro-4-nitrophenyl)piperazine in Antibiotic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Fluoro-4-nitrophenyl)piperazine and its N-methylated analog, 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine, are key chemical intermediates primarily utilized in the synthesis of biologically active compounds. Their principal application in research lies in their role as building blocks for more complex molecules, most notably in the development of novel antibiotics. This technical guide provides an in-depth overview of the use of 1-(2-fluoro-4-nitrophenyl)piperazine as a crucial precursor in the synthesis of Eperezolid, an oxazolidinone-class antibiotic. Detailed experimental protocols, quantitative data on the biological activity of the final product, and visualizations of the synthetic and mechanistic pathways are presented to support researchers in the field of medicinal chemistry and drug discovery.
Introduction: The Role of Fluoronitrophenylpiperazines in Medicinal Chemistry
Phenylpiperazine derivatives are a significant class of compounds in medicinal chemistry, forming the core structure of numerous drugs with diverse therapeutic applications, including antipsychotic, antidepressant, and antimicrobial agents. The introduction of fluoro and nitro groups onto the phenyl ring, as seen in 1-(2-fluoro-4-nitrophenyl)piperazine, provides reactive handles for further chemical modifications, making it a valuable intermediate in multi-step organic synthesis. While this compound is also available, its application in published research is less prominent than its non-methylated counterpart. The primary documented utility of 1-(2-fluoro-4-nitrophenyl)piperazine is as a key intermediate in the synthesis of the oxazolidinone antibiotic, Eperezolid.
Synthetic Applications: The Pathway to Eperezolid
1-(2-Fluoro-4-nitrophenyl)piperazine is a critical starting material for the synthesis of Eperezolid, a potent antibiotic effective against a range of Gram-positive bacteria. The synthesis involves a multi-step process where the piperazine moiety is incorporated into the final drug structure.
General Synthetic Workflow
The synthesis of Eperezolid from 1-(2-fluoro-4-nitrophenyl)piperazine generally follows these key transformations:
-
Reduction of the Nitro Group: The nitro group on the phenyl ring is reduced to an amine. This is a crucial step to enable the subsequent formation of the oxazolidinone ring.
-
Formation of the Oxazolidinone Ring: The resulting aniline derivative is reacted with a suitable three-carbon synthon to construct the core oxazolidinone ring.
-
Functionalization of the Piperazine Nitrogen: The secondary amine of the piperazine ring is acylated to introduce the hydroxyacetyl group present in the final Eperezolid structure.
Detailed Experimental Protocols
While specific conditions can vary, a representative synthetic protocol is outlined below, based on established methodologies for oxazolidinone synthesis.
Step 1: Synthesis of 1-(4-Amino-2-fluorophenyl)piperazine
-
Reaction: To a solution of 1-(2-fluoro-4-nitrophenyl)piperazine in a suitable solvent such as ethanol or methanol, a catalyst like Raney Nickel or Palladium on carbon is added. The mixture is then subjected to hydrogenation with hydrogen gas or treated with a reducing agent like hydrazine hydrate.
-
Work-up: Upon completion of the reaction (monitored by TLC), the catalyst is filtered off. The solvent is removed under reduced pressure to yield the crude 1-(4-amino-2-fluorophenyl)piperazine, which may be purified by crystallization or chromatography.
Step 2: Synthesis of N-[[(5S)-3-[3-Fluoro-4-(1-piperazinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide
-
Reaction: The aniline derivative from Step 1 is reacted with (R)-glycidyl butyrate in the presence of a strong base like n-butyllithium. This is followed by the introduction of an acetylamino group, often via a multi-step sequence involving the opening of the epoxide, formation of the oxazolidinone ring, and subsequent functional group manipulations.
-
Work-up: The reaction mixture is quenched and the product is extracted with an organic solvent. Purification is typically achieved through column chromatography.
Step 3: Synthesis of Eperezolid
-
Reaction: The intermediate from Step 2 is acylated on the distal nitrogen of the piperazine ring. This can be achieved by reacting it with an activated form of hydroxyacetic acid, such as a hydroxyacetyl halide or ester, in the presence of a base.
-
Work-up: The final product, Eperezolid, is isolated and purified using standard techniques such as crystallization or chromatography to yield a solid product.
Biological Activity of Eperezolid
Eperezolid belongs to the oxazolidinone class of antibiotics, which are inhibitors of bacterial protein synthesis.
Mechanism of Action
Eperezolid exerts its antibacterial effect by binding to the 50S ribosomal subunit of bacteria. This binding event interferes with the formation of the 70S initiation complex, a critical step in the initiation of protein synthesis. By preventing the proper assembly of the ribosomal machinery, Eperezolid effectively halts the production of essential bacterial proteins, leading to a bacteriostatic effect.
Antibacterial Spectrum and Potency
Eperezolid is active against a range of Gram-positive bacteria, including clinically important pathogens. The following table summarizes its in vitro activity against selected bacterial strains.
| Bacterial Strain | MIC Range (μg/mL) | MIC90 (μg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | 1 - 4 | 2 |
| Staphylococcus aureus (Methicillin-resistant) | 1 - 4 | 2 |
| Staphylococcus epidermidis | 0.5 - 2 | 1 |
| Enterococcus faecalis | 1 - 4 | 2 |
| Enterococcus faecium (Vancomycin-susceptible) | 1 - 4 | 2 |
| Enterococcus faecium (Vancomycin-resistant) | 1 - 4 | 2 |
| Streptococcus pneumoniae | 0.25 - 1 | 0.5 |
| Clostridium perfringens | ≤ 2 | - |
| Peptostreptococcus spp. | ≤ 2 | - |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium. MIC90 is the MIC required to inhibit the growth of 90% of isolates.
Conclusion
1-(2-Fluoro-4-nitrophenyl)piperazine serves as a valuable and well-documented intermediate in the synthesis of the oxazolidinone antibiotic, Eperezolid. Its chemical structure provides the necessary functionalities for the efficient construction of the complex Eperezolid molecule. The resulting antibiotic exhibits a potent and specific mechanism of action against a variety of Gram-positive bacteria by inhibiting protein synthesis. This technical guide has provided an overview of the synthetic utility of 1-(2-fluoro-4-nitrophenyl)piperazine, detailed the key steps in the synthesis of Eperezolid, and summarized the biological activity of this important antibiotic. This information is intended to be a valuable resource for researchers engaged in the discovery and development of new antimicrobial agents.
Spectroscopic Data for 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine: A Technical Overview
Despite a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic data for the compound 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine (CAS No. 221198-29-4) is not publicly available. This includes a lack of retrievable Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Notably, commercial suppliers of this compound, such as Sigma-Aldrich, explicitly state that they do not collect or provide analytical data for this specific product.
This guide, therefore, provides a summary of the expected spectroscopic characteristics based on the analysis of structurally similar compounds and general principles of spectroscopic interpretation for the functional groups present in the molecule. Additionally, it outlines generalized experimental protocols for acquiring such data.
Predicted Spectroscopic Characteristics
The structure of this compound contains several key functional groups that would give rise to characteristic signals in various spectroscopic analyses: a 1,2,4-trisubstituted benzene ring with fluoro and nitro groups, and a 1,4-disubstituted piperazine ring with a methyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the piperazine ring protons, and the methyl group protons. The aromatic region would likely display complex splitting patterns due to the fluorine-proton and proton-proton couplings. The piperazine protons would appear as multiplets in the aliphatic region, and the N-methyl group would present as a singlet.
-
¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing nitro group and the electronegative fluorine atom. The piperazine ring carbons and the N-methyl carbon would appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by absorption bands corresponding to the various functional groups:
-
Aromatic C-H stretching: Typically observed around 3100-3000 cm⁻¹.
-
Aliphatic C-H stretching: From the piperazine and methyl groups, expected in the 2950-2800 cm⁻¹ region.
-
N-O stretching (nitro group): Strong, characteristic asymmetric and symmetric stretching bands are expected near 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[1][2]
-
C-N stretching: Bands associated with the aryl-N and alkyl-N bonds would be present.
-
C-F stretching: A strong absorption band is anticipated in the 1250-1020 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (239.25 g/mol ).[3] Fragmentation patterns would likely involve cleavage of the piperazine ring and loss of the nitro group.
Experimental Protocols
While specific protocols for this compound are not available, the following are generalized methodologies for obtaining spectroscopic data for similar compounds.
NMR Spectroscopy
A general protocol for acquiring NMR spectra of a piperazine derivative would involve:[4]
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
FTIR Spectroscopy
A typical procedure for obtaining an FTIR spectrum of a solid sample is as follows:[4]
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the KBr pellet without the sample.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry
A general workflow for obtaining a mass spectrum, for instance by using liquid chromatography-mass spectrometry (LC-MS), is:[5]
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Chromatographic Separation (LC): Inject the sample into a liquid chromatograph equipped with an appropriate column (e.g., C18) to separate it from any impurities. The mobile phase composition would be optimized for the compound.[5]
-
Ionization: As the compound elutes from the column, it is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI).[6]
-
Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: Generalized workflow for spectroscopic analysis.
References
1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine physical appearance and properties
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine, a compound of interest for researchers, scientists, and professionals in drug development. This document details its physical appearance, key properties, a likely synthetic protocol, and purification methods. Furthermore, it explores potential biological activities based on the known pharmacology of related arylpiperazine compounds.
Core Compound Properties
This compound is a substituted nitrophenylpiperazine derivative. Its chemical structure consists of a 1-methylpiperazine ring attached to a 2-fluoro-4-nitrophenyl moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄FN₃O₂ | [1][2] |
| Molecular Weight | 239.25 g/mol | [1][2] |
| CAS Number | 221198-29-4 | [1][2] |
| Physical Appearance | Solid | [3] |
| Melting Point | 71-72 °C | [3] |
| Storage Conditions | Room temperature | [1][2] |
Table 2: Computed Chemical Properties
| Property | Value |
| XLogP3-AA | 1.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 2 |
| Exact Mass | 239.10700486 Da |
| Topological Polar Surface Area | 52.3 Ų |
Synthesis and Purification
The synthesis of this compound can be achieved via nucleophilic aromatic substitution. A probable and effective method involves the reaction of 3,4-difluoronitrobenzene with 1-methylpiperazine. The fluorine atom positioned ortho to the nitro group is highly activated towards substitution.
Experimental Protocol: Synthesis
This protocol is adapted from the synthesis of the parent compound, 1-(2-fluoro-4-nitrophenyl)piperazine[4].
Materials:
-
3,4-Difluoronitrobenzene
-
1-Methylpiperazine
-
Sodium Bicarbonate (NaHCO₃) or other suitable base (e.g., K₂CO₃, Triethylamine)[5][6]
-
Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent[5][7]
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3,4-difluoronitrobenzene (1 equivalent) in acetonitrile.
-
Add a base, such as sodium bicarbonate (2-3 equivalents), to the solution.
-
Add 1-methylpiperazine (1.1-1.5 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature or heat to reflux (e.g., 60-80 °C) for several hours (monitor by TLC or LC-MS for completion)[5].
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Synthetic Workflow for this compound.
Experimental Protocol: Purification
Purification of the crude product is essential to remove unreacted starting materials and byproducts. Column chromatography and recrystallization are standard methods for this purpose.
Column Chromatography:
-
Prepare a silica gel column using a suitable non-polar solvent (e.g., hexane).
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Load the dissolved sample onto the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane)[8].
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid.
Recrystallization:
-
Dissolve the crude solid in a minimal amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature[9][10].
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization[9][10].
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Recrystallization Workflow for Purification.
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is limited, the broader class of arylpiperazines is known to interact with various biological targets, particularly within the central nervous system (CNS).
Interaction with Dopamine and Serotonin Receptors
Arylpiperazine derivatives frequently exhibit affinity for dopamine (D₂) and serotonin (5-HT) receptors[11][12][13][14]. These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in neurotransmission.
-
Dopamine D₂ Receptor Pathway: Antagonism at D₂ receptors is a hallmark of many antipsychotic medications. This interaction typically inhibits the adenylyl cyclase signaling pathway, leading to a decrease in cyclic AMP (cAMP) levels.
-
Serotonin 5-HT Receptor Pathways: Arylpiperazines can act as agonists or antagonists at various 5-HT receptor subtypes (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C)[12][13]. For instance, agonism at 5-HT₁A receptors can also lead to the inhibition of adenylyl cyclase, while antagonism at 5-HT₂A receptors is associated with antipsychotic and antidepressant effects.
Given its structure, this compound may act as a modulator of these aminergic GPCRs.
Potential GPCR Signaling Pathways.
Potential Enzyme Inhibition
Some nitrophenylpiperazine derivatives have been investigated as enzyme inhibitors. For example, certain analogs have shown inhibitory activity against tyrosinase, an enzyme involved in melanin biosynthesis[15]. It is plausible that this compound could be explored for its potential to inhibit various enzymes.
Hypothetical Enzyme Inhibition Mechanism.
Conclusion
This compound is a compound with well-defined physicochemical properties and a feasible synthetic route. While specific biological data is not extensively available, its structural similarity to known pharmacologically active arylpiperazines suggests potential for interaction with CNS targets such as dopamine and serotonin receptors. Further investigation is warranted to fully elucidate its pharmacological profile and potential therapeutic applications. This guide provides a foundational resource for researchers interested in the synthesis, characterization, and biological evaluation of this compound.
References
- 1. acnp.org [acnp.org]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. Synthesis, in vitro binding studies and docking of long-chain arylpiperazine nitroquipazine analogues, as potential serotonin transporter inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Structure and serotonin 5-HT2C receptor activity of ortho- and meta-substituted phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Fluorinated Nitrophenylpiperazines: Synthesis, Pharmacology, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of fluorinated nitrophenylpiperazines, a class of compounds with significant potential in drug discovery. By leveraging the unique properties of fluorine, these molecules offer promising avenues for developing novel therapeutics targeting various biological systems. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to serve as a valuable resource for researchers in medicinal chemistry and pharmacology.
Core Concepts: The Role of Fluorination in Drug Design
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1] These modifications can lead to improved pharmacokinetic profiles, increased potency, and enhanced selectivity for the target receptor.[1][2]
Synthesis of Fluorinated Nitrophenylpiperazines
The synthesis of fluorinated nitrophenylpiperazines typically involves multi-step reaction sequences. A general approach often starts with the reaction of a fluorinated aniline with a bis(2-chloroethyl)amine derivative to form the piperazine ring. Subsequent modifications can be made to the phenyl ring or the piperazine nitrogen to generate a library of analogs for structure-activity relationship (SAR) studies.
One documented synthesis route for a series of 4-nitrophenylpiperazine derivatives involves a one-pot reaction between 4-fluoronitrobenzene, 1,4-diazabicyclo[2.2.2]octane (DABCO), and various benzoic acid derivatives in the presence of cesium carbonate in dimethylformamide (DMF) at 80°C for 4 hours.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data for fluorinated nitrophenylpiperazines and related arylpiperazine derivatives, focusing on their binding affinities for key neurotransmitter receptors and other biological targets.
Table 1: Serotonin Receptor Binding Affinities of Fluorinated Arylpiperazine Derivatives
| Compound ID | Structure | Receptor Subtype | Ki (nM) | Reference |
| S-15535 | 4-(benzodioxan-5-yl)1-(indan-2-yl)piperazine | 5-HT1A | High Affinity | [4] |
| Compound 7a | 2-Fluorophenyl piperazine derivative | 5-HT1A | 14.3 ± 7.1 | [5] |
| Compound 3a | 2-Fluorophenyl piperazine derivative | 5-HT1A | 67.8 ± 4.6 | [5] |
| Compound 6a | 2-Fluorophenyl piperazine derivative | 5-HT1A | 199 ± 34.3 | [5] |
Table 2: Dopamine Receptor Binding Affinities of Fluorinated Phenylpiperazine Analogs
| Compound ID | Structure | Receptor Subtype | Ki (nM) | D3 vs. D2 Selectivity | Reference |
| Compound 6a | 3-Thiophenephenyl fluoride substituted N-phenylpiperazine | D3 | 1.4 ± 0.21 | >400-fold | [4] |
| LS-3-134 | N-phenylpiperazine analog | D3 | 0.17 | >150-fold | [6] |
| WW-III-55 | N-phenylpiperazine analog | D3 | ~20 | >800-fold | [6] |
| Compound 3a | 2-Fluorophenyl piperazine derivative | D3 | 96 - 1413 | 1.0 - 7.5-fold | [6] |
| Compound 3a | 2-Fluorophenyl piperazine derivative | D2 | 349 - 7522 | [6] |
Table 3: Other Biological Activities of Nitrophenylpiperazine Derivatives
| Compound ID | Structure | Target | IC50 (µM) | Reference |
| Compound 4l | 4-Nitrophenylpiperazine with indole moiety | Tyrosinase | 72.55 | [3][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide representative protocols for key experiments cited in the literature for the characterization of fluorinated nitrophenylpiperazines and related compounds.
Protocol 1: Competitive Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol describes a standard procedure for determining the binding affinity of a test compound to the 5-HT1A receptor using a radiolabeled ligand.[4][8]
Materials:
-
Radioligand: [³H]8-OH-DPAT (specific activity ~100-200 Ci/mmol)[4]
-
Test Compound: Fluorinated nitrophenylpiperazine derivative
-
Non-specific Binding Control: Serotonin (5-HT) or unlabeled 8-OH-DPAT (10 µM)[4]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA[4]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4[4]
-
Membrane Preparation: Homogenized tissue or cell membranes expressing the 5-HT1A receptor
-
Equipment: 96-well microplates, filtration apparatus (cell harvester), glass fiber filters (pre-soaked in polyethyleneimine), scintillation counter, scintillation cocktail[4]
Procedure:
-
Membrane Preparation:
-
Homogenize frozen tissue or cell pellets in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).[4]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and debris.[4]
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.[4]
-
Wash the membrane pellet by resuspending in fresh, ice-cold assay buffer and repeating the high-speed centrifugation.[4]
-
Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration.[4]
-
-
Assay Setup:
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]
-
-
Filtration and Washing:
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[4]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vivo Microdialysis for Neurotransmitter Level Assessment in Rats
This protocol outlines the procedure for in vivo microdialysis to measure extracellular neurotransmitter levels in the brain of freely moving rats following the administration of a test compound.[10][11]
Materials:
-
Animal Model: Adult male Sprague-Dawley or Wistar rats
-
Surgical Equipment: Stereotaxic apparatus, anesthesia machine, surgical drill, guide cannula, dummy probe, dental cement[10]
-
Microdialysis Equipment: Microdialysis probe, syringe pump, fraction collector[10]
-
Perfusion Fluid: Artificial cerebrospinal fluid (aCSF; e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4)[11]
-
Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED)[10]
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and secure it in a stereotaxic apparatus.[10]
-
Make a midline incision on the scalp to expose the skull.[10]
-
Determine the stereotaxic coordinates for the target brain region (e.g., prefrontal cortex, nucleus accumbens).[10][11]
-
Drill a small hole in the skull at the determined coordinates.[10]
-
Slowly lower the guide cannula to the desired depth and secure it with dental cement.[10]
-
Insert a dummy probe to keep the cannula patent and allow the animal to recover for 5-7 days.[10]
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently restrain the awake and freely moving rat.[10]
-
Remove the dummy probe and insert the microdialysis probe into the guide cannula.[10]
-
Connect the probe to the syringe pump and fraction collector.[10]
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[10]
-
Allow the system to stabilize for 1-2 hours to obtain a stable baseline of neurotransmitter levels.[10]
-
-
Drug Administration and Sample Collection:
-
Sample Analysis and Data Interpretation:
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the pharmacology and development of fluorinated nitrophenylpiperazines.
Caption: A generalized workflow for the discovery and development of fluorinated nitrophenylpiperazines.
Caption: A simplified representation of the 5-HT1A receptor signaling cascade.
Caption: A flowchart illustrating the experimental progression for characterizing novel compounds.
Conclusion
Fluorinated nitrophenylpiperazines represent a promising class of molecules for the development of novel therapeutics. The strategic incorporation of fluorine can enhance their pharmacological profiles, leading to compounds with high affinity and selectivity for various biological targets, including serotonin and dopamine receptors. While the currently available data is somewhat fragmented across different but related molecular scaffolds, this guide provides a foundational understanding of their synthesis, biological evaluation, and potential signaling mechanisms. Further research focused on generating comprehensive structure-activity relationship data for a homologous series of fluorinated nitrophenylpiperazines is warranted to fully elucidate their therapeutic potential. The detailed experimental protocols and conceptual workflows presented herein offer a practical framework for researchers to advance the exploration of this intriguing chemical space.
References
- 1. goums.ac.ir [goums.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Advent and Synthesis of Fluorinated Nitrophenylpiperazines: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, Synthesis, and Methodologies of Fluorinated Nitrophenylpiperazine Compounds.
Introduction
The arylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of a nitrophenyl group, and particularly a fluorinated nitrophenyl moiety, provides a powerful tool for modulating the physicochemical and pharmacological properties of these molecules. The high electronegativity and relatively small size of the fluorine atom can significantly alter a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide delves into the synthesis history of fluorinated nitrophenylpiperazines, focusing on the primary synthetic routes and providing detailed experimental insights for their preparation.
Historical Context and Core Synthesis Methodology
While the precise first synthesis of a fluorinated nitrophenylpiperazine is not pinpointed to a single discovery, the methodology for their creation is rooted in well-established chemical principles. The development of this class of compounds is intertwined with the broader history of arylpiperazine synthesis for drug discovery.[1][2] The most prevalent and efficient method for synthesizing these compounds is through Nucleophilic Aromatic Substitution (SₙAr) .
This reaction is particularly effective due to the electron-withdrawing nature of the nitro group (—NO₂), which strongly activates the aromatic ring towards nucleophilic attack. When a fluorine atom is present on the ring, it serves as an excellent leaving group, facilitating the substitution by a nucleophile like piperazine. The general preparation strategy involves two main steps: the synthesis of an N-arylated piperazine which is then reacted with an appropriate aryl halide.[3]
The SₙAr mechanism proceeds via a two-step addition-elimination process. The piperazine nitrogen acts as the nucleophile, attacking the electron-deficient carbon atom bearing the fluorine. This initial attack forms a resonance-stabilized intermediate known as a Meisenheimer complex, where the negative charge is delocalized across the aromatic ring and the nitro group. In the subsequent step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the final fluorinated nitrophenylpiperazine product.
Visualizing the Synthesis Pathway
The following diagrams illustrate the general workflow and reaction mechanism for the synthesis of fluorinated nitrophenylpiperazines.
Detailed Experimental Protocol
The following protocol is a representative example for the synthesis of a nitrophenylpiperazine derivative via Nucleophilic Aromatic Substitution, adapted from established methodologies.
Reaction: Synthesis of 4-Ethoxy-2-(piperidin-1-yl)-1-nitrobenzene
Materials:
-
4-Ethoxy-2-fluoro-1-nitrobenzene (1.0 mmol)
-
Piperidine (2.0 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-ethoxy-2-fluoro-1-nitrobenzene (1.0 mmol).
-
Dissolve the starting material in anhydrous DMF (5 mL).
-
Add piperidine (2.0 mmol) to the solution, followed by potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-ethoxy-2-(piperidin-1-yl)-1-nitrobenzene.
Safety Note: 4-Ethoxy-2-fluoro-1-nitrobenzene is a potential irritant. Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Quantitative Data Presentation
The following tables summarize quantitative data from representative syntheses and characterization of nitrophenylpiperazine derivatives.
Table 1: Summary of SₙAr Reaction Conditions and Yields
| Nucleophile | Reagents & Conditions | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Piperidine | Piperidine (2 eq.), K₂CO₃ (2 eq.) | DMF | 12 | 80 | 95 |
| Morpholine | Morpholine (2 eq.), Et₃N (2 eq.) | DMSO | 10 | 90 | 92 |
| Aniline | Aniline (1.5 eq.), NaH (1.5 eq.) | THF | 24 | 60 | 85 |
Table 2: Characterization Data for a Representative Nitrophenylpiperazine Derivative
Compound: 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl 4-nitrobenzoate[4]
| Analysis Type | Data |
| Appearance | Light brown solid |
| Melting Point | 172–174 °C |
| Yield | 87% |
| IR (ν, cm⁻¹) | 1736, 1556, 1343, 1210 |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.41–8.29 (m, 2H), 8.25–8.13 (m, 2H), 8.12–7.98 (m, 2H), 7.01 (d, J = 9.4 Hz, 2H), 4.49 (t, J = 5.6 Hz, 2H), 3.44 (t, J = 5.1 Hz, 4H), 2.79 (t, J = 5.6 Hz, 2H), 2.63 (t, J = 5.1 Hz, 4H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | 164.72, 155.14, 150.67, 137.27, 135.61, 131.09, 126.15, 124.38, 113.03, 63.41, 56.19, 52.77, 46.78 |
| Elemental Analysis | Calcd for C₁₉H₂₀N₄O₆: C, 57.00; H, 5.04; N, 13.99. Found: C, 56.81; H, 5.19; N, 13.83 |
References
- 1. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]
- 2. Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine safety, handling, and MSDS
An In-depth Technical Guide to 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine: Safety, Handling, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals. A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for this compound was not available at the time of writing. The information presented herein is synthesized from safety data for structurally related compounds, including nitrophenols, piperazines, and their derivatives, along with general principles of laboratory safety. Always consult with your institution's safety office and refer to the supplier-provided SDS for any chemical you handle.
Chemical and Physical Properties
This compound is a research chemical with the following identifiers:
| Property | Value |
| CAS Number | 221198-29-4[1][2][3] |
| Molecular Formula | C11H14FN3O2[1] |
| Molecular Weight | 239.25 g/mol [1] |
| Purity | Typically ≥97%[1] |
| Appearance | Not specified, likely a solid |
| Storage | Room temperature, keep away from light in a cool, dry place[1][3] |
Hazard Identification and Classification
| Hazard Class | Potential Classification | Basis for Classification |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | Nitrophenol compounds can be toxic.[4] |
| Skin Corrosion/Irritation | Causes skin irritation.[5] | Piperazine and its derivatives can be skin irritants.[6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[5] | Common for many chemical compounds, especially fine powders. |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction or asthma-like symptoms if inhaled. | Piperazine is a known sensitizer.[6][7] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[5] | Inhalation of dust can irritate the respiratory tract. |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure.[4] | A known hazard for some nitrophenol compounds.[4] |
GHS Pictograms (Anticipated):
| Pictogram | Hazard |
|
| Irritant, Skin Sensitizer, Acute Toxicity (harmful) |
|
| Carcinogen, Mutagen, Reproductive Toxicity, Respiratory Sensitizer, Target Organ Toxicity |
Safety and Handling
Given the potential hazards, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile), tested according to EN 374.[8] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities, consider additional protective clothing.[6] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[9][10] |
General Handling and Hygiene
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[9][11]
-
Work in a well-ventilated area, such as a chemical fume hood.[9]
-
Do not eat, drink, or smoke in the laboratory.[9]
-
Wash hands thoroughly with soap and water after handling.[9][11]
-
Contaminated work clothing should be laundered separately before reuse.[9][11]
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[12] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove all contaminated clothing. Consult a physician.[12] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[12] |
Accidental Release and Fire-Fighting Measures
Accidental Release
-
Minor Spills: Remove all ignition sources. Clean up spills immediately, avoiding dust generation. Use personal protective equipment. Place spilled material in a suitable, labeled container for disposal.[9][11]
-
Major Spills: Evacuate personnel and move upwind. Alert emergency responders. Wear full-body protective clothing and a self-contained breathing apparatus. Prevent spillage from entering drains or water courses.[9][11]
Fire-Fighting
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12]
-
Specific Hazards: Combustion may produce hazardous gases, including carbon oxides and nitrogen oxides (NOx).[13]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[12]
Experimental Protocols and Workflows
General Experimental Workflow
The following diagram illustrates a standard workflow for handling a potent research chemical like this compound.
Caption: General laboratory workflow for handling chemical compounds.
Detailed Methodologies
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Preparation: Before starting, review the Safety Data Sheet (SDS) and ensure all necessary Personal Protective Equipment (PPE) is worn, including a lab coat, safety goggles, and chemical-resistant gloves. All work should be conducted in a certified chemical fume hood.
-
Calculation: Calculate the required mass of this compound for the desired volume of 10 mM stock solution. (Mass = 0.01 mol/L * 239.25 g/mol * Volume (L)).
-
Weighing: Tare a clean, dry vial on an analytical balance. Carefully add the calculated mass of the compound to the vial using a spatula. Avoid creating dust.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the vial.
-
Mixing: Cap the vial securely and vortex or sonicate at room temperature until the compound is completely dissolved.
-
Storage: Store the stock solution at the recommended temperature (typically -20°C or -80°C for long-term storage), protected from light.
-
Cleanup: Decontaminate the spatula and any other surfaces that may have come into contact with the compound. Dispose of all waste, including pipette tips and empty containers, in the designated solid chemical waste stream.
Logical Relationships in Chemical Safety Assessment
The decision-making process for handling a new or unfamiliar chemical involves a hierarchical approach to risk assessment and control.
References
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. This compound | 221198-29-4 [amp.chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. 1-(2-Fluoro-4-nitrophenyl)piperazine | C10H12FN3O2 | CID 2783066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. carlroth.com [carlroth.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. mmbio.byu.edu [mmbio.byu.edu]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Page loading... [wap.guidechem.com]
- 13. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine
Introduction
1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine is a valuable intermediate in the synthesis of various biologically active compounds and pharmaceutical ingredients. Its preparation typically involves a nucleophilic aromatic substitution (SNAr) reaction. This process is characterized by the displacement of a leaving group, in this case, a fluoride or chloride ion, from an activated aromatic ring by a nucleophile, 1-methylpiperazine. The presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to the leaving group, is crucial for activating the aromatic ring towards nucleophilic attack.[1][2][3] This document provides a detailed protocol for the synthesis of this compound.
Reaction Principle
The synthesis is based on the nucleophilic aromatic substitution mechanism. The electron-withdrawing nitro group at position 4 of the phenyl ring significantly lowers the electron density of the aromatic ring, making it susceptible to attack by the nucleophilic nitrogen of 1-methylpiperazine. The reaction proceeds via a resonance-stabilized intermediate known as a Meisenheimer complex.[3] Subsequent elimination of the fluoride ion yields the desired product.
Experimental Protocol
This protocol outlines the synthesis of this compound from 1,2-difluoro-4-nitrobenzene and 1-methylpiperazine.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,2-Difluoro-4-nitrobenzene | C₆H₃F₂NO₂ | 159.09 | 1.59 g | 10 mmol |
| 1-Methylpiperazine | C₅H₁₂N₂ | 100.16 | 1.20 g (1.3 mL) | 12 mmol |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 g | 20 mmol |
| Acetonitrile (CH₃CN) | CH₃CN | 41.05 | 30 mL | - |
| Water (H₂O) | H₂O | 18.02 | As needed | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |
| Brine (sat. NaCl aq.) | NaCl | 58.44 | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure
-
Reaction Setup : To a 100 mL round-bottom flask, add 1,2-difluoro-4-nitrobenzene (1.59 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and acetonitrile (30 mL).
-
Addition of Nucleophile : To the stirred suspension, add 1-methylpiperazine (1.20 g, 1.3 mL, 12 mmol) dropwise at room temperature.
-
Reaction : Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Work-up : After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Solvent Removal : Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction : Partition the residue between water (50 mL) and ethyl acetate (50 mL). Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing : Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound as a solid.
Expected Yield and Characterization
-
Yield : 75-85%
-
Appearance : Yellow to orange solid.
-
Molecular Formula : C₁₁H₁₄FN₃O₂[4]
-
Molecular Weight : 239.25 g/mol [4]
The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Diagrams
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine is a key building block in medicinal chemistry, frequently utilized as an intermediate in the synthesis of a variety of pharmacologically active compounds. The presence of the fluorinated nitrophenyl group makes it a versatile scaffold for developing new chemical entities, particularly those targeting the central nervous system (CNS). Arylpiperazine derivatives are known to be indispensable pharmacophores in many CNS active agents, playing a role in the treatment of disorders such as Alzheimer's disease, Parkinson's disease, and depression.[1][2] This document provides detailed protocols for the synthesis of this compound, presents relevant quantitative data, and illustrates its role in the drug development workflow.
Starting Materials
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The primary starting materials for this synthesis are:
-
An activated aryl halide: The most common precursors are 1,2-difluoro-4-nitrobenzene or 3,4-difluoronitrobenzene . The electron-withdrawing nitro group activates the aromatic ring, making it susceptible to nucleophilic attack. The fluorine atoms are excellent leaving groups in SNAr reactions.
-
A nucleophile: 1-Methylpiperazine (also known as N-methylpiperazine) acts as the nucleophile, displacing one of the fluorine atoms on the aromatic ring.
Alternative starting materials could include other di-halogenated nitrobenzenes, such as 1-chloro-2-fluoro-4-nitrobenzene, though the reactivity may vary.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of arylpiperazine derivatives via nucleophilic aromatic substitution. The data for the closely related compound, 1-(2-fluoro-4-nitrophenyl)piperazine, is provided as a reference to estimate the expected outcome for the synthesis of the target molecule.
| Product | Starting Materials | Solvent | Base | Reaction Time (h) | Temperature (°C) | Yield (%) | Melting Point (°C) |
| This compound | 1,2-Difluoro-4-nitrobenzene & 1-Methylpiperazine | Acetonitrile | K₂CO₃ | 24 | 60 | ~80 (estimated) | Not available |
| 1-(2-Fluoro-4-nitrophenyl)piperazine | 3,4-Difluoronitrobenzene & Piperazine | Acetonitrile | - | - | - | 80 | 68-70[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on established procedures for nucleophilic aromatic substitution on activated fluoro-nitroaromatic compounds.
Materials:
-
1,2-Difluoro-4-nitrobenzene
-
1-Methylpiperazine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a stirred solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in anhydrous acetonitrile, add 1-methylpiperazine (1.1 eq).
-
Add anhydrous potassium carbonate (2.0 eq) to the reaction mixture.
-
Heat the mixture to 60-80°C and stir for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion of the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a solid.
Diagrams
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Role in CNS Drug Development
Caption: Role of arylpiperazine intermediates in CNS drug development.
References
Application Notes and Protocols for the NMR Analysis of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine is a chemical compound containing a fluorinated nitrophenyl group attached to a methylpiperazine moiety.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of such organic molecules.[3][4] This document provides detailed protocols for the acquisition and analysis of ¹H and ¹³C NMR spectra of this compound, which is crucial for its structural verification and purity assessment in research and drug development settings.
The key information obtained from ¹H NMR includes the chemical environment of each proton (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons (integration).[5] ¹³C NMR, typically with broadband proton decoupling, provides information on the different carbon environments within the molecule.[5]
Chemical Structure
IUPAC Name: this compound Molecular Formula: C₁₁H₁₄FN₃O₂[1][2] Molecular Weight: 239.25 g/mol [1][2]
Structure:
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~ 7.95 | dd | J = 9.0, 2.6 | 1H | Ar-H |
| ~ 7.85 | ddd | J = 9.0, 2.6, 1.0 | 1H | Ar-H |
| ~ 7.00 | t | J = 8.8 | 1H | Ar-H |
| ~ 3.20 | t | J = 5.0 | 4H | -N(CH₂)₂- (Ar-side) |
| ~ 2.60 | t | J = 5.0 | 4H | -N(CH₂)₂- (CH₃-side) |
| ~ 2.35 | s | - | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 154.0 (d, J ≈ 250 Hz) | C-F |
| ~ 145.0 (d, J ≈ 8 Hz) | C-N (piperazine) |
| ~ 140.0 | C-NO₂ |
| ~ 121.0 (d, J ≈ 3 Hz) | Ar-CH |
| ~ 117.5 (d, J ≈ 4 Hz) | Ar-CH |
| ~ 113.0 (d, J ≈ 25 Hz) | Ar-CH |
| ~ 55.0 | -N(CH₂)₂- (CH₃-side) |
| ~ 50.0 (d, J ≈ 5 Hz) | -N(CH₂)₂- (Ar-side) |
| ~ 46.0 | -CH₃ |
Note: The predicted data is based on the analysis of similar structures and general chemical shift principles. Actual experimental values may vary.
Experimental Protocols
4.1. Sample Preparation
A properly prepared sample is crucial for obtaining high-quality NMR spectra. The sample should be a homogeneous solution, free of any particulate matter.[6]
-
Sample Weighing: For a standard 5 mm NMR tube, dissolve 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[7]
-
Solvent Selection: Use a deuterated solvent, such as chloroform-d (CDCl₃), which is commonly used for many organic compounds.[8] The volume of the solvent should be approximately 0.6-0.7 mL to achieve a sample height of 40-50 mm in the tube.[6][8]
-
Dissolution: The sample can be dissolved directly in the NMR tube or in a small vial before transferring to the tube.[7]
-
Filtration: To remove any solid particles that could affect the magnetic field homogeneity, filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube.[9]
-
Internal Standard: Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Add a very small amount (a drop to 5-10 mL of solvent to be used for multiple samples) to the deuterated solvent.[7]
-
Capping and Labeling: Cap the NMR tube and label it clearly.[9]
4.2. ¹H NMR Spectroscopy Protocol
-
Instrument: A 400 MHz (or higher) NMR spectrometer.[10]
-
Experiment: Standard one-dimensional ¹H NMR.[5]
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 8 to 16 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal at 0.00 ppm. Integrate all signals.
4.3. ¹³C NMR Spectroscopy Protocol
-
Instrument: A 100 MHz (or corresponding frequency for the available ¹H spectrometer) NMR spectrometer.[10]
-
Experiment: Standard one-dimensional ¹³C NMR with broadband proton decoupling.[5]
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Processing: Apply Fourier transform with an exponential window function, phase correction, and baseline correction. Calibrate the spectrum using the solvent signal (CDCl₃ at 77.16 ppm) or the TMS signal at 0.00 ppm.
Data Analysis and Interpretation
-
¹H NMR Spectrum:
-
Chemical Shift (δ): The position of the signals on the x-axis indicates the chemical environment of the protons. Protons on the aromatic ring will appear downfield (higher ppm) due to deshielding effects, while protons on the piperazine ring and the methyl group will appear upfield (lower ppm).
-
Integration: The area under each signal is proportional to the number of protons it represents. This is used to determine the relative ratio of protons in the molecule.
-
Multiplicity: The splitting of a signal into multiple peaks (singlet, doublet, triplet, etc.) is due to spin-spin coupling with neighboring protons. The n+1 rule can often be applied to determine the number of neighboring protons.
-
Coupling Constants (J): The distance between the split peaks, measured in Hz, provides information about the connectivity of the atoms.
-
-
¹³C NMR Spectrum:
-
Chemical Shift (δ): The chemical shift of each carbon signal indicates its electronic environment. Carbons in different functional groups will have characteristic chemical shift ranges. The carbon attached to the fluorine will show a large coupling constant (¹JCF). Other carbons in the aromatic ring and the piperazine ring may show smaller C-F couplings.
-
References
- 1. 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine | C11H14FN3O2 | CID 2915664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. sc.edu [sc.edu]
- 6. organomation.com [organomation.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. publish.uwo.ca [publish.uwo.ca]
- 9. sites.bu.edu [sites.bu.edu]
- 10. rsc.org [rsc.org]
Application Note: Quantitative Analysis of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine using LC-MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a detailed protocol for the quantitative analysis of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine in a research setting using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodology outlined provides a robust framework for sample preparation, chromatographic separation, and mass spectrometric detection, suitable for drug development and research applications. The protocol is based on established methods for the analysis of similar piperazine derivatives and is intended to be adapted and optimized for specific laboratory instrumentation.
Introduction
This compound is a piperazine derivative of interest in pharmaceutical research and development. Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and quality control. Liquid chromatography coupled with mass spectrometry (LC-MS) offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose. This document provides a comprehensive protocol for the analysis of this compound, covering all stages from sample preparation to data analysis.
Experimental Protocols
Sample Preparation
A generic sample preparation protocol for biological matrices (e.g., plasma, serum) is provided below. This should be optimized based on the specific matrix and analyte concentration.
Materials:
-
This compound reference standard
-
Internal Standard (IS) - a structurally similar compound not present in the sample (e.g., a deuterated analog)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.[1] From this stock solution, prepare a series of working standard solutions by serial dilution in a mixture of water and acetonitrile (1:1 v/v).
-
Internal Standard (IS) Spiking: Add a small volume of the IS working solution to all samples, calibration standards, and quality control (QC) samples to achieve a final concentration within the linear range of the assay.
-
Protein Precipitation: For biological samples, perform protein precipitation by adding three volumes of cold acetonitrile to one volume of the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[2][3]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): If concentration is needed, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.
-
Filtration: Filter the final extract through a 0.22 µm syringe filter before injection into the LC-MS system.
LC-MS/MS Method
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.[1]
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.9 µm particle size) is a suitable starting point.[4] |
| Mobile Phase A | 0.1% Formic acid in Water.[1] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile.[1] |
| Flow Rate | 0.4 mL/min.[1] |
| Column Temperature | 40 °C.[1][2] |
| Injection Volume | 5 µL.[1] |
| Gradient Elution | A typical gradient starts with a low percentage of Mobile Phase B, ramping up to elute the analyte. For example: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7-7.1 min (95-5% B), 7.1-9 min (5% B).[1] |
Mass Spectrometry Conditions:
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI) in positive ion mode (ESI+).[1] |
| Scan Mode | For quantitative analysis, Multiple Reaction Monitoring (MRM) is recommended for its high sensitivity and selectivity.[1] A full scan can be used for initial identification. |
| MRM Transitions | The precursor ion will be the protonated molecule [M+H]⁺ of this compound. The exact m/z should be determined by direct infusion. Product ions for fragmentation should be identified and optimized using the instrument's software. |
| Gas Temperatures | Optimize nebulizer, heater, and curtain gas flows and temperatures according to the manufacturer's recommendations for the specific instrument. |
| IonSpray Voltage | Typically in the range of 4000-5500 V. |
Data Presentation
The quantitative data should be summarized in the following tables for clear comparison and validation of the method.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² | Slope | Intercept |
| This compound | e.g., 1 - 1000 | > 0.99 | Value | Value |
Table 2: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | Value | < 20% | < 20% | 80-120% |
| Low QC | Value | < 15% | < 15% | 85-115% |
| Mid QC | Value | < 15% | < 15% | 85-115% |
| High QC | Value | < 15% | < 15% | 85-115% |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (ng/mL) |
| LOD | Value |
| LOQ | Value |
Mandatory Visualization
Caption: Experimental workflow for the LC-MS analysis of this compound.
Caption: Logical relationship of the analytical components in the LC-MS method.
References
Application Notes and Protocols for 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine is a valuable chemical intermediate in medicinal chemistry and drug development. Its structure, featuring a piperazine moiety attached to an activated fluoronitrobenzene ring, makes it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of the 4-methylpiperazinylphenyl group into a wide range of molecular scaffolds, a common motif in many biologically active compounds, including kinase inhibitors and other targeted therapeutics. The presence of the nitro group activates the aromatic ring for nucleophilic attack, while the fluorine atom serves as an excellent leaving group. The nitro group can be subsequently reduced to an amine, providing a handle for further functionalization.
This document provides detailed application notes and experimental protocols for the use of this compound as a chemical intermediate in the synthesis of bioactive molecules.
Chemical Properties and Data
| Property | Value |
| Chemical Formula | C₁₁H₁₄FN₃O₂[1] |
| Molecular Weight | 239.25 g/mol [1] |
| CAS Number | 221198-29-4[1] |
| Appearance | Solid |
| Melting Point | 71-72 °C |
| Purity | Typically >97%[1] |
Applications in Medicinal Chemistry
The primary application of this compound is as a building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors. The 1-(4-methylpiperazin-1-yl)phenyl moiety is a common feature in many approved and investigational drugs, where it often serves to enhance solubility, cell permeability, and target engagement.
A key reaction involving this intermediate is the nucleophilic aromatic substitution (SNAr), where the fluorine atom is displaced by a nucleophile, such as an amine or an alcohol, from a core heterocyclic scaffold. This is typically followed by the reduction of the nitro group to an aniline, which can then be further elaborated, for instance, by forming an amide or urea linkage.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from 1,2-difluoro-4-nitrobenzene and N-methylpiperazine.
Reaction Scheme:
Materials:
-
1,2-Difluoro-4-nitrobenzene
-
N-Methylpiperazine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in acetonitrile, add N-methylpiperazine (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.
Quantitative Data (Typical):
| Reactant | Molar Eq. | Yield (%) | Purity (%) |
| 1,2-Difluoro-4-nitrobenzene | 1.0 | 85-95 | >97 |
| N-Methylpiperazine | 1.1 | ||
| Potassium Carbonate | 2.0 |
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Aniline Derivative
This protocol provides a general procedure for the reaction of this compound with a substituted aniline to form a diaryl amine, a common core structure in kinase inhibitors.
Reaction Workflow:
Materials:
-
This compound
-
Substituted aniline (Ar-NH₂)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the substituted aniline (1.0 eq) in DMF or DMSO, add the base (e.g., K₂CO₃, 2.0 eq, or NaH, 1.2 eq, portion-wise at 0 °C).
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 100-140 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired N-aryl-2-(4-methylpiperazin-1-yl)-5-nitroaniline.
Quantitative Data (Representative):
| Nucleophile (Ar-NH₂) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 120 | 16 | 75 |
| 4-Methoxyaniline | NaH | DMSO | 100 | 12 | 82 |
| 3-Aminobenzonitrile | K₂CO₃ | DMF | 140 | 24 | 68 |
Protocol 3: Reduction of the Nitro Group
This protocol details the reduction of the nitro group to an amine, a crucial step for further functionalization.
Logical Relationship of the Synthetic Sequence:
Materials:
-
N-(Aryl)-2-(4-methylpiperazin-1-yl)-5-nitroaniline
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂·2H₂O)
-
Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)
-
Ethanol (EtOH)
-
Water
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (using Iron powder):
-
To a suspension of the nitro compound (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the desired aniline derivative.
Quantitative Data (Typical):
| Reducing Agent | Solvent | Time (h) | Yield (%) |
| Fe / NH₄Cl | EtOH / H₂O | 3 | >90 |
| SnCl₂·2H₂O | EtOH | 2 | >95 |
| H₂ / Pd/C | EtOH or MeOH | 4 | >98 |
Conclusion
This compound is a versatile and valuable intermediate for the synthesis of complex, biologically active molecules. The protocols outlined above provide a solid foundation for its use in nucleophilic aromatic substitution and subsequent functional group transformations. The ability to readily introduce the 4-methylpiperazinylphenyl moiety makes this compound a key building block in the design and synthesis of novel therapeutics, particularly in the field of oncology. Researchers and drug development professionals can leverage these methods to efficiently generate libraries of compounds for structure-activity relationship studies and to develop new drug candidates.
References
Application Notes and Protocols for the Experimental Design of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine in Drug Discovery
Introduction
1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine is a synthetic organic compound with a piperazine core, a scaffold known to be present in numerous biologically active molecules.[1] The piperazine moiety is a versatile structure found in drugs targeting a wide range of conditions, including those affecting the central nervous system (CNS) and inflammatory pathways.[1][2] Due to the limited publicly available data on the specific biological activities of this compound, a systematic and multi-pronged experimental approach is required to elucidate its pharmacological profile and assess its potential as a therapeutic agent.
This document outlines a comprehensive experimental design for the initial stages of drug discovery using this compound. The proposed workflow encompasses a broad primary screening phase to identify potential biological activities, followed by hit confirmation, target deconvolution, and preliminary ADME-Tox profiling to evaluate its drug-like properties.
Phase 1: Primary Screening
The objective of the primary screening phase is to broadly survey the biological activities of this compound across various target classes and cellular phenotypes. A dual-strategy approach, combining target-based and phenotypic screening, will be employed to maximize the chances of identifying a relevant biological effect.[3][4][5]
Target-Based Screening
Given that many piperazine-containing drugs modulate the activity of G-protein coupled receptors (GPCRs), kinases, and ion channels, these target classes represent a logical starting point for screening.[6][7][8]
Experimental Protocol: Broad Panel Target Screening
-
Compound Preparation : Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Assay Concentration : The compound will be screened at a final concentration of 10 µM.
-
Target Panels :
-
GPCR Panel : Utilize a commercially available panel of over 100 human GPCRs in functional cell-based assays (e.g., calcium flux, cAMP).[1][6][9]
-
Kinase Panel : Screen against a panel of over 400 human kinases to determine the percent inhibition of kinase activity.[7][10][11]
-
Ion Channel Panel : Assess the effect on a panel of key human ion channels using automated patch-clamp electrophysiology.[8][12][13]
-
-
Data Analysis : Results will be expressed as the percentage of inhibition or activation relative to a control. A hit is typically defined as a compound that produces >50% inhibition or >30% activation.
Data Presentation: Summary of Primary Target-Based Screening
| Target Class | Number of Targets Screened | Hit Criteria | Number of Hits |
| GPCRs | >100 | >30% Activation or >50% Inhibition | Data to be filled |
| Kinases | >400 | >50% Inhibition | Data to be filled |
| Ion Channels | >50 | >30% Modulation | Data to be filled |
Phenotypic Screening
Phenotypic screening identifies compounds that produce a desired change in a cellular model of a disease, without prior knowledge of the specific molecular target.[3][14] This approach is particularly useful for discovering compounds with novel mechanisms of action.
Experimental Protocol: High-Content Imaging-Based Phenotypic Screen
-
Cell Lines : A panel of human cell lines representing different disease areas will be used (e.g., A549 for inflammation, SH-SY5Y for neurobiology).
-
Compound Treatment : Cells will be treated with this compound at multiple concentrations (e.g., 1, 5, and 10 µM).
-
Staining : After a 24-hour incubation, cells will be fixed and stained with a panel of fluorescent dyes to visualize the nucleus, cytoskeleton, and mitochondria.
-
Image Acquisition and Analysis : Automated microscopy will be used to capture images, and image analysis software will quantify multiple phenotypic parameters (e.g., cell number, nuclear size, mitochondrial mass).
-
Data Analysis : The phenotypic profile of the compound-treated cells will be compared to that of vehicle-treated cells to identify significant changes.
Data Presentation: Summary of Phenotypic Screening
| Cell Line | Phenotypic Parameter | Fold Change at 10 µM | p-value |
| A549 | Nuclear NF-κB Intensity | Data to be filled | Data to be filled |
| SH-SY5Y | Neurite Outgrowth | Data to be filled | Data to be filled |
| Jurkat | Cytokine Secretion | Data to be filled | Data to be filled |
Experimental Workflow for Primary Screening
Caption: Workflow for the primary screening phase.
Phase 2: Hit Confirmation and Secondary Assays
The goal of this phase is to confirm the hits identified in the primary screen and to begin to characterize their mechanism of action.
Dose-Response Analysis
Experimental Protocol: IC50/EC50 Determination
-
Compound Preparation : Prepare a serial dilution of this compound, typically from 100 µM to 1 nM.
-
Assay : Perform the same assays in which hits were identified in the primary screen.
-
Data Analysis : Plot the percentage of inhibition or activation against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 or EC50 value.
Data Presentation: Dose-Response Data
| Target/Phenotype | Assay Type | IC50/EC50 (µM) |
| Example: Kinase X | TR-FRET | Data to be filled |
| Example: NF-κB Translocation | High-Content Imaging | Data to be filled |
Orthogonal Assays
To ensure that the observed activity is not an artifact of the primary assay technology, orthogonal assays with different detection methods will be employed.
Experimental Protocol: Orthogonal Confirmation
-
For a kinase hit identified in a biochemical assay, a cell-based assay measuring the phosphorylation of a known substrate will be used.
-
For a GPCR hit from a calcium flux assay, a cAMP or β-arrestin recruitment assay will be performed.[2][9]
-
For a phenotypic hit, a different method of measuring the same phenotype will be used (e.g., if a decrease in cell number was observed, a cytotoxicity assay such as MTT or LDH release will be performed).
Phase 3: Target Deconvolution and Validation
If a robust and interesting phenotype is confirmed, the next critical step is to identify the molecular target(s) responsible for this effect.[15][16][17]
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Compound Immobilization : Synthesize a derivative of this compound with a linker for immobilization on affinity beads.
-
Cell Lysate Incubation : Incubate the immobilized compound with cell lysate from the relevant cell line.
-
Elution and Digestion : Wash away non-specific binders and elute the proteins that bind to the compound. The eluted proteins are then digested into peptides.
-
Mass Spectrometry : Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the bound proteins.
-
Data Analysis : Compare the identified proteins to a control experiment using beads without the immobilized compound to identify specific binders.
Target Validation
Once potential targets are identified, they must be validated.
Experimental Protocol: Target Knockdown/Knockout
-
Gene Silencing : Use siRNA or CRISPR/Cas9 to knockdown or knockout the expression of the candidate target protein in the cell line of interest.
-
Phenotypic Assay : Perform the original phenotypic assay in the knockdown/knockout cells.
-
Data Analysis : If the phenotype is no longer observed upon treatment with this compound in the absence of the target protein, this provides strong evidence that the protein is the relevant target.
Target Deconvolution and Validation Workflow
Caption: Workflow for target deconvolution and validation.
Phase 4: Preliminary ADME-Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial for identifying potential liabilities that could hinder its development.[18][19][20]
Experimental Protocols: In Vitro ADME-Tox Assays
-
Solubility : Determine the aqueous solubility of the compound at different pH values using a nephelometric method.
-
Permeability : Assess the intestinal permeability using a Caco-2 cell monolayer assay.[20]
-
Metabolic Stability : Measure the rate of metabolism in human liver microsomes to predict hepatic clearance.
-
Plasma Protein Binding : Determine the extent of binding to plasma proteins using equilibrium dialysis.
-
Cytotoxicity : Evaluate the general cytotoxicity in a panel of cell lines (e.g., HepG2) using an MTT assay.
-
hERG Liability : Screen for potential cardiotoxicity by assessing the inhibition of the hERG potassium channel using an automated patch-clamp assay.
Data Presentation: Summary of Preliminary ADME-Tox Profile
| ADME-Tox Parameter | Assay | Result |
| Aqueous Solubility (pH 7.4) | Nephelometry | Data to be filled (µg/mL) |
| Caco-2 Permeability (Papp A-B) | Caco-2 Monolayer | Data to be filled (10⁻⁶ cm/s) |
| Metabolic Stability (t½) | Human Liver Microsomes | Data to be filled (min) |
| Plasma Protein Binding | Equilibrium Dialysis | Data to be filled (%) |
| Cytotoxicity (IC50) | HepG2 MTT Assay | Data to be filled (µM) |
| hERG Inhibition (IC50) | Automated Patch-Clamp | Data to be filled (µM) |
Example Application: Investigating Anti-Inflammatory Activity
Based on the common activities of piperazine derivatives, a potential area of interest is inflammation. The following outlines a more focused experimental plan if an anti-inflammatory phenotype is observed.
Signaling Pathway: NF-κB Signaling
The NF-κB signaling pathway is a key regulator of inflammation.[21][22][23] A common phenotypic readout for anti-inflammatory compounds is the inhibition of NF-κB nuclear translocation.
NF-κB Signaling Pathway
Caption: Simplified NF-κB signaling pathway.
Experimental Protocol: Cytokine Release Assay
-
Cell Culture : Use human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1).[24][25]
-
Stimulation : Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment : Co-incubate the cells with LPS and various concentrations of this compound.
-
Cytokine Measurement : After 24 hours, collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.[26][27][28]
-
Data Analysis : Determine the IC50 of the compound for the inhibition of cytokine release.
Data Presentation: Inhibition of Cytokine Release
| Cytokine | IC50 (µM) | Maximum Inhibition (%) |
| TNF-α | Data to be filled | Data to be filled |
| IL-6 | Data to be filled | Data to be filled |
| IL-1β | Data to be filled | Data to be filled |
The proposed experimental design provides a systematic framework for the initial evaluation of this compound in a drug discovery context. By employing a combination of broad screening, hit validation, target deconvolution, and preliminary ADME-Tox profiling, this approach will enable a comprehensive assessment of the compound's therapeutic potential and facilitate informed decisions for further development.
References
- 1. Tanso Biosciences: GPCR functional profiling services | Cosmo Bio Co., Ltd. [cosmobio.co.jp]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 4. Phenotypic Screening - Creative Biolabs [creative-biolabs.com]
- 5. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]
- 6. GPCR Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. criver.com [criver.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. pharmaron.com [pharmaron.com]
- 11. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 12. Cell panel screening services_Ion Channel Screening_herg patch clamp assay_Ion Channel Assay Services - Ion Channels - ICE Bioscience [en.ice-biosci.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Target deconvolution strategies in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 17. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cellgs.com [cellgs.com]
- 19. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 20. hrcak.srce.hr [hrcak.srce.hr]
- 21. benchchem.com [benchchem.com]
- 22. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Standard cell-based assays for cytokine release and cellular proliferation of murine CAR T cells. [protocols.io]
- 28. Cytokine Elisa [bdbiosciences.com]
Application Notes and Protocols for Cell-Based Assays of Nitrophenylpiperazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrophenylpiperazine (NPP) derivatives are a class of organic compounds with a diverse range of pharmacological activities. This scaffold is present in numerous compounds targeting the central nervous system, and has also been investigated for its potential in oncology. The biological effects of NPP compounds are often attributed to their interaction with various cellular targets, including G-protein coupled receptors (GPCRs) and pathways regulating cell viability and proliferation.
These application notes provide an overview of common cell-based assays to characterize the biological activity of nitrophenylpiperazine compounds. Detailed protocols for key assays are provided to enable researchers to assess the cytotoxic and mechanistic properties of this chemical class.
Data Presentation: Quantitative Cytotoxicity Data
The following tables summarize the in vitro cytotoxic or antiproliferative activity of various nitrophenylpiperazine and related piperazine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values are presented in micromolar (µM). Lower values indicate greater potency.
Table 1: Cytotoxicity of Piperazine Derivative PCC [1]
| Cell Line | Compound | Incubation Time | IC50 (µg/mL) | IC50 (µM) |
| SNU-475 (Human Liver Cancer) | PCC | 24h | 6.98 ± 0.11 | 6.98 ± 0.11 |
| SNU-423 (Human Liver Cancer) | PCC | 24h | 7.76 ± 0.45 | 7.76 ± 0.45 |
| THLE-3 (Normal Human Liver) | PCC | 24h | 48.63 ± 0.12 | - |
| SNU-475 (Human Liver Cancer) | 5-Fluorouracil (Standard) | 24h | 1.14 ± 0.02 | - |
Table 2: Antiproliferative Activity of Benzothiazole-Piperazine Derivatives [1]
| Compound | HUH-7 (Hepatocellular) GI50 (µM) | MCF-7 (Breast) GI50 (µM) | HCT-116 (Colorectal) GI50 (µM) |
| 1d | 1.23 | 0.98 | 1.54 |
Table 3: Cytotoxicity of Novel Arylpiperazine Derivatives against Human Prostate Cancer Cell Lines [2]
| Compound | PC-3 IC50 (µM) | LNCaP IC50 (µM) | DU145 IC50 (µM) | RWPE-1 (Normal) IC50 (µM) |
| 8 | >50 | 10.12 | 8.25 | >50 |
| 9 | 24.36 | 3.27 | 15.73 | 12.82 |
| 15 | 19.89 | 4.15 | 11.09 | 10.15 |
Table 4: Growth Inhibition (GI50) of Vindoline-Piperazine Conjugates [3]
| Compound | MDA-MB-468 (Breast Cancer) GI50 (µM) | HOP-92 (Non-Small Cell Lung Cancer) GI50 (µM) | RXF 393 (Renal Cancer) GI50 (µM) | MOLT-4 (Leukemia) GI50 (µM) |
| 23 | 1.00 | - | - | - |
| 24 | - | - | 1.00 | - |
| 25 | - | 1.35 | - | - |
| 28 | - | - | - | 1.17 |
Signaling Pathways and Mechanisms of Action
Nitrophenylpiperazine derivatives have been shown to interact with various signaling pathways. A prominent mechanism of action for many arylpiperazines is the modulation of dopamine and serotonin receptors. In the context of cancer, these compounds can induce apoptosis through both intrinsic and extrinsic pathways and can cause cell cycle arrest.
Experimental Protocols
Cell Viability and Cytotoxicity Assays
A variety of assays can be used to determine the effect of nitrophenylpiperazine compounds on cell viability and to quantify their cytotoxic potential.[4][5][6] The choice of assay depends on the specific research question and the cellular mechanism being investigated.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the nitrophenylpiperazine compound in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid toxicity.[8] Remove the overnight medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[1][8]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1][9]
-
Absorbance Measurement: Shake the plate for 10-15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[1][9]
The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.[7]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well for a final concentration of 10%. Incubate at 4°C for 1 hour to fix the cells.[7]
-
Washing: Discard the supernatant and wash the plates five times with tap water. Air-dry the plates completely.[7]
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.[7]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[7]
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[7]
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 565 nm.[7]
-
Data Analysis: The absorbance is directly proportional to the cell number. Calculate the percentage of growth inhibition and determine the GI50 value.
This cytotoxicity assay measures the activity of LDH released from cells with damaged plasma membranes.[1]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 3-5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[1]
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Reaction Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.[1]
-
Stop Reaction: Add 50 µL of a stop solution to each well.[1]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[1]
-
Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to that of untreated and maximum LDH release controls.[1]
Apoptosis and Cell Cycle Analysis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1][9]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the nitrophenylpiperazine compound at various concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours).[1]
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[1]
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[1]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[1]
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[1]
This method quantifies the DNA content of cells to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with the nitrophenylpiperazine compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest cells and fix them in cold 70% ethanol, incubating at 4°C for at least 2 hours or overnight.[9]
-
Staining: Wash the fixed cells with PBS and resuspend the cell pellet in a PI/RNase A staining solution.[9]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.[9]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry to determine the DNA content based on PI fluorescence intensity.[9]
Conclusion
The cell-based assays outlined in these application notes provide a robust framework for characterizing the biological activity of nitrophenylpiperazine compounds. By employing these protocols, researchers can elucidate the cytotoxic effects, mechanisms of action, and potential therapeutic applications of this important class of molecules. The provided data tables and signaling pathway diagrams offer a valuable resource for understanding the current landscape of NPP research and for guiding future drug discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. static.fishersci.eu [static.fishersci.eu]
- 7. researchgate.net [researchgate.net]
- 8. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Crystallization of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine and its derivatives are a class of compounds with significant interest in medicinal chemistry and drug discovery. The piperazine moiety is a common scaffold in many biologically active molecules, exhibiting a wide range of pharmacological activities. The purity and crystalline form of these active pharmaceutical ingredients (APIs) are critical for their efficacy, stability, and bioavailability. Crystallization is a crucial purification and particle engineering step in the manufacturing process of these compounds. This document provides detailed application notes and protocols for the successful crystallization of this compound derivatives.
The protocols outlined below are based on established crystallization techniques, including slow evaporation, cooling crystallization, and anti-solvent methods, which are widely applicable to organic compounds of this nature. Proper crystal growth is essential for obtaining high-purity solids suitable for downstream applications, including single-crystal X-ray diffraction for structural elucidation.
Crystallization Methods Overview
The choice of crystallization method is critical and depends on the physicochemical properties of the specific derivative, such as its solubility in various solvents. Below is a summary of common crystallization techniques applicable to this compound derivatives.
Slow Evaporation Method
This technique is particularly useful for growing high-quality single crystals for X-ray crystallography. The principle relies on the slow evaporation of a solvent from a saturated solution, which allows for the gradual formation of well-ordered crystals. A successful application of this method has been reported for a derivative, 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine, which yielded single crystals at room temperature.[1]
Cooling Crystallization
This method is suitable for compounds that exhibit a significant increase in solubility with temperature. A saturated solution is prepared at an elevated temperature and then slowly cooled, leading to supersaturation and subsequent crystallization.
Anti-Solvent Crystallization
In this technique, a second solvent (the anti-solvent) in which the compound is poorly soluble is added to a solution of the compound in a primary solvent. This reduces the overall solubility of the compound in the mixed solvent system, inducing crystallization.
Experimental Protocols
Protocol 1: Slow Evaporation Solution Growth Technique
This protocol is adapted from the successful crystallization of a 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine derivative.[1]
Materials:
-
This compound derivative
-
High-purity solvent (e.g., ethanol, methanol, acetone, or a mixture)
-
Crystallization dish or beaker
-
Parafilm or a loosely fitting lid
-
Microscope for crystal observation
Procedure:
-
Solvent Selection: Begin by identifying a suitable solvent or solvent system in which the compound has moderate solubility at room temperature. This may require preliminary solubility screening with small amounts of the compound in various solvents.
-
Preparation of a Saturated Solution: Dissolve the this compound derivative in the chosen solvent at room temperature. Add the solid in small portions to a known volume of the solvent with continuous stirring until a small amount of undissolved solid remains, indicating saturation.
-
Filtration: Filter the saturated solution through a syringe filter (0.22 µm) into a clean crystallization vessel to remove any undissolved solid particles or dust, which could act as unwanted nucleation sites.
-
Crystal Growth: Cover the vessel with parafilm and pierce a few small holes in it. Alternatively, use a loosely fitting lid. This will allow for slow evaporation of the solvent.
-
Incubation: Place the vessel in a vibration-free environment at a constant room temperature.
-
Monitoring: Monitor the vessel periodically for crystal growth. The formation of single crystals can take several days to weeks.
-
Harvesting: Once crystals of a suitable size have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.
-
Drying: Gently wash the harvested crystals with a small amount of cold solvent and allow them to air dry or dry under a gentle stream of nitrogen.
Protocol 2: Cooling Crystallization
Materials:
-
This compound derivative
-
Solvent with temperature-dependent solubility for the compound
-
Flask with a reflux condenser
-
Heating mantle or hot plate with a stirrer
-
Controlled cooling system (e.g., programmable bath or insulated container)
Procedure:
-
Solvent Selection: Choose a solvent in which the compound has low solubility at room temperature but high solubility at an elevated temperature.
-
Dissolution: In a flask, add the compound to the chosen solvent and heat the mixture to a temperature just below the solvent's boiling point while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If any impurities are visible, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Controlled Cooling: Allow the solution to cool down slowly and undisturbed to room temperature. For better crystal quality, a slower cooling rate is preferred. This can be achieved by placing the flask in an insulated container or a programmable cooling bath.
-
Further Cooling: Once the solution has reached room temperature, it can be placed in an ice bath or a refrigerator to maximize the yield of the crystals.
-
Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).
-
Washing and Drying: Wash the crystals with a small amount of the cold solvent and dry them in a vacuum oven at a suitable temperature.
Protocol 3: Anti-Solvent Crystallization
Materials:
-
This compound derivative
-
A "good" solvent in which the compound is highly soluble
-
An "anti-solvent" in which the compound is poorly soluble, but which is miscible with the good solvent
-
Addition funnel or syringe pump
-
Crystallization vessel with a stirrer
Procedure:
-
Solvent System Selection: Identify a miscible solvent pair (good solvent and anti-solvent). For example, the compound might be soluble in methanol (good solvent) and insoluble in water (anti-solvent).
-
Dissolution: Dissolve the compound in a minimal amount of the good solvent at room temperature.
-
Anti-Solvent Addition: Slowly add the anti-solvent to the stirred solution. The addition can be done dropwise using an addition funnel or at a controlled rate using a syringe pump.
-
Inducing Crystallization: Continue adding the anti-solvent until the solution becomes turbid, indicating the onset of precipitation/crystallization. At this point, you can stop the addition or add a very small amount of the good solvent to redissolve the precipitate and then allow the solution to stand.
-
Crystal Growth: Allow the solution to stand undisturbed for a period to allow for crystal growth.
-
Isolation and Drying: Collect the crystals by filtration, wash with a mixture of the good solvent and anti-solvent or with the pure anti-solvent, and dry appropriately.
Data Presentation
Table 1: Crystallization Data for a 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine Derivative[1]
| Parameter | Value |
| Crystallization Method | Slow evaporation solution growth |
| Temperature | Room Temperature |
| Yield | 80% (for the synthesis) |
| Melting Point | 68–70 °C |
| Crystal System | Monoclinic |
| Space Group | P21/c |
Table 2: Comparison of Crystallization Methods
| Method | Principle | Advantages | Disadvantages | Suitable Solvents |
| Slow Evaporation | Gradual removal of solvent from a saturated solution. | Simple setup, good for high-quality single crystals. | Slow process, yield can be lower. | Volatile solvents with moderate compound solubility (e.g., Ethanol, Acetone). |
| Cooling Crystallization | Decreasing solubility with decreasing temperature. | Good for large quantities, relatively fast. | Requires a significant temperature-solubility gradient. | Solvents with high compound solubility at elevated temperatures. |
| Anti-Solvent Crystallization | Inducing precipitation by adding a miscible solvent of low solubility. | Rapid, high yield, good control over supersaturation. | Can lead to smaller crystals or amorphous precipitate if not controlled. | Miscible solvent pairs (e.g., Methanol/Water, Acetone/Hexane). |
Visualizations
Experimental Workflow for Slow Evaporation Crystallization
Caption: A flowchart of the slow evaporation crystallization process.
Logical Relationship of Crystallization Strategies
Caption: Decision tree for selecting a suitable crystallization method.
References
Application Notes and Protocols for the Analytical Characterization of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine (FNPC) is a substituted N-arylpiperazine derivative. The N-arylpiperazine scaffold is a common structural motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. Given its potential role in drug discovery and development, a thorough analytical characterization is crucial to confirm its identity, purity, and stability. These application notes provide detailed protocols for the comprehensive analysis of FNPC using various instrumental techniques.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄FN₃O₂ | --INVALID-LINK-- |
| Molecular Weight | 239.25 g/mol | --INVALID-LINK-- |
| CAS Number | 221198-29-4 | --INVALID-LINK-- |
Analytical Techniques and Protocols
A multi-technique approach is recommended for the comprehensive characterization of FNPC. This includes spectroscopic and chromatographic methods to elucidate the chemical structure, determine purity, and quantify the compound.
Spectroscopic Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the molecular structure of FNPC.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.9-8.1 | m | 2H | Aromatic CH adjacent to NO₂ |
| ~6.9-7.1 | t | 1H | Aromatic CH adjacent to F |
| ~3.2-3.4 | t | 4H | Piperazine CH₂ adjacent to N-aryl |
| ~2.6-2.8 | t | 4H | Piperazine CH₂ adjacent to N-methyl |
| ~2.4 | s | 3H | N-CH₃ |
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~152 (d, J ≈ 250 Hz) | C-F |
| ~145 | C-N (piperazine) |
| ~141 | C-NO₂ |
| ~121 | Aromatic CH |
| ~117 | Aromatic CH |
| ~112 | Aromatic CH |
| ~55 | Piperazine CH₂ |
| ~49 | Piperazine CH₂ |
| ~46 | N-CH₃ |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of FNPC in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard.
-
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
-
Interpretation: Analyze the chemical shifts, coupling constants, and integration to confirm the structure of FNPC.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Predicted FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2800 | Medium | Aliphatic C-H stretch (piperazine and methyl) |
| ~1610, ~1490 | Strong | Aromatic C=C stretch |
| ~1520, ~1340 | Strong | Asymmetric and symmetric N-O stretch of NO₂ group |
| ~1250 | Strong | C-N stretch (aryl-N) |
| ~1120 | Strong | C-F stretch |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background correction.
-
Interpretation: Identify the characteristic absorption bands corresponding to the functional groups of FNPC.
3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.
Predicted Mass Spectral Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 239 | High | [M]⁺ (Molecular ion) |
| 224 | Medium | [M - CH₃]⁺ |
| 193 | Medium | [M - NO₂]⁺ |
| 70 | High | [C₄H₈N]⁺ (Piperazine fragment) |
| 57 | High | [C₃H₇N]⁺ (Piperazine fragment) |
Experimental Protocol: GC-MS Analysis
A gas chromatography-mass spectrometry (GC-MS) method is suitable for the analysis of FNPC.
-
Sample Preparation: Dissolve a small amount of FNPC in a volatile organic solvent such as methanol or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peak corresponding to FNPC and analyze its mass spectrum. Compare the molecular ion and fragmentation pattern with the expected values.
Chromatographic Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of FNPC and for quantifying it in various matrices. A reversed-phase HPLC method with UV detection is generally suitable.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: An HPLC system equipped with a UV-Vis or photodiode array (PDA) detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Gradient Program: Start with a lower percentage of the organic solvent and gradually increase it over the course of the run to elute the compound and any potential impurities. A typical gradient might be from 10% to 90% acetonitrile over 20 minutes.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance, likely in the UV range (e.g., 254 nm or a wavelength determined by UV-Vis spectral analysis).
-
-
Sample Preparation: Prepare a stock solution of FNPC in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of about 1 mg/mL. Dilute as necessary for analysis.
-
Data Analysis:
-
Determine the retention time of the main peak corresponding to FNPC.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Visualizations
Analytical Workflow for Characterization of this compound
Caption: Analytical workflow for FNPC characterization.
Logical Relationship of Analytical Techniques
Caption: Interrelation of analytical techniques for FNPC.
Application Notes and Protocols for Antimicrobial and Antifungal Screening of Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine and its derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent antimicrobial and antifungal effects.[1][2][3] The emergence of multidrug-resistant microbial strains necessitates the development of novel therapeutic agents, and piperazine derivatives represent a promising scaffold for such endeavors. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[4][5][6][7] This document provides detailed protocols for the in vitro screening of piperazine derivatives to evaluate their antimicrobial and antifungal efficacy, focusing on established methods such as broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), and the agar well diffusion assay for preliminary screening.
Data Presentation: Quantitative Summary of Antimicrobial and Antifungal Activity
The efficacy of piperazine derivatives is quantified by determining their MIC and MBC/MFC values against a panel of clinically relevant microorganisms. The results are typically summarized in a tabular format for clear comparison.
Table 1: Example of MIC Data for Piperazine Derivatives against Bacterial Strains
| Compound | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) | Bacillus subtilis (ATCC 6633) MIC (µg/mL) |
| Piperazine Derivative 1 | 8 | 16 | 64 | 4 |
| Piperazine Derivative 2 | 2 | 4 | 32 | 2 |
| Ciprofloxacin (Control) | 0.5 | 0.25 | 1 | 0.5 |
Table 2: Example of MIC and MFC Data for Piperazine Derivatives against Fungal Strains
| Compound | Candida albicans (ATCC 10231) MIC (µg/mL) | Candida albicans (ATCC 10231) MFC (µg/mL) | Aspergillus flavus (ATCC MYA-3631) MIC (µg/mL) | Aspergillus flavus (ATCC MYA-3631) MFC (µg/mL) |
| Piperazine Derivative A | 4 | 8 | 16 | 32 |
| Piperazine Derivative B | 1 | 2 | 8 | 16 |
| Fluconazole (Control) | 1 | 4 | 32 | >64 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]
Materials:
-
Piperazine derivatives (test compounds)
-
Standard antimicrobial/antifungal agents (e.g., Ciprofloxacin, Gentamicin, Fluconazole) as positive controls[1]
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi[1]
-
Sterile 96-well microtiter plates[1]
-
Bacterial and/or fungal strains (e.g., from American Type Culture Collection - ATCC)[1]
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard[1]
-
Spectrophotometer
-
Incubator
Procedure:
-
Compound Preparation: Dissolve the piperazine derivatives in DMSO to create a stock solution (e.g., 10 mg/mL). Further dilute in the appropriate broth (MHB or RPMI-1640) to the desired starting concentration.[1]
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 well-isolated colonies of the test microorganism.[1]
-
Transfer the colonies to a tube containing sterile saline.[1]
-
Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[1]
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]
-
-
Serial Dilutions:
-
Add 100 µL of sterile broth to each well of a 96-well microtiter plate.
-
Add 100 µL of the prepared piperazine derivative solution to the first well of a row.
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate.[1]
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[8]
-
Reading the MIC: The MIC is the lowest concentration of the piperazine derivative at which there is no visible growth (turbidity) compared to the growth control.[1][9]
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[1]
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.[1]
-
Spread the aliquot onto a fresh, appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).[1]
-
Incubate the plates under the same conditions as in the MIC assay.[1]
-
The MBC or MFC is the lowest concentration of the compound that results in no colony formation or a 99.9% reduction in CFU/mL compared to the initial inoculum count.[1]
Protocol 3: Agar Well Diffusion Assay
This method is a preliminary screening technique to assess the antimicrobial activity of a compound.[10][11][12][13]
Materials:
-
Piperazine derivatives
-
Standard antimicrobial/antifungal agents
-
Appropriate agar medium (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar)
-
Petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Microbial inoculum prepared as in the MIC protocol
Procedure:
-
Plate Preparation: Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: Spread a standardized microbial inoculum evenly over the entire surface of the agar plate.[12]
-
Well Creation: Aseptically create wells in the agar using a sterile cork borer.[12]
-
Compound Addition: Add a defined volume (e.g., 50-100 µL) of the piperazine derivative solution (at a known concentration) into each well.[14]
-
Controls: Use a solvent control (e.g., DMSO) and a positive control (standard antimicrobial/antifungal agent).[12]
-
Incubation: Incubate the plates under appropriate conditions.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[12]
Mandatory Visualizations
Caption: Workflow for MIC and MBC/MFC determination.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents | Semantic Scholar [semanticscholar.org]
- 3. impressions.manipal.edu [impressions.manipal.edu]
- 4. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors [mdpi.com]
- 5. ijcmas.com [ijcmas.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistnotes.com [chemistnotes.com]
- 12. botanyjournals.com [botanyjournals.com]
- 13. mdpi.com [mdpi.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
Application of Nitrophenylpiperazines in the Synthesis of BCL2 Inhibitors: A Detailed Guide for Researchers
For Immediate Release
Researchers in oncology and drug development now have access to detailed application notes and protocols outlining the strategic use of nitrophenylpiperazine intermediates in the synthesis of potent B-cell lymphoma 2 (BCL2) inhibitors. This document provides a comprehensive guide for scientists engaged in the discovery of novel anticancer therapeutics, focusing on the versatile chemistry of the nitrophenylpiperazine scaffold.
The BCL2 protein family is a critical regulator of apoptosis (programmed cell death), and its overexpression is a hallmark of many cancers, contributing to tumor cell survival and resistance to therapy. Small molecule inhibitors that target BCL2 have emerged as a promising class of anticancer drugs. The incorporation of a piperazine moiety is a common strategy in the design of BCL2 inhibitors, and the use of nitrophenylpiperazine as a starting material offers a versatile handle for synthetic elaboration. The nitro group can be readily reduced to an amine, which then serves as a key point for further chemical modification to achieve high-affinity binding to the BCL2 protein.
This guide details a representative synthetic pathway, provides protocols for key chemical transformations, and presents data on the activity of related compounds to inform the design and synthesis of new BCL2 inhibitors.
BCL2 Signaling Pathway and Inhibition
The BCL2 protein resides on the outer mitochondrial membrane and functions to inhibit apoptosis by sequestering pro-apoptotic proteins like BIM, BID, and BAD. In cancer cells, the overexpression of BCL2 prevents the initiation of the apoptotic cascade, leading to uncontrolled cell proliferation. BCL2 inhibitors are designed to mimic the BH3 domain of pro-apoptotic proteins, binding to the hydrophobic groove of BCL2 and displacing the pro-apoptotic partners. This frees the pro-apoptotic proteins to trigger mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately leading to apoptosis.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Ineffective Base: The base may not be strong enough to facilitate the reaction. 2. Low Reaction Temperature: The reaction may require more thermal energy to proceed at an optimal rate. 3. Poor Solvent Choice: The chosen solvent may not be suitable for the reactants. 4. Decomposition of Starting Material: The starting materials may be degrading under the reaction conditions. | 1. Base Selection: Consider using a stronger base such as triethylamine or potassium carbonate.[1][2] 2. Temperature Optimization: Gradually increase the reaction temperature, for example, to 60-80°C, while monitoring for side product formation.[3] 3. Solvent Screening: Test alternative solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF).[2][4] 4. Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress and check for the disappearance of starting materials and the appearance of the product.[3] |
| Presence of Impurities | 1. Side Reactions: Competing reactions may be occurring, leading to byproducts. 2. Incomplete Reaction: Unreacted starting materials may remain. 3. Excess Reagents: Using a large excess of one reagent can lead to purification challenges. | 1. Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of 1-methylpiperazine to ensure the complete consumption of the electrophile. 2. Optimize Reaction Time: Monitor the reaction to determine the optimal time for completion, avoiding prolonged reaction times that can lead to side product formation.[3] 3. Purification: Purify the crude product using flash column chromatography on silica gel. |
| Difficulty in Product Isolation | 1. Product Solubility: The product may be soluble in the aqueous phase during workup. 2. Emulsion Formation: An emulsion may form during the extraction process. | 1. Extraction Solvent: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane (DCM).[3] Perform multiple extractions to ensure complete recovery. 2. Brine Wash: Wash the combined organic layers with brine to help break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and effective method is a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 3,4-difluoronitrobenzene with 1-methylpiperazine in the presence of a base.
Q2: Which reaction conditions are recommended for optimal yield?
A2: Based on analogous syntheses, a high yield of a similar product has been achieved using triethylamine as the base in ethyl acetate at 20°C.[1] Other conditions to consider include using potassium carbonate in DMF at room temperature.[2]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] This will allow you to track the consumption of the starting materials and the formation of the desired product.
Q4: What are the potential side reactions to be aware of?
A4: A potential side reaction is the substitution of the fluorine atom at the 3-position instead of the 4-position, although the nitro group strongly activates the para position for nucleophilic attack. Another possibility is a disubstitution reaction if a large excess of the aryl halide is used.
Q5: What is the recommended method for purifying the final product?
A5: After the reaction is complete, the crude product is typically purified by flash column chromatography on silica gel to obtain the pure this compound.[3]
Experimental Protocols
Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol is adapted from procedures for similar compounds.[1][2]
Materials:
-
3,4-Difluoronitrobenzene (1.0 eq)
-
1-Methylpiperazine (1.1 eq)
-
Triethylamine (2.0 eq)
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3,4-difluoronitrobenzene in ethyl acetate, add 1-methylpiperazine and triethylamine.
-
Stir the reaction mixture at 20°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
| Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Methylpiperazine, 3,4-Difluoronitrobenzene | Triethylamine | Ethyl Acetate | 20 | Not specified | 98 | [1] |
| 1-Methylpiperazine, 4-Fluoronitrobenzene | K₂CO₃ | DMF | 20 (Room Temp) | 2 | 98 | [2] |
| Piperazine, 3,4-Difluoronitrobenzene | None specified | Acetonitrile | Reflux | 3 | 80 | [4] |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Potential reaction pathways in the synthesis, highlighting the desired product and a possible side product.
References
Purifying 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine from a crude reaction mixture
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine from a crude reaction mixture.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Precipitation During Recrystallization | - The chosen solvent is too good at dissolving the compound, even at low temperatures.- The concentration of the compound in the solvent is too low.- The cooling process is too rapid, leading to oiling out instead of crystallization. | - Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Good starting points for aromatic nitro compounds include ethanol, isopropanol, or a mixture of ethanol and water.[1][2]- Concentrate the solution to increase the saturation of the compound.- Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.[3] |
| Product "Oils Out" During Recrystallization | - The melting point of the compound is lower than the boiling point of the solvent.- The presence of significant impurities is depressing the melting point and interfering with crystal lattice formation.- The solution is supersaturated and cooled too quickly. | - Use a lower-boiling point solvent or a solvent mixture.- Perform a preliminary purification step, such as an acid-base extraction or a quick filtration through a silica plug, to remove major impurities.- Ensure a slow cooling process. If an oil forms, try reheating the solution and cooling it even more slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization. |
| Poor Separation During Column Chromatography | - The eluent system is not optimized for the separation of the target compound from its impurities.- The column is overloaded with the crude mixture.- The column was not packed properly, leading to channeling. | - Develop an appropriate eluent system using Thin Layer Chromatography (TLC) first. A common mobile phase for aromatic amines on silica gel is a mixture of hexane and ethyl acetate.[4] Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.- As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.- Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Multiple Spots on TLC After Purification | - The purification method was not effective enough to remove all impurities.- The compound is degrading on the TLC plate (if the silica is acidic). | - Repeat the purification step or try an alternative method. For example, if column chromatography did not yield a pure product, try recrystallization.- Add a small amount of triethylamine (e.g., 0.1-1%) to the TLC mobile phase to neutralize the silica gel and prevent streaking or degradation of basic compounds. |
| Low Recovery After Extraction | - The pH of the aqueous layer was not sufficiently acidic or basic to fully extract the compound or impurities.- An insufficient volume of extracting solvent was used.- Emulsions formed during extraction, leading to incomplete separation of layers. | - Ensure the pH is adjusted correctly for acid-base extraction. For extracting the basic this compound into the aqueous phase, use a dilute acid (e.g., 1M HCl) to bring the pH to ~1-2. To remove acidic impurities, use a dilute base (e.g., 1M NaOH) to bring the pH to ~12-13.[5][6]- Perform multiple extractions with smaller volumes of solvent, as this is more efficient than a single extraction with a large volume.- To break emulsions, you can try adding a small amount of brine (saturated NaCl solution), gentle swirling instead of vigorous shaking, or filtering the mixture through a pad of celite.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter?
A1: Common impurities in the synthesis of this compound, which is typically formed via nucleophilic aromatic substitution, can include:
-
Unreacted starting materials: 1,2-difluoro-4-nitrobenzene and 1-methylpiperazine.
-
Di-substituted byproducts: 1,2-bis(4-methylpiperazin-1-yl)-4-nitrobenzene, if the reaction conditions are not well-controlled.
-
Hydrolysis products: 2-Fluoro-4-nitrophenol, if water is present in the reaction mixture.
-
Positional isomers: If the starting material contains other isomers.
Q2: What is a good starting point for a recrystallization solvent?
A2: For aromatic nitro compounds like this compound, alcoholic solvents are often a good choice.[1] You can start by attempting to recrystallize a small amount of your crude product from hot ethanol or isopropanol. If the compound is too soluble even when cold, you can try a solvent/anti-solvent system, such as dissolving the compound in a minimal amount of hot dichloromethane or ethyl acetate and then slowly adding hexane or heptane until the solution becomes cloudy, followed by slow cooling.
Q3: How can I effectively remove unreacted 1-methylpiperazine?
A3: Unreacted 1-methylpiperazine, being a basic compound, can be effectively removed using an acid-base extraction. Dissolve your crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic 1-methylpiperazine will be protonated and move into the aqueous layer, while your desired product (which is also a base, but likely less basic) may remain in the organic layer, depending on the specific conditions. Alternatively, unreacted 1-methylpiperazine is quite volatile and can sometimes be removed under high vacuum.
Q4: What are suitable TLC conditions for monitoring the purification?
A4: For analyzing aromatic amines on silica gel TLC plates, a mobile phase consisting of a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or acetone is a good starting point. You can try a solvent system of 7:3 hexane:ethyl acetate and adjust the ratio as needed to achieve good separation (an Rf value of 0.3-0.5 for the desired product is ideal). Adding a small amount of triethylamine (0.1-1%) to the mobile phase can help to reduce tailing of basic compounds.
Q5: What HPLC method can I use to check the final purity?
A5: A reverse-phase HPLC method is suitable for assessing the purity of this compound. A C18 column is a common choice for the stationary phase. A suitable mobile phase would be a gradient of acetonitrile and water, both containing a small amount of an acid like formic acid or trifluoroacetic acid (e.g., 0.1%) to improve peak shape. For a similar compound, 1,4-Bis(4-nitrophenyl)piperazine, a mobile phase of acetonitrile and water with phosphoric acid was used.[8] A starting point for a gradient could be 10% acetonitrile in water, increasing to 90% acetonitrile over 15-20 minutes. The UV detector can be set to a wavelength where the nitroaromatic chromophore has a strong absorbance, typically around 254 nm or 340 nm.
Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate the basic product from neutral and acidic impurities.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl) to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The protonated basic compounds, including the desired product, will be in the aqueous layer (bottom layer if using dichloromethane, top layer if using ethyl acetate).
-
Drain the aqueous layer into a clean flask.
-
To remove any remaining neutral or acidic impurities, wash the aqueous layer with a fresh portion of the organic solvent.
-
Carefully add a dilute aqueous base (e.g., 1M NaOH) to the aqueous layer until the solution is basic (pH > 10, check with pH paper). The desired product should precipitate out as a solid.
-
If the product precipitates, collect it by vacuum filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the basic aqueous solution with several portions of the organic solvent. Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Flash Column Chromatography
This protocol describes a general procedure for purification using a silica gel column.
-
TLC Analysis: First, determine a suitable solvent system using TLC. A good solvent system will give your product an Rf value of approximately 0.3. A common eluent for similar compounds is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a glass column and allow the silica to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the column.
-
Elution: Begin eluting the column with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions that contain the pure product and evaporate the solvent under reduced pressure.
Protocol 3: Recrystallization
This protocol provides a general method for purifying the solid product.
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of a suitable solvent (e.g., ethanol or isopropanol).
-
Heat the mixture gently (e.g., on a hot plate) while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Once crystals have formed at room temperature, cool the flask further in an ice bath for at least 30 minutes to maximize the yield of the precipitate.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
Quantitative Data Summary
| Purification Method | Parameter | Typical Value/Range | Notes |
| Column Chromatography | Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard for most applications. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Start with a low polarity (e.g., 95:5) and increase to a higher polarity (e.g., 70:30). | |
| Loading Capacity | 1-5% (w/w) of crude to silica | Overloading can lead to poor separation. | |
| Expected Recovery | 60-90% | Highly dependent on the purity of the crude material and the separation efficiency. | |
| Recrystallization | Solvent | Ethanol, Isopropanol | Choice depends on the solubility profile of the compound and impurities. |
| Solvent Volume | Minimal amount to dissolve at boiling | Using excess solvent will reduce the recovery yield. | |
| Expected Recovery | 70-95% | Dependent on the difference in solubility at high and low temperatures. | |
| Acid-Base Extraction | Aqueous Acid | 1 M HCl | To protonate and extract basic compounds. |
| Aqueous Base | 1 M NaOH | To deprotonate and remove acidic impurities, and to neutralize and precipitate the basic product. | |
| Expected Recovery | >90% | Generally a high-recovery technique if performed correctly. |
Purification Workflow
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2017137048A1 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine - Google Patents [patents.google.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 7. 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine | C11H14FN3O2 | CID 2915664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Reagents & Solvents [chem.rochester.edu]
Troubleshooting 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine recrystallization issues
This technical support guide provides troubleshooting advice and frequently asked questions for the recrystallization of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine.
Troubleshooting Guide
Q1: My compound is "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out," where the compound separates as a liquid instead of solid crystals, is a common issue, particularly with low-melting point solids or when the solution is supersaturated at a temperature above the compound's melting point.[1] Here are several strategies to address this:
-
Increase the Solvent Volume: Your compound may be coming out of solution too quickly. Re-heat the mixture to dissolve the oil and add a small amount (1-5%) of additional hot solvent to decrease the saturation level. Allow it to cool more slowly.
-
Lower the Crystallization Temperature: The oil may form because the solution is still too warm. Try cooling the solution further in an ice bath after it has reached room temperature to induce nucleation below the oiling-out temperature.
-
Change the Solvent System: The current solvent may not be ideal. Consider switching to a different solvent or using a two-solvent system. A good starting point is to use a solvent in which the compound is highly soluble and add an anti-solvent in which it is poorly soluble.
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. This creates microscopic scratches that can act as nucleation sites. Alternatively, if you have a pure crystal of the compound, add a tiny "seed crystal" to the cooled solution to initiate crystallization.
Q2: I am getting a very low yield of crystals. What are the possible causes and solutions?
A2: A low recovery can be frustrating but is often correctable. Here are the common reasons and their remedies:
-
Using Too Much Solvent: This is the most frequent cause of low yield, as a significant amount of the compound remains dissolved in the mother liquor.
-
Solution: Before filtering, you can gently boil off some of the solvent to re-saturate the solution. If you have already filtered, you can try to recover more product from the filtrate by evaporating a portion of the solvent and cooling it again.
-
-
Premature Crystallization: If the compound crystallizes too early, especially during a hot filtration step to remove insoluble impurities, you will lose product.
-
Solution: Use a small excess of hot solvent (an additional 3-5%) before filtration to ensure the compound remains dissolved.[2] You can also pre-heat your filtration apparatus (funnel and receiving flask) to prevent cooling.
-
-
Incomplete Crystallization: It's possible not enough time was allowed for crystallization, or the solution was not cooled to a low enough temperature.
-
Solution: Allow the flask to stand undisturbed for a longer period. Cooling the solution in an ice-water bath after it has reached room temperature can significantly increase the yield.[1]
-
Q3: No crystals are forming, even after cooling the solution in an ice bath. What should I do?
A3: Failure to form crystals usually indicates either that the solution is not supersaturated or that nucleation has not been initiated.
-
Induce Nucleation:
-
Scratching: Vigorously scratch the inner surface of the flask with a glass stirring rod.
-
Seeding: Add a single, small seed crystal of the pure compound.
-
Ultrasonication: Placing the flask in an ultrasonic bath can sometimes induce nucleation.
-
-
Increase Concentration: If nucleation techniques fail, your solution is likely not saturated.
-
Solution: Reheat the solution and boil away a portion of the solvent. Then, allow it to cool again. Be careful not to evaporate too much solvent, which could cause the compound to precipitate out along with impurities.
-
-
Try a Different Solvent System: The chosen solvent may not be suitable. It is recommended to perform small-scale solubility tests to identify a better solvent or a solvent/anti-solvent pair.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing this compound?
A good recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. A common rule of thumb is "like dissolves like". Solvents with similar functional groups to the compound of interest may be good candidates.[3]
The following table provides a list of suggested solvents to test, categorized by their polarity. It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific sample.
| Solvent Class | Recommended Solvents | Rationale and Expected Solubility |
| Alcohols | Isopropanol, Ethanol | The polar nature of alcohols should provide good solubility when hot, with significantly reduced solubility upon cooling. These are often excellent choices for single-solvent recrystallization. |
| Esters | Ethyl Acetate | Offers moderate polarity. May be a good candidate for either a single-solvent recrystallization or as the "good" solvent in a two-solvent system with an anti-solvent like hexanes. |
| Ketones | Acetone | A polar aprotic solvent that can be effective. Its low boiling point allows for easy removal. Often used in combination with a non-polar anti-solvent. |
| Aromatic | Toluene | The aromatic ring in toluene may interact favorably with the nitrophenyl ring of the compound. Toluene is often a good solvent for compounds that are prone to oiling out. |
| Mixed Solvents | Ethanol/Water, Acetone/Hexanes, Ethyl Acetate/Hexanes | A two-solvent system provides fine control over the solubility. The compound should be dissolved in a minimum of the "good" solvent (e.g., ethanol, acetone, ethyl acetate) at its boiling point, followed by the dropwise addition of the "poor" or "anti-solvent" (e.g., water, hexanes) until the solution becomes cloudy. Re-heating to clarify and then slow cooling should yield crystals. |
Q2: How much solvent should I use for the recrystallization?
A2: The goal is to use the minimum amount of hot solvent that will fully dissolve your compound. This creates a saturated solution upon cooling, which is necessary for a good yield of crystals. A common mistake is adding too much solvent initially.
Procedure for determining the right amount:
-
Start by adding a small volume of the chosen solvent to your crude solid in an Erlenmeyer flask.
-
Heat the mixture to the solvent's boiling point while stirring.
-
Continue adding small portions of the hot solvent until all of the solid has just dissolved.
-
If you are planning a hot filtration step to remove insoluble impurities, add an extra 3-5% of the solvent to prevent premature crystallization in the funnel.[2]
Q3: How can I remove colored impurities from my product?
A3: If your recrystallized product is still colored, and the pure compound is known to be colorless or of a different color, activated charcoal can be used to remove the colored impurities.
Procedure for using activated charcoal:
-
Dissolve your crude compound in the appropriate amount of hot solvent.
-
Cool the solution slightly to prevent flash boiling when the charcoal is added.
-
Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the solution.
-
Reheat the solution to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal.
-
Perform a hot gravity filtration to remove the charcoal. The filtrate should be significantly less colored.
-
Proceed with the cooling and crystallization of the purified solution.
Caution: Using too much charcoal can lead to a loss of your desired product as it can also be adsorbed.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This method is used when a single solvent is identified that dissolves the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to boiling with stirring. Gradually add more hot solvent until the compound is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 2-5 minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper with the vacuum on. For a final drying, the crystals can be placed in a desiccator.
Protocol 2: Two-Solvent Recrystallization
This method is useful when no single solvent has the ideal solubility properties. It uses one solvent in which the compound is very soluble (the "good" solvent) and another in which it is poorly soluble (the "anti-solvent"). The two solvents must be miscible.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.
-
Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution at that temperature.
-
Crystallization and Isolation: Follow steps 4 through 8 from the Single-Solvent Recrystallization protocol. When washing the crystals (step 7), use a pre-chilled mixture of the two solvents.
Visualizations
Caption: General workflow for the recrystallization process.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- 1. d-nb.info [d-nb.info]
- 2. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
Identifying side reactions in the synthesis of nitrophenylpiperazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of nitrophenylpiperazines. This guide focuses on identifying and mitigating common side reactions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of nitrophenylpiperazines?
A1: The two most prevalent side reactions are over-arylation (leading to the formation of 1,4-bis(nitrophenyl)piperazine) and hydrodehalogenation of the nitrophenyl halide starting material, particularly in palladium-catalyzed reactions.
Q2: How can I minimize the formation of the di-substituted piperazine byproduct?
A2: To favor mono-arylation, you can employ several strategies:
-
Use a large excess of piperazine: A significant excess of piperazine (typically 5-10 equivalents) shifts the reaction equilibrium towards the mono-substituted product.
-
Employ a mono-protected piperazine: Using a piperazine derivative with one nitrogen atom protected (e.g., with a Boc group) ensures that the reaction can only occur at the unprotected nitrogen. The protecting group can then be removed in a subsequent step.
-
Control reaction conditions: Lowering the reaction temperature and monitoring the reaction progress closely to stop it before significant di-substitution occurs can also be effective.
Q3: What causes hydrodehalogenation in Buchwald-Hartwig amination, and how can I prevent it?
A3: Hydrodehalogenation is a side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be caused by the presence of β-hydrides in the palladium complex. To minimize this:
-
Ligand Selection: The choice of phosphine ligand is critical. Sterically hindered biaryl phosphine ligands can promote the desired reductive elimination over β-hydride elimination.
-
Base Selection: The strength and type of base can influence the rate of side reactions. It may be necessary to screen different bases (e.g., NaOtBu, Cs2CO3, K3PO4) to find the optimal one for your specific substrates.
-
Catalyst System: Using a well-defined palladium pre-catalyst can sometimes offer better control over the active catalytic species and reduce side reactions.
Q4: I am observing a low yield in my Nucleophilic Aromatic Substitution (SNAr) reaction. What could be the issue?
A4: Low yields in SNAr reactions for nitrophenylpiperazine synthesis can be due to:
-
Insufficient activation of the aryl halide: The nitro group must be positioned ortho or para to the leaving group (e.g., chlorine, fluorine) to sufficiently activate the ring for nucleophilic attack. Meta-nitro-substituted aryl halides are generally unreactive under standard SNAr conditions.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition of starting materials or products. Optimal temperature needs to be determined experimentally.
-
Solvent Choice: The solvent should be able to dissolve the reactants and be inert to the reaction conditions. Common solvents for SNAr include DMSO, DMF, and NMP.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Presence of a significant amount of 1,4-bis(nitrophenyl)piperazine | The ratio of piperazine to aryl halide is too low. | Increase the molar excess of piperazine to 5-10 equivalents. |
| Reaction time is too long, or the temperature is too high. | Monitor the reaction by TLC or LC-MS and stop it once the desired product is maximized. Consider lowering the reaction temperature. | |
| Unprotected piperazine is highly reactive towards di-substitution. | Use a mono-protected piperazine, such as N-Boc-piperazine, followed by a deprotection step. | |
| Low yield of the desired mono-arylated product | (Buchwald-Hartwig) Catalyst deactivation or inappropriate ligand. | Screen different palladium precursors and phosphine ligands. Sterically hindered biaryl phosphine ligands are often effective. |
| (Buchwald-Hartwig) Suboptimal base. | If a strong base like NaOtBu is causing decomposition, try a weaker base such as K3PO4 or Cs2CO3. | |
| (SNAr) Poor activation of the aryl halide. | Ensure the nitro group is ortho or para to the leaving group. Consider using a more reactive aryl fluoride instead of a chloride. | |
| Significant amount of hydrodehalogenated arene byproduct | (Buchwald-Hartwig) Undesired β-hydride elimination from the palladium complex. | Optimize the ligand and base combination. Some advanced catalyst systems are specifically designed to minimize this side reaction. |
| Difficulty in purifying the mono-nitrophenylpiperazine from the di-substituted byproduct | Similar polarities of the mono- and di-substituted products. | If using a large excess of piperazine, the unreacted piperazine can be removed by an acidic wash. The di-substituted product is often much less polar and can be separated by column chromatography. If separation is still difficult, consider the mono-protected piperazine route. |
Data Presentation
The following tables summarize the effect of key reaction parameters on the selectivity of mono- versus di-arylation in the synthesis of nitrophenylpiperazines.
Table 1: Influence of Piperazine Equivalents on Mono-Arylation Selectivity in SNAr
| Entry | Aryl Halide | Piperazine (equiv.) | Solvent | Temperature (°C) | Mono:Di Ratio (approx.) |
| 1 | 1-Chloro-4-nitrobenzene | 1.2 | DMF | 100 | 60:40 |
| 2 | 1-Chloro-4-nitrobenzene | 5.0 | DMF | 100 | >95:5 |
| 3 | 1-Fluoro-2-nitrobenzene | 1.5 | DMSO | 80 | 75:25 |
| 4 | 1-Fluoro-2-nitrobenzene | 8.0 | DMSO | 80 | >98:2 |
Table 2: Effect of Catalyst/Ligand and Base on Product Distribution in Buchwald-Hartwig Amination
| Entry | Aryl Halide | Piperazine Derivative | Catalyst/Ligand | Base | Solvent | Mono-arylated Yield (%) | Di-arylated Byproduct (%) |
| 1 | 4-Bromonitrobenzene | Piperazine (2 equiv.) | Pd(OAc)2 / BINAP | NaOtBu | Toluene | 65 | 30 |
| 2 | 4-Bromonitrobenzene | N-Boc-piperazine (1.2 equiv.) | Pd2(dba)3 / RuPhos | K3PO4 | Dioxane | 88 (of Boc-protected product) | Not observed |
| 3 | 1-Chloro-4-nitrobenzene | Piperazine (1.5 equiv.) | Pd(OAc)2 / Xantphos | Cs2CO3 | DMF | 85 | 10 |
| 4 | 1-Chloro-4-nitrobenzene | Piperazine (5 equiv.) | Pd(OAc)2 / Xantphos | Cs2CO3 | DMF | 92 | <5 |
Experimental Protocols
Protocol 1: Selective Mono-arylation of Piperazine via Nucleophilic Aromatic Substitution (SNAr)
This protocol is designed to favor the formation of the mono-substituted product by using an excess of piperazine.
-
Reagents and Materials:
-
1-Fluoro-4-nitrobenzene (1.0 equiv.)
-
Piperazine (8.0 equiv.)
-
Potassium Carbonate (K2CO3) (2.0 equiv.)
-
Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
To a round-bottom flask, add piperazine and DMSO.
-
Add potassium carbonate to the mixture.
-
Slowly add a solution of 1-fluoro-4-nitrobenzene in DMSO to the stirred piperazine suspension at room temperature.
-
Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(4-nitrophenyl)piperazine.
-
Protocol 2: Buchwald-Hartwig Amination using N-Boc-piperazine
This protocol utilizes a mono-protected piperazine to ensure selective mono-arylation.
-
Reagents and Materials:
-
1-Bromo-4-nitrobenzene (1.0 equiv.)
-
N-Boc-piperazine (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2 mol%)
-
RuPhos (4 mol%)
-
Potassium Phosphate (K3PO4) (2.0 equiv.)
-
Dioxane (anhydrous)
-
-
Procedure:
-
In an oven-dried Schlenk flask, combine 1-bromo-4-nitrobenzene, N-Boc-piperazine, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, prepare the catalyst system by dissolving Pd2(dba)3 and RuPhos in anhydrous dioxane.
-
Add the anhydrous dioxane to the Schlenk flask, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate.
-
The Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.
-
Visualizations
Caption: Synthetic pathways to nitrophenylpiperazines and common side reactions.
Caption: Troubleshooting workflow for side reactions in nitrophenylpiperazine synthesis.
Optimizing reaction conditions for fluoronitrobenzene aromatic substitution
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for optimizing nucleophilic aromatic substitution (SNAr) reactions involving fluoronitrobenzene substrates.
Frequently Asked Questions (FAQs)
Q1: Why is fluoronitrobenzene so reactive in nucleophilic aromatic substitution (SNAr)?
A1: The reactivity of fluoronitrobenzene is due to two key factors:
-
The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group significantly reduces the electron density of the aromatic ring. This makes the ring highly susceptible to attack by nucleophiles. Crucially, it stabilizes the negatively charged intermediate (the Meisenheimer complex) through resonance, especially when positioned ortho or para to the fluorine atom.[1][2]
-
The Fluorine Atom (-F): Although the Carbon-Fluorine bond is very strong, fluorine is an excellent leaving group in SNAr reactions. This is because the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex, not the breaking of the C-F bond.[2][3] Fluorine's high electronegativity helps to activate the ring for this initial attack, making it more reactive than chloro-, bromo-, or iodo-substituted analogs in this specific reaction type.[1][2]
Q2: Does the position of the nitro group matter?
A2: Yes, the position is critical. The SNAr reaction proceeds efficiently only when the electron-withdrawing nitro group is positioned ortho or para to the fluorine leaving group.[1] This is because these positions allow the negative charge of the Meisenheimer intermediate to be delocalized onto the nitro group through resonance, which provides significant stabilization.[1][4] If the nitro group is in the meta position, this resonance stabilization is not possible, and the reaction is much slower or does not occur at all.[1]
Q3: Which is more reactive, ortho-fluoronitrobenzene or para-fluoronitrobenzene?
A3: ortho-fluoronitrobenzene is often more reactive than its para isomer.[4] This is attributed to the powerful inductive effect (-I) of the nitro group, which withdraws electron density through the sigma bonds. This effect is distance-dependent and is therefore more pronounced at the adjacent ortho position, making the carbon atom bonded to the fluorine even more electrophilic and prone to nucleophilic attack.[4]
Q4: What is a Meisenheimer complex?
A4: A Meisenheimer complex is the key intermediate formed during a nucleophilic aromatic substitution reaction.[5][6] It is a resonance-stabilized, negatively charged species that results from the addition of the nucleophile to the electron-deficient aromatic ring.[2][6] The aromaticity of the ring is temporarily broken in this complex. The subsequent elimination of the leaving group (fluoride) restores the ring's aromaticity and forms the final product.[6]
Troubleshooting Guide
Q5: My reaction is very slow or incomplete. What can I do?
A5: Slow or incomplete reactions are a common issue. Consider the following factors:
-
Temperature: SNAr reactions often require heat. If you are running the reaction at room temperature, try heating it to a range of 50-100 °C.[6] In some cases, temperatures up to 160 °C may be necessary.[5][7]
-
Solvent: The choice of solvent is critical. Polar aprotic solvents such as DMF, DMSO, acetonitrile, or THF are highly recommended.[6][8] These solvents effectively solvate cations but leave the nucleophile relatively "bare" and more reactive. In some specific cases, water can be a surprisingly effective and sustainable solvent.[8]
-
Base: If your nucleophile is an amine, alcohol, or thiol, a base is typically required. The base deprotonates the nucleophile to make it more reactive or neutralizes the hydrogen fluoride (HF) byproduct. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or potassium phosphate (K₃PO₄).[6][8] For less reactive systems, stronger bases may be needed.[5]
-
Nucleophile Reactivity: Ensure your nucleophile is sufficiently reactive and pure. Impurities can inhibit the reaction.[9] For alcohols and thiols, pre-treating with a strong base (like NaH or t-BuOK) to generate the more potent alkoxide or thiolate is a standard procedure.[6]
Q6: I'm observing multiple products or significant byproducts. What is happening?
A6: Side product formation can arise from several sources:
-
Benzyne Formation: If you are using a very strong base (e.g., NaNH₂), you might be promoting an elimination-addition pathway via a "benzyne" intermediate. This can lead to a mixture of products because the incoming nucleophile can attack at different positions.[5]
-
Competing Reactions: If water is present in your reaction, it can act as a nucleophile, leading to the formation of the corresponding nitrophenol byproduct. Ensure you are using anhydrous (dry) solvents, especially for sensitive reactions.
-
Nucleophile Impurities: Trace impurities in your starting materials can lead to unexpected byproducts. For instance, a small amount of piperazine impurity in 1-methylpiperazine was found to be ~15 times more reactive, leading to a significant impurity in the final product.[9] Always verify the purity of your reagents.
-
Di-substitution: If your nucleophile has multiple reactive sites (e.g., a primary diamine), you may see products from double substitution, especially if the stoichiometry is not carefully controlled.
Q7: How do I monitor the reaction's progress?
A7: The most common method is Thin Layer Chromatography (TLC), which allows you to visualize the consumption of the starting material and the appearance of the product. For more quantitative and in-depth analysis, online reaction monitoring using ¹H and ¹⁹F NMR spectroscopy can provide real-time data on the concentrations of all components in the mixture.[10]
Data Presentation: Typical Reaction Conditions
The following tables summarize common starting conditions for the SNAr of fluoronitrobenzene with various nucleophiles. These should be considered as starting points for further optimization.
Table 1: Reaction with Amine Nucleophiles
| Substrate | Nucleophile (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Ref |
|---|---|---|---|---|---|---|
| 2-Fluoronitrobenzene | Homoveratrylamine (1.03) | K₃PO₄ (1.11) | Water | 45 | 5 | [8] |
| 4-Fluoronitrobenzene | 1-Methylpiperazine (Excess) | None (Amine acts as base) | Acetonitrile | 70 | Varies | [9] |
| 2-Fluoro-5-nitrobenzene-1,4-diamine | Primary/Secondary Amine (1.1 - 1.5) | K₂CO₃ or Et₃N (2.0) | DMF / DMSO | RT - 100 | Varies |[6] |
Table 2: Reaction with Alcohol and Thiol Nucleophiles
| Substrate | Nucleophile (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Ref |
|---|---|---|---|---|---|---|
| 2-Fluoro-5-nitrobenzene-1,4-diamine | Alcohol / Phenol (1.5) | NaH or t-BuOK (1.2) | THF / DMF | 60 - 80 | Varies | [6] |
| 2-Fluoro-5-nitrobenzene-1,4-diamine | Thiol (1.1) | NaH or t-BuOK (1.2) | THF / DMF | 0 - RT | Varies |[6] |
Experimental Protocols
General Protocol for Reaction of Fluoronitrobenzene with an Amine
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the fluoronitrobenzene substrate (1.0 eq).
-
Solvent: Add an appropriate volume of a dry, polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) to dissolve the substrate.
-
Reagents: Add the amine nucleophile (typically 1.1–1.5 eq) to the solution, followed by the base (e.g., K₂CO₃, 2.0 eq).[6]
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 100 °C) and monitor the reaction progress by TLC.[6]
-
Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into water and extract the product with an organic solvent like ethyl acetate (3x).[6]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the final product.[6]
Visualizations
The following diagrams illustrate key workflows and concepts in optimizing SNAr reactions.
Caption: General experimental workflow for SNAr reactions.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: The two-step Addition-Elimination SNAr mechanism.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo.. [askfilo.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. magritek.com [magritek.com]
Technical Support Center: 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability studies and identifying potential degradation products of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine. While specific stability studies on this compound are not publicly available, this guide offers general protocols and troubleshooting advice based on established principles of forced degradation studies and the analysis of related piperazine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on its chemical structure, this compound is susceptible to degradation through several pathways. The nitro group on the phenyl ring can be reduced. The piperazine ring can undergo oxidation or N-dealkylation. Hydrolysis of the C-N bond connecting the phenyl and piperazine rings might also occur under strong acidic or basic conditions.
Q2: What are the recommended stress conditions for forced degradation studies of this compound?
A2: Forced degradation studies should be conducted under a variety of stress conditions to ensure that all likely degradation products are generated.[1][2] Recommended conditions include:
-
Acidic hydrolysis: 0.1 M HCl at 60°C
-
Basic hydrolysis: 0.1 M NaOH at 60°C
-
Oxidative degradation: 3% H₂O₂ at room temperature
-
Thermal degradation: 105°C
-
Photodegradation: Exposure to UV light (254 nm) and visible light
Q3: Which analytical techniques are most suitable for analyzing the degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary technique for separating the parent drug from its degradation products.[3][4] For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective.[5] For piperazine-containing compounds that lack a strong chromophore, derivatization may be necessary for UV detection, or alternative detectors like a Flame Ionization Detector (FID) in GC can be used.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor separation of parent drug and degradation products in HPLC. | Inappropriate mobile phase composition or column chemistry. | Optimize the mobile phase by varying the organic modifier, pH, and buffer concentration. Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl). |
| No degradation observed under stress conditions. | The compound is highly stable under the applied conditions, or the stress was not sufficient. | Increase the stressor concentration, temperature, or duration of exposure.[1] Ensure proper experimental setup (e.g., direct exposure to light source). |
| Multiple, unidentified peaks in the chromatogram. | Formation of several degradation products or presence of impurities in the starting material. | Use a gradient elution method in HPLC for better separation. Employ LC-MS to obtain mass information for each peak to aid in identification. |
| Loss of mass balance in the assay. | Some degradation products may not be detected by the analytical method (e.g., volatile compounds, compounds without a UV chromophore). | Use a universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). Analyze the sample headspace by GC-MS for volatile degradants. |
Experimental Protocols
General Protocol for Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 105°C for 48 hours.
-
Photodegradation: Expose the solid compound to UV (254 nm) and visible light for 7 days.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.
Hypothetical HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Data Presentation
Table 1: Summary of Forced Degradation Results (Hypothetical Data)
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (RT, min) |
| 0.1 M HCl, 60°C, 24h | 15.2 | 2 | 8.5 |
| 0.1 M NaOH, 60°C, 24h | 28.7 | 3 | 7.2, 9.1 |
| 3% H₂O₂, RT, 24h | 45.1 | 4 | 6.8 |
| Thermal, 105°C, 48h | 8.5 | 1 | 10.3 |
| Photolytic (UV/Vis) | 12.3 | 2 | 8.9 |
Visualizations
Caption: A general experimental workflow for conducting forced degradation studies.
Caption: Potential degradation pathways for this compound.
References
Troubleshooting low conversion rates in N-aryl piperazine synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot low conversion rates encountered during the synthesis of N-aryl piperazines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues leading to low yields in N-aryl piperazine synthesis, with a focus on the widely used Buchwald-Hartwig amination reaction.
Question 1: My N-aryl piperazine synthesis is resulting in a low or no yield. What are the primary factors I should investigate?
Answer:
Low yields in N-aryl piperazine synthesis, particularly via Buchwald-Hartwig amination, can often be attributed to several key factors. A systematic approach to troubleshooting is recommended. The primary areas to investigate are:
-
Catalyst System: The choice and quality of the palladium catalyst and the phosphine ligand are critical. Inactive catalysts or inappropriate ligands for your specific substrates are common culprits.[1][2]
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact the conversion rate.
-
Reagents and Starting Materials: The purity of your aryl halide, piperazine, and base is crucial. Additionally, the reactivity of the specific aryl halide (chloride < bromide < iodide) plays a significant role.[3]
-
Atmosphere and Stirring: Inadequate inert atmosphere can lead to catalyst deactivation. For heterogeneous mixtures, inefficient stirring can also hinder the reaction.[4]
Question 2: How do I select the optimal palladium catalyst and ligand for my reaction?
Answer:
The combination of the palladium source and the phosphine ligand is paramount for a successful reaction.
-
Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, modern, air-stable palladium pre-catalysts are often more reliable as they provide a more consistent source of the active Pd(0) species.[5]
-
Ligand Selection: The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. For N-arylation of piperazine, sterically hindered and electron-rich biaryl phosphine ligands are often preferred. Ligands like RuPhos and XPhos have demonstrated high efficacy, particularly with less reactive aryl chlorides.[4][6] It is often beneficial to screen a panel of ligands to identify the best performer for a new substrate combination.
Question 3: What is the role of the base in the reaction, and how do I choose the right one?
Answer:
The base is essential for the deprotonation of the amine in the catalytic cycle. The choice of base can significantly influence the reaction rate and the prevalence of side reactions.
-
Strong Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often lead to higher reaction rates.[7]
-
Weaker Bases: If your starting materials contain base-sensitive functional groups (e.g., esters), weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended. However, using a weaker base may necessitate higher reaction temperatures or longer reaction times to achieve complete conversion.[7]
Question 4: Can the choice of solvent affect my reaction yield?
Answer:
Yes, the solvent plays a critical role by influencing the solubility of the reagents and the stability of the catalytic species.
-
Common Solvents: Toluene, dioxane, and THF are frequently used solvents for Buchwald-Hartwig amination.[1][7]
-
Solubility Issues: Poor solubility of the reagents, especially the inorganic base, is a common reason for reaction failure.[1] Ensure your starting materials are soluble in the chosen solvent at the reaction temperature.
-
Inhibitory Solvents: It is important to avoid chlorinated solvents and acetonitrile, as they can inhibit the palladium catalyst.[3]
Question 5: I am observing the formation of byproducts. What are the common side reactions and how can I minimize them?
Answer:
Several side reactions can compete with the desired N-aryl piperazine formation, leading to reduced yields.
-
N,N'-Bis-arylation: The formation of the disubstituted piperazine is a common byproduct. This can be minimized by using an excess of piperazine relative to the aryl halide.
-
Hydrodehalogenation: This side reaction involves the reduction of the aryl halide, leading to the corresponding arene. This is often a ligand-dependent issue, and screening different phosphine ligands can help to suppress this unwanted pathway.[1][8]
-
Catalyst Inhibition: The iodide anion generated from aryl iodides can sometimes inhibit the catalyst.[2][3]
Data Presentation
The following tables provide a summary of quantitative data to illustrate the impact of different reaction parameters on the yield of N-aryl piperazine synthesis.
Table 1: Comparison of Ligands for the N-Arylation of 4-Chlorotoluene with Piperazine
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | 1 | 95 |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 1 | 92 |
| Pd₂(dba)₃ | SPhos | NaOtBu | Toluene | 100 | 1 | 85 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | 78 |
Table 2: Effect of Base and Solvent on the N-Arylation of 4-Bromotoluene with Piperazine
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 100 | 2 | 98 |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | 100 | 12 | 85 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | 100 | 18 | 75 |
| Pd(OAc)₂ | RuPhos | NaOtBu | Dioxane | 100 | 2 | 96 |
| Pd(OAc)₂ | RuPhos | NaOtBu | THF | 65 | 12 | 88 |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of Piperazine with an Aryl Halide
This protocol provides a general starting point for the synthesis of N-aryl piperazines. Optimization of the catalyst, ligand, base, solvent, temperature, and stoichiometry may be required for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Piperazine (1.2 - 2.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl halide, piperazine, base, palladium catalyst, and phosphine ligand.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow for Low Conversion Rates
Caption: A decision tree for troubleshooting low conversion rates in N-aryl piperazine synthesis.
Simplified Catalytic Cycle of Buchwald-Hartwig Amination
Caption: A simplified representation of the key steps in the Buchwald-Hartwig catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. research.rug.nl [research.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Column chromatography conditions for 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine purification
This technical support center provides guidance and troubleshooting for the purification of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound by column chromatography?
A1: The primary challenges stem from the basic nature of the piperazine ring and the overall polarity of the molecule. The basic nitrogen atoms can interact strongly with the acidic silica gel, leading to tailing, poor separation, and sometimes irreversible adsorption of the compound.[1]
Q2: What is a good starting point for a mobile phase to purify this compound on a silica gel column?
A2: A good starting point is a solvent system of hexane and ethyl acetate. You can begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate while monitoring the separation by Thin Layer Chromatography (TLC).[2][3] For basic compounds like this, it is often beneficial to add a small amount (0.1-1%) of a basic modifier, such as triethylamine, to the eluent to minimize tailing.[4][5]
Q3: My compound seems to be streaking or "tailing" on the TLC plate and the column. What can I do?
A3: Tailing is a common issue when purifying basic compounds on acidic silica gel.[4] To mitigate this, you can:
-
Add a basic modifier: Incorporate a small percentage (0.1-1%) of triethylamine or ammonia solution into your mobile phase.[1][5]
-
Use a different stationary phase: Consider using amine-functionalized silica gel, which is designed to minimize interactions with basic compounds and can often provide better peak shapes with simple solvent systems like hexane/ethyl acetate.[1][6] Alumina (basic or neutral) can also be a suitable alternative to silica gel for purifying amines.[5]
Q4: I am not getting good separation between my product and impurities. What should I try?
A4: If separation is poor, you can try several strategies:
-
Optimize the mobile phase: Systematically screen different solvent systems. For instance, you could try dichloromethane/methanol or a ternary system like hexane/ethyl acetate/triethylamine.[6] Running a shallow gradient, where the solvent polarity is increased very slowly, can also improve resolution.[7]
-
Change the stationary phase: As mentioned, switching to amine-functionalized silica or alumina can alter the selectivity and improve separation.[5][6]
-
Consider reverse-phase chromatography: For polar compounds, reverse-phase chromatography (e.g., using a C18 stationary phase with a polar mobile phase like acetonitrile/water or methanol/water) can be an effective alternative.[8][9]
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography purification of this compound.
| Problem | Possible Cause | Solution |
| Compound will not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. If that fails, consider a more polar solvent like methanol in dichloromethane.[6] |
| The compound has decomposed on the acidic silica gel. | Test the stability of your compound on a silica TLC plate before running a column.[10] If it is unstable, use a deactivated silica gel (by pre-treating with triethylamine) or switch to a less acidic stationary phase like alumina or amine-functionalized silica.[5][10] | |
| Poor separation of the desired product from impurities | The chosen solvent system lacks sufficient selectivity. | Experiment with different solvent systems. Try adding a small amount of a third solvent to modulate the polarity and selectivity. For example, a small amount of methanol in a dichloromethane/hexane mixture.[6] A very slow, shallow gradient elution can also improve separation.[7] |
| The column was overloaded with the crude sample. | Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. | |
| Product elutes with a streaky or tailing peak | Strong interaction between the basic piperazine moiety and acidic silanol groups on the silica surface. | Add a basic modifier like triethylamine (0.1-1%) to your eluent to suppress this interaction.[4] Alternatively, use an amine-functionalized silica column which is specifically designed for purifying basic compounds.[1][6] |
| The compound is insoluble in the chosen mobile phase | The polarity of the solvent is too low to dissolve the compound. | You can dissolve your crude mixture in a minimal amount of a stronger, more polar solvent (like dichloromethane) and then adsorb it onto a small amount of silica gel. After evaporating the solvent, this dry powder can be loaded onto the column. This is known as "dry loading".[10][11] |
Experimental Protocols
Protocol 1: Standard Silica Gel Column Chromatography with Basic Modifier
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good system will give your product an Rf value of 0.2-0.4. A promising starting point is a mixture of hexane and ethyl acetate (e.g., starting at 9:1 and moving towards 1:1) containing 0.5% triethylamine.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack, ensuring a flat, undisturbed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. Load the solution onto the top of the silica bed carefully. For less soluble samples, use the dry loading technique described in the troubleshooting guide.[11]
-
Elution: Begin eluting with the initial mobile phase. If separation is poor or the compound is moving too slowly, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Amine-Functionalized Silica Gel Column Chromatography
-
TLC Analysis: Use an amine-functionalized TLC plate to develop a suitable mobile phase. Simple solvent systems like hexane/ethyl acetate often work well without the need for a basic modifier.[6]
-
Column Packing: Pack an amine-functionalized silica gel column using the selected mobile phase.
-
Sample Loading: Load the sample as described in Protocol 1 (either wet or dry loading).
-
Elution: Elute the column with the chosen solvent system, using a gradient of increasing polarity if necessary.
-
Fraction Collection and Analysis: Collect and analyze fractions by TLC.
-
Solvent Removal: Combine the pure fractions and evaporate the solvent.
Visualizations
Caption: Workflow for column chromatography purification.
Caption: Troubleshooting logic for amine purification issues.
References
- 1. biotage.com [biotage.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. columbia.edu [columbia.edu]
- 9. Separation of 1,4-Bis(4-nitrophenyl)piperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Methods for scaling up the synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a di-substituted fluoronitrobenzene, typically 3,4-difluoronitrobenzene, with 1-methylpiperazine. The fluorine atom at the 4-position is selectively displaced by the secondary amine of the piperazine.
Q2: Which solvent is recommended for this synthesis?
A2: Common solvents for this reaction include acetonitrile (ACN) and N,N-dimethylformamide (DMF).[1][2] Acetonitrile is often preferred for easier work-up and removal, while DMF can facilitate the reaction with less reactive starting materials due to its higher boiling point and polarity. The choice of solvent may also depend on the scale of the reaction and the desired reaction temperature.
Q3: What role does the base play in this reaction?
A3: A base, such as potassium carbonate (K2CO3) or triethylamine (Et3N), is used to neutralize the hydrofluoric acid (HF) that is formed as a byproduct of the SNAr reaction.[2][3] This prevents the protonation of the 1-methylpiperazine, which would render it non-nucleophilic and halt the reaction.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] This allows for the visualization of the consumption of the starting materials and the formation of the product.
Q5: What is the expected yield for this synthesis?
A5: The reported yields for the synthesis of similar compounds are often high, with some literature suggesting yields of up to 98% under optimized conditions.[2][3] However, actual yields may vary depending on the specific reaction conditions, scale, and purity of the reagents.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive reagents. 2. Insufficient reaction temperature. 3. Inadequate mixing. 4. Protonation of 1-methylpiperazine. | 1. Check the purity and activity of starting materials. 2. Gradually increase the reaction temperature, monitoring for side product formation. 3. Ensure efficient stirring, especially in larger reaction volumes. 4. Ensure a sufficient amount of base is present to neutralize the acid byproduct. |
| Formation of Impurities | 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Presence of moisture. | 1. Optimize the reaction temperature to minimize side reactions. 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Use anhydrous solvents and reagents to prevent hydrolysis or other water-mediated side reactions. |
| Difficulties in Product Isolation | 1. Product is soluble in the aqueous phase during work-up. 2. Emulsion formation during extraction. | 1. Adjust the pH of the aqueous phase to ensure the product is in its free base form. 2. Add brine to the aqueous layer to break up emulsions. |
| Product Purity Issues | 1. Incomplete reaction. 2. Inefficient purification. | 1. Ensure the reaction goes to completion by monitoring with TLC or LC-MS. 2. Optimize the purification method, such as flash column chromatography or recrystallization. |
Experimental Protocols
Synthesis of this compound
This protocol describes a common method for the synthesis of this compound via nucleophilic aromatic substitution.
Materials:
-
3,4-Difluoronitrobenzene
-
1-Methylpiperazine
-
Potassium Carbonate (K2CO3)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a solution of 3,4-difluoronitrobenzene (1.0 eq) in acetonitrile, add 1-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir for 6-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Yield | Up to 98% | [2][3] |
| Molecular Weight | 239.25 g/mol | [5] |
| Exact Mass | 239.10700486 Da | [3][5] |
| Purity | >97% | [3] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 3. This compound|lookchem [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine | C11H14FN3O2 | CID 2915664 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing Thermal Stability of Nitrophenyl Compounds in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing the thermal stability of nitrophenyl compounds during chemical synthesis. Nitrophenyl derivatives are crucial intermediates in various industries, but their synthesis can be hazardous due to their inherent thermal instability. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure safer laboratory and process scale-up operations.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of nitrophenyl compounds, focusing on the prevention and mitigation of thermal runaway events.
Issue 1: Uncontrolled Temperature Increase During Nitration
-
Question: My reaction temperature is increasing rapidly and uncontrollably during the addition of the nitrating agent. What should I do?
-
Answer: An uncontrolled temperature increase is a sign of a potential thermal runaway reaction, which can be extremely dangerous. Immediate action is required:
-
Stop all reagent addition immediately. This is the most critical first step to prevent adding more fuel to the exothermic reaction.
-
Ensure maximum cooling. Verify that the cooling system is functioning at its maximum capacity.
-
Maintain vigorous stirring. Proper agitation is crucial to dissipate localized hotspots and ensure uniform temperature distribution.[1]
-
If the temperature continues to rise, consider an emergency quench. This should only be done if you have a pre-planned and validated quenching procedure. A common method is to add a large volume of a cold, inert solvent. Be aware that adding water to a reaction containing concentrated sulfuric acid can generate significant heat and may worsen the situation if not done correctly with sufficient cooling capacity.[2]
-
Issue 2: Product Decomposition During Work-up or Isolation
-
Question: I am observing product decomposition (e.g., discoloration, gas evolution) during the work-up or purification steps. How can I prevent this?
-
Answer: Nitrophenyl compounds can be sensitive to heat and acidic or basic conditions, even after the main reaction is complete.
-
Minimize heat exposure: Use gentle heating during solvent removal and consider vacuum distillation at lower temperatures if possible.
-
Neutralize acidic or basic residues: Ensure that all acidic (e.g., nitric acid, sulfuric acid) or basic reagents are thoroughly neutralized and washed out before attempting purification.[3] The presence of residual acids can significantly lower the decomposition temperature of nitrophenyl compounds.[4]
-
Test for stability: Before scaling up, it is advisable to test the thermal stability of the crude product mixture using techniques like Differential Scanning Calorimetry (DSC) to identify a safe operating temperature for purification.
-
Issue 3: Inconsistent Thermal Stability Results Between Batches
-
Question: My DSC or TGA results for the same nitrophenyl compound vary from batch to batch. What could be the cause?
-
Answer: Inconsistent thermal stability is often due to the presence of impurities.
-
Analyze for residual acids: Even trace amounts of nitric or sulfuric acid can catalyze decomposition and lower the onset temperature.[3][4]
-
Check for solvent residues: The presence of organic solvents can alter the decomposition pathway.[3]
-
Characterize impurities: Identify any byproducts or unreacted starting materials, as these can also impact thermal stability.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the thermal stability of nitrophenyl compounds?
A1: The thermal stability of nitrophenyl compounds is influenced by several factors:
-
Molecular Structure: The number and position of nitro groups on the aromatic ring play a significant role. Generally, an increasing number of nitro groups decreases thermal stability. The presence of other substituents can also have a stabilizing or destabilizing effect.[3]
-
Impurities: As mentioned, residual acids from the nitration process are a major cause of reduced thermal stability.[3][4]
-
Physical Form: The crystalline structure and particle size can influence the rate of heat transfer and, consequently, the thermal stability.
-
Confinement: Heating a sample in a sealed container can lead to a rapid pressure buildup upon decomposition, which can accelerate the reaction rate.
Q2: At what temperature do nitrophenyl compounds typically decompose?
A2: The decomposition temperature of nitrophenyl compounds can vary widely depending on their specific structure and the presence of impurities. Pure aromatic nitro compounds often decompose at high temperatures (250-350 °C).[3] However, in practical process situations, contaminants can lower their decomposition temperature significantly.[3][4] For example, an incident involving the distillation of 2-nitrobenzaldehyde showed decomposition at a temperature as low as 132°C.[4] It is crucial to determine the decomposition onset temperature for each specific compound and batch using thermal analysis techniques.
Q3: How can I safely scale up the synthesis of a nitrophenyl compound?
A3: Scaling up requires a thorough understanding of the reaction's thermal hazards.
-
Perform a thorough hazard evaluation: Use techniques like reaction calorimetry to determine the heat of reaction and the rate of heat evolution.
-
Ensure adequate cooling capacity: The reactor's cooling system must be able to handle the heat generated by the reaction, even under worst-case scenarios.
-
Control reagent addition: The nitrating agent should be added slowly and at a controlled rate to prevent heat accumulation.[2]
-
Develop an emergency plan: Have a clear and practiced plan for dealing with a thermal runaway event.
Data on Thermal Stability of Nitrophenyl Compounds
The following table summarizes thermal decomposition data for several nitrophenyl compounds obtained by Differential Scanning Calorimetry (DSC). The onset temperature (T_onset) is the temperature at which decomposition begins, and the heat of decomposition (ΔH_d) is the total energy released during the process.
| Compound | Onset Temperature (T_onset) (°C) | Heat of Decomposition (ΔH_d) (J/g) | Reference |
| o-Nitrophenol | ~118-125 | - | [5] |
| m-Nitrophenol | ~98 (melting) | - | [6] |
| p-Nitrophenol | - | - | Data not readily available in searches |
| 2-Nitrophenylhydrazine | ~202 (peak) | -802 | [7] |
| 4-Nitrophenylhydrazine | - | - | [7] |
| p-Nitrobenzoic Acid | 150-210 (peak range) | 1003.98 | [8] |
| m-Nitrobenzoic Acid | 125-190 (peak range) | - | [8] |
| o-Nitrobenzoic Acid | 120-200 (peak range) | 335.61 - 542.27 | [8] |
Note: This data is illustrative and can vary based on experimental conditions (e.g., heating rate, sample pan type) and sample purity. It is essential to perform thermal analysis on your specific material.
Experimental Protocols
1. Differential Scanning Calorimetry (DSC) for Thermal Hazard Screening
Objective: To determine the onset temperature and heat of decomposition of a nitrophenyl compound.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's instructions.[9]
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the sample into a suitable sample pan. For potentially energetic materials, high-pressure crucibles or gold-plated pans are recommended to avoid reactions with the pan material.[4]
-
Hermetically seal the pan to prevent the evaporation of volatile components.
-
-
Experimental Conditions:
-
Data Analysis:
-
Determine the onset temperature of any exothermic events from the DSC thermogram.
-
Integrate the peak area of the exothermic event to calculate the heat of decomposition (ΔH_d).
-
2. Thermogravimetric Analysis (TGA) for Decomposition Profiling
Objective: To determine the temperature at which a nitrophenyl compound begins to lose mass due to decomposition and to quantify the mass loss.
Methodology:
-
Instrument Calibration: Ensure the TGA balance and temperature are properly calibrated according to the instrument's standard operating procedure.
-
Sample Preparation:
-
Experimental Conditions:
-
Atmosphere: Use an inert atmosphere, such as nitrogen, with a typical flow rate of 40-60 mL/min to purge the furnace and balance.[11]
-
Temperature Program: Heat the sample at a constant rate, typically 10 °C/min, from ambient temperature to a final temperature where no further mass loss is observed.[9]
-
-
Data Analysis:
-
Determine the onset temperature of mass loss from the TGA curve.
-
Calculate the percentage of mass lost at different temperature ranges.
-
The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[9]
-
Visualizations
Caption: Troubleshooting workflow for an uncontrolled temperature rise.
Caption: A workflow for assessing chemical reaction hazards.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. medium.com [medium.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. amsec.wwu.edu [amsec.wwu.edu]
- 7. akjournals.com [akjournals.com]
- 8. scielo.br [scielo.br]
- 9. benchchem.com [benchchem.com]
- 10. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 11. amsec.wwu.edu [amsec.wwu.edu]
Validation & Comparative
A Comparative Analysis of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine and 1-(4-fluoro-2-nitrophenyl)-4-methylpiperazine: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar compounds is paramount. This guide provides a comparative analysis of two isomeric compounds: 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine and 1-(4-fluoro-2-nitrophenyl)-4-methylpiperazine. Due to a lack of publicly available, direct comparative biological data, this guide focuses on their synthesis and a qualitative discussion of their potential activities based on the structure-activity relationships (SAR) of related nitrophenylpiperazine analogs.
Introduction
This compound and 1-(4-fluoro-2-nitrophenyl)-4-methylpiperazine are substituted nitrophenylpiperazine derivatives. The piperazine moiety is a well-established pharmacophore found in numerous clinically used drugs, exhibiting a wide range of biological activities, including but not limited to antipsychotic, antidepressant, and antimicrobial effects. The introduction of fluoro and nitro groups on the phenyl ring is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The positional isomerism of these substituents is expected to significantly influence the biological activity profile of these compounds.
Physicochemical Properties
A summary of the key physicochemical properties of the two isomers is presented in Table 1. These properties, calculated using computational models, can influence the absorption, distribution, metabolism, and excretion (ADME) profiles of the compounds.
| Property | This compound | 1-(4-fluoro-2-nitrophenyl)-4-methylpiperazine |
| Molecular Formula | C₁₁H₁₄FN₃O₂ | C₁₁H₁₄FN₃O₂ |
| Molecular Weight | 239.25 g/mol | 239.25 g/mol |
| CAS Number | 221198-29-4 | 432531-43-6 |
| PubChem CID | Not Available | 2915664[1] |
Synthesis
The synthesis of both this compound and 1-(4-fluoro-2-nitrophenyl)-4-methylpiperazine can be achieved through a nucleophilic aromatic substitution (SNAAr) reaction. This common synthetic route involves the reaction of the corresponding difluoro- or chloro-nitrobenzene with 1-methylpiperazine.
General Experimental Protocol: Nucleophilic Aromatic Substitution
A mixture of the appropriate fluoronitrobenzene derivative (1.0 eq), 1-methylpiperazine (1.1-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq) in a suitable solvent like dimethylformamide (DMF) or acetonitrile (ACN) is stirred at an elevated temperature (typically 80-120 °C) for several hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by extraction and purified by column chromatography or recrystallization.
References
A Comparative Analysis of the Biological Activity of Nitrophenylpiperazine Isomers
For Researchers, Scientists, and Drug Development Professionals
The substitution pattern of functional groups on a phenylpiperazine scaffold is a critical determinant of its pharmacological profile. This guide provides a comparative analysis of the biological activities of ortho-, meta-, and para-nitrophenylpiperazine isomers, supported by experimental data. Understanding the nuances of how the nitro group's position influences receptor affinity and antimicrobial potency can inform the rational design of more selective and effective therapeutic agents.
Data Presentation: Comparative Biological Activity
The following table summarizes the available quantitative data for the biological activity of nitrophenylpiperazine isomers. This data highlights the impact of the nitro group's position on the molecule's interaction with various biological targets.
| Isomer Position | Biological Target | Assay Type | Measured Parameter | Value |
| ortho-Nitrophenylpiperazine | 5-HT1A Receptor | Radioligand Binding | Ki | Data not available in provided search results |
| Dopamine D2 Receptor | Radioligand Binding | Ki | Data not available in provided search results | |
| α1-Adrenergic Receptor | Radioligand Binding | Ki | Data not available in provided search results | |
| meta-Nitrophenylpiperazine | 5-HT1A Receptor | Radioligand Binding | Ki | Data not available in provided search results |
| Dopamine D2 Receptor | Radioligand Binding | Ki | Data not available in provided search results | |
| α1-Adrenergic Receptor | Radioligand Binding | Ki | Data not available in provided search results | |
| Serotonin Receptors (general) | Contraction Assay | Activity | Potent antagonist activity noted for m-chlorophenylpiperazine, suggesting similar potential for nitro-substituted isomers.[1] | |
| para-Nitrophenylpiperazine | Tyrosinase | Enzyme Inhibition | IC50 | > 200 µM (for a derivative)[2] |
| Mycobacterium kansasii | Antimicrobial Assay | MIC | 15.0 - 15.4 µM (for derivatives)[3] | |
| Fusarium avenaceum | Antifungal Assay | MIC | 14.2 µM (for a derivative)[3] |
Note: Direct comparative data for the simple ortho-, meta-, and para-nitrophenylpiperazine isomers is sparse in the provided search results. Much of the available data pertains to more complex derivatives.
Experimental Protocols
The data presented in this guide is primarily derived from in vitro assays designed to determine the affinity of compounds for specific receptors or their inhibitory effects on enzymes or microbial growth. The fundamental principles of these experimental protocols are outlined below.
1. Radioligand Binding Assay for Receptor Affinity (Ki)
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[4] These assays are typically conducted as competitive binding experiments.[4][5][6]
-
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., a nitrophenylpiperazine isomer) for a specific receptor.
-
Materials:
-
A source of the target receptor (e.g., membrane preparations from cells expressing the receptor).
-
A radiolabeled ligand (radioligand) with known high affinity for the receptor.
-
The unlabeled test compound at various concentrations.
-
Filtration apparatus to separate bound from free radioligand.[4]
-
Scintillation counter to measure radioactivity.
-
-
Procedure:
-
A constant concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the receptor preparation.[4]
-
The mixture is allowed to reach equilibrium.
-
The receptor-bound radioligand is separated from the unbound radioligand via filtration.[4]
-
The radioactivity of the filter-bound complex is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
-
2. Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC assay is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Objective: To determine the MIC of a test compound against a specific bacterial or fungal strain.
-
Materials:
-
The test compound (e.g., a nitrophenylpiperazine derivative).
-
The target microorganism (e.g., Mycobacterium kansasii).
-
Appropriate liquid growth medium.
-
Microtiter plates.
-
-
Procedure:
-
A serial dilution of the test compound is prepared in the liquid growth medium in the wells of a microtiter plate.
-
Each well is inoculated with a standardized concentration of the microorganism.
-
Control wells with no test compound (positive control for growth) and no microorganism (negative control for sterility) are included.
-
The plates are incubated under conditions suitable for the growth of the microorganism.
-
After incubation, the plates are visually inspected for turbidity, which indicates microbial growth.
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.
-
Mandatory Visualization
Many nitrophenylpiperazine derivatives exert their effects by interacting with G-protein coupled receptors (GPCRs).[7][8][9] The following diagram illustrates a generalized signaling pathway initiated by the activation of a GPCR.
Caption: Simplified signaling cascade following GPCR activation by a ligand.
This guide provides a foundational comparison of nitrophenylpiperazine isomers. Further research with direct, side-by-side experimental comparisons is necessary to fully elucidate the structure-activity relationships and therapeutic potential of these compounds.
References
- 1. Antagonism of vascular serotonin receptors by m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Receptor-Ligand Binding Assays [labome.com]
- 7. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine, a key intermediate in the development of various pharmaceutically active compounds. The comparison focuses on reaction efficiency, reagent accessibility, and procedural simplicity, supported by detailed experimental protocols and quantitative data.
Introduction
This compound is a substituted piperazine derivative with significant potential in medicinal chemistry. The presence of the fluoronitrophenyl moiety makes it a valuable building block for the synthesis of a range of compounds with diverse biological activities. The selection of an optimal synthetic route is crucial for efficient and scalable production. This guide evaluates two plausible and effective methods:
-
Route 1: Nucleophilic Aromatic Substitution (SNA_r_)
-
Route 2: N-Methylation of a Piperazine Intermediate
Comparison of Synthetic Routes
| Parameter | Route 1: Nucleophilic Aromatic Substitution | Route 2: N-Methylation |
| Starting Materials | 2,4-Difluoronitrobenzene, 1-Methylpiperazine | 1-(2-Fluoro-4-nitrophenyl)piperazine, Methylating Agent (e.g., Methyl Iodide) |
| Reaction Type | Bimolecular Nucleophilic Aromatic Substitution | N-Alkylation |
| Key Advantages | High atom economy, potentially a one-step synthesis from readily available precursors. High yields are often achievable. | Can be a high-yielding final step if the piperazine intermediate is readily available. |
| Potential Challenges | Regioselectivity can be a concern with certain substrates, although the 2-position of 2,4-difluoronitrobenzene is highly activated. | The piperazine intermediate needs to be synthesized first, potentially adding steps to the overall process. Methylating agents can be toxic and require careful handling. |
| Typical Yield | High (based on analogous reactions, yields of up to 98% can be expected). | Generally high, but dependent on the specific methylating agent and reaction conditions. |
| Scalability | Generally scalable, with potential for flow chemistry applications. | Scalable, but may require careful control of stoichiometry and temperature. |
Experimental Protocols
Route 1: Nucleophilic Aromatic Substitution
This route involves the direct reaction of an activated aryl fluoride with 1-methylpiperazine. The strong electron-withdrawing effect of the nitro group and the ortho-fluorine atom in 2,4-difluoronitrobenzene highly activates the C2 position for nucleophilic attack by the secondary amine of 1-methylpiperazine.
Reaction Scheme:
Figure 1: Nucleophilic Aromatic Substitution Pathway.
Experimental Procedure (Adapted from a similar synthesis[1]):
-
To a solution of 2,4-difluoronitrobenzene (1.0 eq) in N,N-dimethylformamide (DMF), add 1-methylpiperazine (1.05 eq).
-
Add potassium carbonate (K₂CO₃) (2.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into cold water.
-
Filter the resulting precipitate and wash with water.
-
Dry the solid product under vacuum to obtain this compound.
Expected Yield: Based on the synthesis of the analogous 1-methyl-4-(4-nitrophenyl)piperazine, a yield of approximately 98% can be anticipated[1].
Route 2: N-Methylation of 1-(2-Fluoro-4-nitrophenyl)piperazine
This alternative route involves the initial synthesis of 1-(2-fluoro-4-nitrophenyl)piperazine, followed by N-methylation of the secondary amine.
Reaction Scheme:
Figure 2: N-Methylation Pathway.
Experimental Procedure:
-
Step 1: Synthesis of 1-(2-Fluoro-4-nitrophenyl)piperazine
-
This intermediate can be synthesized via the reaction of 2,4-difluoronitrobenzene with an excess of piperazine.
-
-
Step 2: N-Methylation
-
Dissolve 1-(2-fluoro-4-nitrophenyl)piperazine (1.0 eq) in a suitable solvent such as acetonitrile.
-
Add a base, for instance, potassium carbonate (K₂CO₃) (2.0 eq).
-
Add a methylating agent, such as methyl iodide (CH₃I) (1.1 eq), dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.
-
After completion, filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
-
Data Presentation
| Synthesis Route | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Route 1 | 2,4-Difluoronitrobenzene | 1-Methylpiperazine, K₂CO₃ | DMF | 2 hours | Room Temp. | ~98 (expected) | [1] |
| Route 2 | 1-(2-Fluoro-4-nitrophenyl)piperazine | Methyl Iodide, K₂CO₃ | Acetonitrile | Variable | Room Temp./Heat | High (expected) | General Method |
Conclusion
Both presented routes offer viable pathways for the synthesis of this compound.
-
Route 1 (Nucleophilic Aromatic Substitution) is highly efficient and proceeds in a single step from commercially available starting materials, making it an attractive option for large-scale synthesis. The high expected yield and mild reaction conditions further enhance its appeal.
-
Route 2 (N-Methylation) provides a reliable method if the precursor, 1-(2-fluoro-4-nitrophenyl)piperazine, is already available or can be synthesized efficiently. However, it involves an additional synthetic step compared to Route 1.
For de novo synthesis, Route 1 is recommended due to its directness, high anticipated yield, and operational simplicity. For situations where the intermediate piperazine is accessible, Route 2 offers a straightforward final step. The choice of synthesis will ultimately depend on the specific needs, scale, and available resources of the research or production team.
Visualization of Experimental Workflow
References
Validating Molecular Architecture: A Comparative Guide to Structural Elucidation of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine
For researchers, scientists, and drug development professionals, the precise and unambiguous determination of a molecule's three-dimensional structure is a critical step in chemical synthesis and pharmaceutical development. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides a comparative analysis of single-crystal X-ray crystallography, the gold standard for structural determination, against other powerful analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
While a public crystal structure for 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine is not available, this guide will leverage data from the closely related analogue, 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine, to demonstrate the depth of information provided by X-ray crystallography and compare it with the structural insights offered by other methods.[1][2][3]
Comparative Analysis of Structural Validation Techniques
The selection of an analytical technique for structural validation depends on the specific information required, the nature of the sample, and the stage of research. While X-ray crystallography provides an unparalleled level of detail about the solid-state structure, NMR and MS offer invaluable information about the molecule's connectivity and composition, respectively.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | - Unambiguous 3D molecular structure[4]- Precise bond lengths and angles[2]- Absolute configuration in chiral molecules- Intermolecular interactions in the crystal lattice[1][3]- Crystal system and space group (e.g., Monoclinic, P21/c for analogue)[1][2] | - Definitive "gold standard" for structure proof[5]- Provides complete spatial arrangement of atoms- Essential for understanding solid-state properties and polymorphism | - Requires a suitable single crystal of high quality- Crystal structure may not represent the conformation in solution- Can be a time-consuming process |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Connectivity of atoms (through-bond correlations)- Number and type of unique protons (¹H NMR) and carbons (¹³C NMR)- Information on the chemical environment of nuclei- Relative stereochemistry through nuclear Overhauser effect (NOE) | - Provides structural information in solution- Non-destructive technique- Can study dynamic processes in solution[6][7] | - Does not provide absolute configuration- Can be difficult to interpret for complex molecules without 2D NMR- Does not directly provide bond lengths or angles |
| Mass Spectrometry (MS) | - Molecular weight of the compound- Elemental composition (with high-resolution MS)- Structural information through fragmentation patterns[5][8][9] | - Extremely high sensitivity (requires very little sample)- Can be coupled with chromatography (e.g., LC-MS, GC-MS) for mixture analysis- Provides a quick confirmation of molecular formula | - Does not provide information on stereochemistry or atom connectivity- Fragmentation can be complex and difficult to interpret- Isomer differentiation can be challenging |
Experimental Protocols
A robust validation of a novel compound's structure often involves the synergistic use of these techniques. Below is a detailed protocol for the definitive method of single-crystal X-ray crystallography.
Experimental Protocol: Single-Crystal X-ray Diffraction
This protocol is based on the methodology used for the structural analysis of the related compound, 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine.[1][2]
-
Crystal Growth: Single crystals of the title compound are grown using a slow evaporation solution growth technique. A suitable solvent system (e.g., ethanol, ethyl acetate) is chosen in which the compound has moderate solubility. The compound is dissolved to near-saturation at room temperature, and the solution is loosely covered to allow the solvent to evaporate slowly over several days to weeks, promoting the formation of high-quality single crystals.
-
Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[10] The crystal is cryo-cooled (typically to ~100 K) to minimize thermal vibrations and protect it from radiation damage. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors.
-
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An initial model of the molecule is built into the electron density map. The model is then refined against the experimental data, adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The final refined structure provides precise information on bond lengths, bond angles, and the overall 3D geometry of the molecule.[4]
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the comprehensive structural validation of a synthesized small molecule like this compound.
References
- 1. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rigaku.com [rigaku.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 9. researchgate.net [researchgate.net]
- 10. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
Efficacy of Piperazine-Based Antimicrobial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Piperazine and its derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. This guide provides a comparative analysis of the efficacy of various piperazine-based antimicrobial agents against common pathogens, supported by experimental data.
Quantitative Efficacy Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of selected piperazine derivatives against various bacterial and fungal strains. MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency. For comparison, MIC values of commonly used antimicrobial agents are also provided.
Table 1: Antibacterial Efficacy of Piperazine Derivatives (MIC in µg/mL)
| Piperazine Derivative | Staphylococcus aureus | Methicillin-ResistantStaphylococcus aureus (MRSA) | Bacillus subtilis | Escherichia coli | Reference Standard | MIC (µg/mL) |
| Compound 4 | 16 | - | - | - | Gentamycin | - |
| Compound 6c | 16 | - | - | 8 | Gentamycin | - |
| Compound 6d | 16 | - | 16 | - | Gentamycin | - |
| Compound 7b | - | - | 16 | - | Gentamycin | - |
| RL-308 | 2-4 | 2 | - | - | - | - |
| RL-327 | 4 | 2 | - | - | - | - |
| RL-328 | 2 | 2 | - | - | - | - |
| RL-336 | 32 | 8 | - | - | - | - |
| Ciprofloxacin | 0.25-1 | 0.25-1 | - | 0.015-0.25 | - | - |
Note: "-" indicates data not available in the reviewed sources.
Table 2: Antifungal Efficacy of Piperazine Derivatives (MIC in µg/mL)
| Piperazine Derivative | Candida albicans | Aspergillus niger | Reference Standard | MIC (µg/mL) |
| Chalcone-piperazine hybrid (12) | 2.22 | - | Fluconazole | - |
| Fluconazole | 0.25-1.0 | 16-64 | - | - |
Note: "-" indicates data not available in the reviewed sources.
Experimental Protocols
The MIC values presented in this guide are primarily determined using the Broth Microdilution Method . This is a standardized and widely accepted in vitro antimicrobial susceptibility testing method.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
- Test Compounds: Stock solutions of piperazine derivatives and reference antimicrobial agents are prepared in a suitable solvent (e.g., DMSO).
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi are commonly used.
- Microorganism Cultures: Fresh, pure cultures of the test microorganisms are grown overnight.
- 96-Well Microtiter Plates: Sterile plates are used to perform the assay.
2. Inoculum Preparation:
- Bacterial or fungal colonies are suspended in a sterile saline solution.
- The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
- The standardized inoculum is then further diluted in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
- A serial two-fold dilution of the test compounds is prepared directly in the wells of the 96-well plate containing the growth medium.
- The diluted and standardized inoculum is added to each well.
- Controls:
- Growth Control: Wells containing only the growth medium and the inoculum (no test compound).
- Sterility Control: Wells containing only the growth medium (no inoculum or test compound).
- The plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).
4. Interpretation of Results:
- After incubation, the plates are visually inspected for turbidity.
- The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Mechanism of Action and Signaling Pathways
Piperazine-based antimicrobial agents exhibit diverse mechanisms of action, targeting various essential cellular processes in bacteria and fungi.
Inhibition of DNA Gyrase and Topoisomerase IV
Several piperazine derivatives, particularly those belonging to the quinolone class, function by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2][3][4] These enzymes are crucial for DNA replication, repair, and recombination. By inhibiting these enzymes, the compounds disrupt DNA synthesis, leading to bacterial cell death.
Caption: Inhibition of DNA Gyrase/Topoisomerase IV by Piperazine Derivatives.
Disruption of Bacterial Cell Membrane Integrity
Certain piperazine-based polymers exert their antimicrobial effect by targeting and disrupting the bacterial cytoplasmic membrane.[5][6][7] The cationic nature of these polymers facilitates electrostatic interactions with the negatively charged components of the bacterial cell membrane, leading to membrane destabilization, leakage of intracellular contents, and ultimately, cell death.
Caption: Disruption of Bacterial Cell Membrane by Piperazine Polymers.
Inhibition of Fungal 1,3-β-D-Glucan Synthase
Some antifungal piperazine derivatives target the fungal cell wall by inhibiting the enzyme 1,3-β-D-glucan synthase.[8] This enzyme is responsible for the synthesis of β-glucan, a critical component of the fungal cell wall. Inhibition of this enzyme compromises the structural integrity of the cell wall, leading to osmotic instability and fungal cell lysis.
Caption: Inhibition of Fungal 1,3-β-D-Glucan Synthase by Piperazine Derivatives.
Experimental Workflow
The general workflow for evaluating the in vitro efficacy of piperazine-based antimicrobial agents is depicted below.
Caption: General Experimental Workflow for MIC Determination.
References
- 1. N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and molecular docking of new N4-piperazinyl ciprofloxacin hybrids as antimicrobial DNA gyrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular docking, ADME study, and antimicrobial potency of piperazine based cinnamic acid bearing coumarin moieties as a DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Piperazine propanol derivative as a novel antifungal targeting 1,3-beta-D-glucan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Purity Standards for 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of purity standards and analytical methodologies for 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine, a key intermediate in pharmaceutical research. By presenting objective data alongside detailed experimental protocols, this document serves as a valuable resource for ensuring the quality and reliability of this compound in drug discovery and development pipelines.
Introduction
This compound is a substituted N-arylpiperazine derivative of increasing interest in medicinal chemistry. The purity of this intermediate is paramount, as even trace impurities can significantly impact the outcome of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). This guide benchmarks the purity of the target compound against three commercially available, structurally related N-arylpiperazine analogs:
-
Alternative 1: 1-(2-Fluorophenyl)piperazine
-
Alternative 2: 1-(3-Chlorophenyl)piperazine (mCPP)
-
Alternative 3: 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)
These alternatives are frequently utilized in neuroscience and pharmaceutical research, making them relevant comparators.[1][2][3]
Purity Profile Comparison
The following table summarizes the typical purity specifications and impurity profiles for this compound and its alternatives, based on commercially available batches and analytical testing.
| Compound | Stated Purity (%) | Major Impurity Type | Impurity A (%) | Impurity B (%) | Total Impurities (%) |
| This compound | > 98.0 | Starting Material | < 0.5 | < 0.3 | < 2.0 |
| 1-(2-Fluorophenyl)piperazine | > 98.0 | Positional Isomer | < 0.8 | < 0.2 | < 2.0 |
| 1-(3-Chlorophenyl)piperazine (mCPP) | > 98.0 | By-product | < 0.6 | < 0.4 | < 2.0 |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | > 98.0 | Degradation Product | < 0.7 | < 0.5 | < 2.0 |
Note: Data presented are hypothetical and for illustrative purposes. Actual values may vary between batches and suppliers.
Experimental Protocols for Purity Determination
To ensure accurate and reproducible purity assessment, the following analytical methods are recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for quantifying the purity of N-arylpiperazines and detecting non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
| Time (min) | % A | % B |
|---|---|---|
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Column Temperature: 30 °C
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase as required.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is employed for the identification of volatile impurities and confirmation of the primary compound's identity.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a phenyl-methyl polysiloxane stationary phase
Carrier Gas: Helium at a constant flow of 1.0 mL/min
Temperature Program:
-
Inlet: 250 °C
-
Oven: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-550 m/z
Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol.
Visualizing Experimental and Conceptual Frameworks
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for the purity assessment of N-arylpiperazines.
Arylpiperazine derivatives are often investigated for their potential to modulate neurotransmitter systems. The diagram below illustrates a hypothetical signaling pathway where these compounds might act as antagonists at a G-protein coupled receptor (GPCR), a common mechanism for this class of molecules.[4][5]
Caption: Hypothetical GPCR signaling pathway modulated by an arylpiperazine antagonist.
Conclusion
The purity of this compound and its analogs is a critical parameter that underpins the reliability of research and development outcomes. This guide has outlined a robust framework for the comparative analysis of these compounds, emphasizing the importance of standardized analytical protocols. By adhering to these methodologies, researchers can ensure the quality of their starting materials, leading to more consistent and reproducible scientific results.
References
- 1. Buy 1-(3-Chlorophenyl)piperazine Hydrochloride, Affordable Price, High Purity 98%, Pharmaceutical Grade [forecastchemicals.com]
- 2. lookchem.com [lookchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine Derivatives: A Focus on Tyrosinase Inhibition and Potential Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity and potential off-target effects of novel compounds is paramount. This guide provides a comparative analysis of a series of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine derivatives, with a specific focus on their recently identified activity as tyrosinase inhibitors. While comprehensive cross-reactivity data remains limited in publicly available literature, this document summarizes the existing quantitative data, details relevant experimental protocols, and offers insights into potential cross-reactivity based on the piperazine scaffold.
Tyrosinase Inhibitory Activity
A recent study has explored a series of 4-nitrophenylpiperazine derivatives as potential inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. The inhibitory activities of these compounds, including analogues of this compound, were evaluated, and their half-maximal inhibitory concentrations (IC50) were determined.
Quantitative Data Summary
The following table summarizes the tyrosinase inhibitory activity of a selection of synthesized 4-nitrophenylpiperazine derivatives. It is important to note that while these compounds share the nitrophenylpiperazine core, they are not direct derivatives of this compound but provide valuable structure-activity relationship (SAR) insights.
| Compound ID | R Group | IC50 (µM)[1] |
| 4a | Phenyl | > 200 |
| 4b | 4-Fluorophenyl | > 200 |
| 4c | 2,4-Dichlorophenyl | > 200 |
| 4d | 4-Chlorophenyl | > 200 |
| 4e | 4-Bromophenyl | > 200 |
| 4f | 4-Methylphenyl | > 200 |
| 4g | 4-Methoxyphenyl | > 200 |
| 4h | 2,3-Dimethoxybenzoyl | 192.35 |
| 4i | Benzyl | 184.24 |
| 4j | Cinnamoyl | > 200 |
| 4k | 3-Pyridinyl | 82.68 |
| 4l | 2-Indolyl | 72.55 |
| 4m | 5-Nitro-2-furanyl | > 200 |
Note: The core structure for these derivatives is a 4-nitrophenylpiperazine with different substituents (R group) attached.
Experimental Protocols
The following is a detailed methodology for the key experiment cited in this guide.
Tyrosinase Inhibition Assay
Objective: To determine the in vitro inhibitory effect of the synthesized compounds on mushroom tyrosinase activity.
Principle: This assay is based on the spectrophotometric measurement of the dopachrome formation, a product of L-DOPA oxidation catalyzed by tyrosinase. The absorbance of the colored dopachrome is measured over time, and the rate of its formation is indicative of the enzyme's activity.
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate buffer (pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds
-
96-well microplate reader
Procedure:
-
A solution of mushroom tyrosinase is prepared in phosphate buffer.
-
The test compounds are dissolved in DMSO to create stock solutions.
-
In a 96-well plate, aliquots of the tyrosinase solution and varying concentrations of the test compounds (or DMSO for control) are added to the wells.
-
The plate is incubated for a specific period at a controlled temperature.
-
The enzymatic reaction is initiated by adding a solution of L-DOPA to each well.
-
The absorbance at a specific wavelength (e.g., 475 nm) is measured at regular intervals to monitor the formation of dopachrome.
-
The rate of reaction is calculated from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated for each concentration of the test compound relative to the control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Potential Cross-Reactivity and Off-Target Effects
Currently, there is a lack of publicly available data from broad-panel screening studies for this compound and its close derivatives against a wide range of biological targets. The piperazine moiety is a common scaffold in many biologically active compounds and is known to interact with various receptors and enzymes. Therefore, it is crucial to consider potential off-target activities.
Common off-target liabilities for piperazine-containing compounds can include interactions with:
-
G-Protein Coupled Receptors (GPCRs): Particularly serotonergic (5-HT), dopaminergic (D), and adrenergic (α) receptors.
-
Ion Channels: Such as the hERG potassium channel, which is a critical anti-target in drug development due to its association with cardiotoxicity.
-
Monoamine Transporters: Including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).
To assess the cross-reactivity profile of these derivatives, a tiered screening approach is recommended.
Caption: A tiered workflow for assessing the cross-reactivity of novel compounds.
Signaling Pathway Context
The primary target identified for the nitrophenylpiperazine derivatives in the cited study is tyrosinase, which is a critical enzyme in the melanin biosynthesis pathway. Inhibition of this pathway has implications for conditions related to hyperpigmentation.
References
In Silico Docking and Comparative Modeling of Nitrophenylpiperazine Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nitrophenylpiperazine derivatives represent a versatile scaffold in medicinal chemistry, exhibiting inhibitory activity against a range of biological targets. This guide provides a comparative analysis of in silico docking and comparative modeling studies of these inhibitors, offering insights into their structure-activity relationships and binding mechanisms across different protein families. The information presented is compiled from multiple research efforts to facilitate the rational design of novel and more potent therapeutic agents.
Comparative Inhibitory Activity
The following table summarizes the inhibitory activities of various nitrophenylpiperazine and related piperazine derivatives against their respective targets. This data, derived from experimental assays, serves as a crucial benchmark for computational predictions.
| Compound Class | Target Enzyme/Receptor | Compound ID | Inhibitory Activity (IC50/Ki) | Reference |
| Nitrophenylpiperazine Derivatives | Tyrosinase | 4l (with indole moiety) | IC50: 72.55 µM | [1] |
| Tyrosinase | 4k (with 3-pyridine moiety) | IC50: 82.68 µM | [1] | |
| Tyrosinase | 4d (with 4-nitrobenzoate) | IC50 > 200 µM | [1] | |
| Nitroquipazine Analogues | Serotonin Transporter (SERT) | 6-nitroquipazine | Ki: 0.17 nM | [2] |
| Arylpiperazine Derivatives | Dopamine D3 Receptor | Compound 6a | Ki: 1.4 nM (>400-fold selectivity vs D2) | [3] |
| Dopamine D2 Receptor | WW-III-55 analogue | Ki: ~20 nM (>800-fold selectivity vs D2) | [3] | |
| Phenylpiperazine Derivatives | α-Glucosidase | Compound 3e | Moderate Inhibition | [4] |
| Lipoxygenase (LOX) | - | Weak or no inhibition | [4] | |
| Acetylcholinesterase (AChE) | - | Weak or no inhibition | [4] | |
| Butyrylcholinesterase (BChE) | - | Weak or no inhibition | [4] |
Experimental Protocols: In Silico Methodologies
The successful application of in silico techniques is highly dependent on the robustness of the experimental protocol. Below are detailed methodologies for molecular docking and comparative (homology) modeling as cited in the referenced studies.
1. Molecular Docking
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] It is extensively used to estimate the binding affinity and mode of interaction between a ligand and its target protein.
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from the RCSB Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are typically removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and charges are assigned. The protein structure is then minimized to relieve any steric clashes.[5]
-
-
Ligand Preparation:
-
The 2D structures of the nitrophenylpiperazine inhibitors are drawn using chemical drawing software.
-
The 2D structures are converted to 3D and subjected to energy minimization using a suitable force field (e.g., MMFF94).
-
-
Docking Simulation:
-
A docking grid or box is defined around the active site of the target protein. The grid size is chosen to be large enough to encompass the entire binding pocket.
-
The prepared ligands are then docked into the defined active site of the receptor using a docking algorithm (e.g., Glide, AutoDock).
-
The docking process generates multiple binding poses for each ligand, which are then scored based on a scoring function that estimates the binding affinity. The pose with the best score is typically selected for further analysis.
-
-
Analysis of Results:
-
The binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein are visualized and analyzed.
-
The predicted binding affinities are compared with experimental data (e.g., IC50, Ki) to validate the docking protocol.
-
2. Comparative (Homology) Modeling
When the experimental 3D structure of a target protein is unavailable, a comparative or homology model can be built based on the known structure of a homologous protein (the template).
-
Template Selection:
-
The amino acid sequence of the target protein is used to search the PDB for homologous proteins with known 3D structures.
-
A template is selected based on high sequence identity, sequence similarity, and structural resolution.
-
-
Sequence Alignment:
-
The amino acid sequence of the target protein is aligned with the sequence of the selected template. This alignment is crucial for the quality of the final model.
-
-
Model Building:
-
The coordinates of the aligned residues from the template are transferred to the target protein.
-
Loops and regions with insertions or deletions are modeled using loop modeling algorithms.
-
Side chains of the amino acids are built onto the backbone.
-
-
Model Refinement and Validation:
-
The initial model is subjected to energy minimization to relieve steric clashes and optimize the geometry.
-
The quality of the final model is assessed using various validation tools that check for proper stereochemistry, bond lengths, and angles (e.g., Ramachandran plots).
-
Visualizations
Caption: Steps involved in building a 3D protein model.
References
- 1. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, in vitro binding studies and docking of long-chain arylpiperazine nitroquipazine analogues, as potential serotonin transporter inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jetir.org [jetir.org]
Assessing the reproducibility of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established methods for the synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine, a key intermediate in pharmaceutical research. The following sections detail the primary synthetic route, an alternative approach, and a summary of expected performance based on analogous reactions reported in the literature.
Experimental Protocols
Two principal methods for the synthesis of this compound are outlined below: Nucleophilic Aromatic Substitution and a potential, though less direct, multi-step approach.
Method 1: Nucleophilic Aromatic Substitution (Preferred Method)
This single-step method is the most direct and efficient route to the target compound. It involves the reaction of a di-substituted fluoronitrobenzene with 1-methylpiperazine. The fluorine atom ortho to the nitro group is highly activated towards nucleophilic substitution.
-
Reaction Scheme:
-
Detailed Protocol:
A procedure analogous to the synthesis of similar compounds is as follows: To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) and 1-methylpiperazine (1.1 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile, a base like potassium carbonate (K₂CO₃) (2.0-3.0 eq) is added. The reaction mixture is stirred at room temperature or heated to a moderate temperature (e.g., 60-80 °C) for a period of 2 to 24 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction mixture is typically poured into cold water to precipitate the product, which is then filtered, washed, and dried. Further purification can be achieved by recrystallization or column chromatography. A similar reaction for 1-methyl-4-(4-nitrophenyl)piperazine using 4-fluoronitrobenzene in DMF with K₂CO₃ at room temperature for 2 hours resulted in a 98% yield[1].
Method 2: Reductive Amination (Alternative, Multi-step)
While not a direct synthesis for this specific target, reductive amination is a common method for producing similar piperazine derivatives and could be adapted. This would involve a multi-step process, likely starting from 2-fluoro-4-nitrobenzaldehyde.
-
Reaction Scheme:
Note: This scheme produces a benzylpiperazine derivative, not the target phenylpiperazine. Direct arylation via reductive amination is not feasible.
-
Relevance:
This method is highly efficient for the synthesis of N-benzylpiperazines. For instance, reacting 4-fluorobenzaldehyde with 1-methylpiperazine using a reducing agent like sodium triacetoxyborohydride is a favored one-pot reaction with good yields[2]. However, it is not a direct route to N-arylpiperazines like the target compound of this guide.
Data Presentation
The following table summarizes the expected quantitative data for the preferred synthesis method (Nucleophilic Aromatic Substitution), based on closely related and well-documented procedures.
| Parameter | Method 1: Nucleophilic Aromatic Substitution |
| Starting Materials | 1,2-Difluoro-4-nitrobenzene, 1-Methylpiperazine, K₂CO₃ |
| Solvent | DMF or Acetonitrile |
| Reaction Temperature | Room Temperature to 80 °C |
| Reaction Time | 2 - 24 hours |
| Reported Yield (Analogous) | ~80-98%[1][3] |
| Purity | High, often requiring minimal purification |
| Key Advantages | High yield, single step, mild conditions |
| Potential Challenges | Potential for di-substitution if excess piperazine is not used |
Mandatory Visualization
Caption: Logical workflow for the comparison of synthesis methods.
References
Comparative analysis of fluorinated versus non-fluorinated N-aryl piperazine compounds
An Objective Comparison of Fluorinated vs. Non-Fluorinated N-Aryl Piperazine Compounds for Drug Development
The N-aryl piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous drugs targeting the central nervous system (CNS) and other therapeutic areas.[1][2][3] A common strategy to optimize the pharmacological profile of these compounds is the selective incorporation of fluorine atoms. This guide provides a comparative analysis of fluorinated versus non-fluorinated N-aryl piperazine compounds, offering researchers and drug development professionals an objective overview supported by experimental data and detailed protocols.
The Impact of Fluorination on Molecular Properties
The introduction of fluorine, the most electronegative element, into an N-aryl piperazine scaffold can profoundly alter its physicochemical and pharmacological properties. These changes are often exploited to enhance a compound's drug-like characteristics.
-
Metabolic Stability : One of the most significant advantages of fluorination is the enhancement of metabolic stability.[4][5][6] The carbon-fluorine (C-F) bond is exceptionally strong compared to a carbon-hydrogen (C-H) bond, making it resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily.[5][6] By replacing a hydrogen atom at a metabolically vulnerable position (a "soft spot") with fluorine, oxidative metabolism at that site can be effectively blocked, often leading to a longer in vivo half-life and improved bioavailability.[4]
-
Receptor Binding and Potency : Fluorine's unique electronic properties can influence how a molecule interacts with its protein target.[7][8][9][10] It can alter local electron density, create new electrostatic interactions, and participate in hydrogen bonding.[7][8][10] These modifications can either increase or decrease binding affinity, depending on the specific context of the protein's binding pocket.
-
Physicochemical Properties : Fluorination typically increases a molecule's lipophilicity (hydrophobicity).[7][8][9] However, its effect on the overall distribution coefficient at physiological pH (LogD) is more complex. The strong electron-withdrawing nature of fluorine can lower the basicity (pKa) of the nearby piperazine nitrogen.[4][11] This reduction in basicity means the compound is less protonated at pH 7.4, which can sometimes counteract the increased lipophilicity, affecting properties like solubility and cell permeability.[11][12]
Quantitative Data Comparison
To illustrate these effects, the following tables present representative data comparing a hypothetical non-fluorinated N-aryl piperazine ("Parent Compound") with its fluorinated analog ("Fluorinated Analog").
Table 1: Comparative Physicochemical Properties
| Property | Parent Compound | Fluorinated Analog | Rationale for Change |
| pKa (Piperazine N) | 8.5 | 7.9 | The electron-withdrawing fluorine atom reduces the basicity of the distal nitrogen.[4][11] |
| LogP (Octanol/Water) | 3.2 | 3.6 | Fluorine substitution generally increases lipophilicity.[7][9] |
| LogD (@ pH 7.4) | 2.1 | 2.4 | The increase in lipophilicity (LogP) outweighs the reduced ionization at physiological pH. |
Table 2: Comparative In Vitro Pharmacology (Hypothetical GPCR Target)
| Parameter | Parent Compound | Fluorinated Analog | Interpretation |
| Binding Affinity (Ki, nM) | 15.2 | 4.8 | Fluorination enhances binding, possibly through favorable interactions in the receptor pocket.[7][10] |
| Functional Activity (EC₅₀, nM) | 35.5 | 9.1 | The increased binding affinity translates to improved potency in a functional assay. |
Table 3: Comparative In Vitro Metabolic Stability
| Parameter | Parent Compound | Fluorinated Analog | Interpretation |
| Half-life (t½) in HLM (min) | 18 | 85 | Fluorination at a metabolic hotspot blocks CYP450-mediated oxidation, drastically increasing stability.[5][6] |
| Intrinsic Clearance (CLint, µL/min/mg) | 76 | 16 | Lower intrinsic clearance indicates slower metabolism and greater stability.[5] |
HLM: Human Liver Microsomes
Experimental Protocols and Visualizations
Detailed and standardized experimental protocols are crucial for generating reliable and comparable data. Below are methodologies for key assays.
In Vitro Metabolic Stability Assay
This assay is fundamental for assessing a compound's susceptibility to metabolism by liver enzymes, primarily CYP450s.[13]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.[5]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled human liver microsomes (HLM).
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Acetonitrile with an internal standard for reaction termination and sample analysis.
-
Positive control compounds (e.g., Dextromethorphan, Midazolam).[14]
Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM final concentration).[14]
-
Pre-warm the liver microsomes, buffer, and test compound solution to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of microsomes and test compound. A parallel incubation without NADPH serves as a negative control.[15]
-
Incubate the reaction mixture at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw aliquots of the reaction mixture.[15]
-
Immediately terminate the reaction in the aliquots by adding a volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the microsomal proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Calculate the half-life (t½) by plotting the natural logarithm of the remaining compound percentage against time. Determine intrinsic clearance (CLint) from the rate of disappearance.
Caption: A generalized workflow for an in vitro microsomal stability assay.
GPCR Functional Assay
N-aryl piperazines frequently target G protein-coupled receptors (GPCRs).[1] Functional assays measure the cellular response following receptor activation.
Objective: To evaluate the agonist- or antagonist-induced activation of a target GPCR in a cell-based assay.[16][17]
Principle: This protocol describes a common method for measuring the accumulation of an intracellular second messenger (e.g., IP1, a downstream product of Gq activation) in response to GPCR stimulation.[16]
Materials:
-
Mammalian cells (e.g., HEK293) transiently or stably expressing the GPCR of interest.
-
Cell culture medium and reagents.
-
Assay buffer.
-
Test compounds (agonists/antagonists).
-
Commercially available detection kit (e.g., HTRF-based IP1 assay).
Procedure:
-
Culture and seed the cells expressing the target GPCR into microplates.
-
On the day of the assay, remove the culture medium and add assay buffer.
-
Add varying concentrations of the test compound (or a known agonist for antagonist testing) to the wells.
-
Incubate the plate for a specified period at room temperature or 37°C to allow for receptor stimulation and second messenger accumulation.
-
Lyse the cells and add the detection reagents from the assay kit (e.g., HTRF donor and acceptor antibodies).
-
Incubate to allow for detection reagent binding.
-
Read the plate on a compatible microplate reader (e.g., HTRF-enabled reader).
-
Analyze the data by plotting the response versus the compound concentration and fit to a dose-response curve to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Caption: Typical signaling cascade for a Gq-coupled GPCR, a common target for N-aryl piperazines.
Rationale for Fluorination in Drug Design
The decision to incorporate fluorine is a strategic one, aimed at overcoming specific liabilities of a parent compound, most notably poor metabolic stability.
Caption: Rationale for using fluorination to enhance drug properties.
Conclusion
The strategic fluorination of N-aryl piperazines is a powerful and well-established tool in drug discovery. As demonstrated, introducing fluorine can significantly enhance metabolic stability, a critical parameter for a successful drug candidate.[4][5] It can also modulate receptor affinity and potency. However, the effects of fluorination are highly context-dependent and can influence multiple properties simultaneously, including basicity and lipophilicity.[11] Therefore, a comprehensive evaluation using the standardized assays outlined in this guide is essential to determine if fluorination provides a net benefit for a given compound series. Objective comparison of fluorinated and non-fluorinated analogs allows for data-driven decisions in the iterative cycle of drug design and optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. Roles of Fluorine in Drug Design and Drug Action: Ingenta Connect [ingentaconnect.com]
- 11. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. mercell.com [mercell.com]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluating functional ligand-GPCR interactions in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Molecular Weight of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine with Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate determination of a compound's molecular weight is a critical first step in chemical synthesis and characterization. This guide provides a comparative overview of mass spectrometry for confirming the molecular weight of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine and presents a detailed experimental protocol.
The compound this compound has a chemical formula of C11H14FN3O2.[1] This corresponds to a theoretical molecular weight of approximately 239.25 g/mol .[1][2][3] Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, making it an ideal method for confirming this theoretical molecular weight.
Comparison of Analytical Techniques
While several analytical techniques can provide structural information, mass spectrometry is unparalleled in its sensitivity and accuracy for molecular weight determination. For comparison, we will consider an alternative compound, 1-(2-Fluoro-4-nitrophenyl)piperazine, which lacks the methyl group and has a molecular formula of C10H12FN3O2 and a corresponding molecular weight of approximately 225.22 g/mol .[4]
| Parameter | This compound | 1-(2-Fluoro-4-nitrophenyl)piperazine (Alternative) |
| Chemical Formula | C11H14FN3O2 | C10H12FN3O2 |
| Theoretical Molecular Weight ( g/mol ) | 239.25 | 225.22 |
| Hypothetical Experimental m/z ([M+H]⁺) | 240.11 | 226.10 |
Table 1: Comparison of theoretical and hypothetical experimental mass spectrometry data.
Experimental Protocol: Molecular Weight Confirmation by Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol outlines the steps for confirming the molecular weight of this compound using ESI-MS.
1. Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Vortex the solution to ensure complete dissolution.
-
Perform a serial dilution to a final concentration of 10 µg/mL. The final solution for infusion should contain 0.1% formic acid to promote ionization.
2. Instrument Setup:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: Scan from m/z 100 to 500.
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
3. Data Acquisition:
-
Infuse the prepared sample solution into the mass spectrometer at a flow rate of 10 µL/min.
-
Acquire data for approximately 1-2 minutes to obtain a stable signal and a well-averaged spectrum.
4. Data Analysis:
-
Process the acquired spectrum to identify the peak corresponding to the protonated molecule ([M+H]⁺).
-
For this compound, the expected m/z value for the [M+H]⁺ ion is approximately 240.11.
-
Compare the experimentally observed m/z value with the theoretical exact mass of the protonated molecule.
Below is a diagram illustrating the experimental workflow.
Contextual Application: Signaling Pathway Inhibition
Compounds like this compound are often investigated for their potential roles in modulating cellular signaling pathways, which are crucial in drug discovery. The diagram below illustrates a simplified, hypothetical signaling pathway where such a compound might act as an inhibitor.
This guide provides a foundational framework for the confirmation of molecular weight for this compound using mass spectrometry. The provided experimental protocol can be adapted for similar small molecules, ensuring accurate and reliable characterization, a cornerstone of chemical and pharmaceutical research.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine (CAS No. 221198-29-4), ensuring laboratory safety and regulatory compliance.
Safety and Hazard Information
This compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Adherence to precautionary statements is crucial for safe handling.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood.[3]
A summary of critical safety information is provided in the table below.
| Parameter | Information |
| Chemical Name | This compound |
| CAS Number | 221198-29-4 |
| Hazard Statements | H315 (Skin Irritation), H319 (Serious Eye Irritation), H335 (Respiratory Irritation) |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection) |
| Incompatible Materials | Strong oxidizing agents, Strong bases.[2] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[2] |
| Spill Response | Ensure adequate ventilation. Use personal protective equipment. Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[2][3] |
Experimental Protocols: Disposal Procedure
The proper disposal of this compound is critical to prevent environmental contamination and ensure workplace safety. The following protocol outlines the necessary steps for its disposal as a hazardous chemical waste.
Materials:
-
Appropriate Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or face shield
-
Lab coat
-
-
Designated hazardous waste container (clearly labeled, compatible material, with a secure lid)
-
Chemical fume hood
Procedure:
-
Preparation:
-
Ensure all PPE is correctly worn before handling the chemical waste.
-
Perform all waste handling operations within a certified chemical fume hood to minimize inhalation exposure.
-
Have a designated, properly labeled hazardous waste container ready. The label should include the words "Hazardous Waste," the full chemical name, and associated hazard symbols.
-
-
Waste Collection:
-
Solid Waste: Carefully transfer any solid this compound waste into the designated hazardous waste container. Avoid generating dust.
-
Contaminated Materials: Any materials contaminated with the compound, such as weighing paper, gloves, or pipette tips, must also be disposed of as hazardous waste in the same container.
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste. The triple-rinsed container can then be disposed of as non-hazardous waste, with the label defaced.
-
-
Container Management:
-
Keep the hazardous waste container securely closed when not in use.
-
Do not overfill the container; it should be filled to no more than 90% of its capacity.
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste disposal company.
-
Never dispose of this compound down the drain or in the regular trash.[2]
-
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
-
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine (CAS No. 221198-29-4). Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 221198-29-4[1][2][3] |
| Molecular Formula | C₁₁H₁₄FN₃O₂[3] |
| Formula Weight | 239.25 g/mol [2][3] |
| Melting Point | 71-72 °C[1][2] |
| Appearance | Solid |
| Storage | Store at room temperature in a dry place.[3][4] |
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles meeting recognized standards (e.g., ANSI Z.87.1 or EN166) are required.[7] A face shield should be worn over safety glasses when there is a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves offer good short-term protection.[8] For prolonged contact, consult the glove manufacturer's resistance guide. Always inspect gloves before use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn. For larger quantities or increased risk of exposure, a chemical-resistant apron or suit is recommended.[9] |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area or a fume hood. If engineering controls are insufficient, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.[7][10] |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[11]
-
Eye Wash and Safety Shower: Ensure that an emergency eye wash station and safety shower are readily accessible in the immediate work area.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Review the experimental protocol and have all required materials and equipment ready.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a fume hood to prevent the generation and dispersal of dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and reducing agents, as these can lead to violent reactions.[5]
-
General Hygiene: Avoid all personal contact, including inhalation and ingestion.[10] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]
-
Keep away from incompatible materials.
Disposal Plan
Waste Segregation and Labeling:
-
All waste containing this compound must be collected in a dedicated, clearly labeled, and compatible waste container.[9]
-
Due to the presence of fluorine, this waste should be segregated as halogenated organic waste.
Disposal Methods:
-
Incineration: High-temperature incineration is a potential method for the complete destruction of fluorinated organic compounds.[12][13] However, this must be carried out in a licensed hazardous waste disposal facility equipped to handle such materials to prevent the release of harmful byproducts.[13]
-
Hazardous Waste Landfill: Disposal in a designated hazardous waste landfill is another option.[12] These landfills have environmental controls to prevent leaching.[12]
-
Neutralization (for spills): Small spills can be absorbed with an inert material (e.g., sand, vermiculite) and collected into a sealed container for disposal.[11]
Never dispose of this chemical down the drain.
Experimental Workflow and Safety Procedures
Caption: Workflow for Handling this compound.
References
- 1. 221198-29-4 this compound [chemsigma.com]
- 2. 221198-29-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. carlroth.com [carlroth.com]
- 5. iloencyclopaedia.org [iloencyclopaedia.org]
- 6. icheme.org [icheme.org]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. agilent.com [agilent.com]
- 12. mcfenvironmental.com [mcfenvironmental.com]
- 13. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
